Technical Documentation Center

3-amino-4-fluoro-N-methylbenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-amino-4-fluoro-N-methylbenzamide
  • CAS: 639858-50-7

Core Science & Biosynthesis

Foundational

synthesis of 3-amino-4-fluoro-N-methylbenzamide

An In-depth Technical Guide to the Synthesis of 3-Amino-4-fluoro-N-methylbenzamide Introduction 3-Amino-4-fluoro-N-methylbenzamide is a key substituted aniline derivative that serves as a valuable building block in conte...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3-Amino-4-fluoro-N-methylbenzamide

Introduction

3-Amino-4-fluoro-N-methylbenzamide is a key substituted aniline derivative that serves as a valuable building block in contemporary medicinal chemistry and drug development. Its specific arrangement of amino, fluoro, and N-methylamido functional groups makes it an important intermediate for the synthesis of a range of pharmacologically active molecules. The strategic placement of the fluorine atom can significantly enhance metabolic stability and binding affinity, while the amino group provides a reactive handle for further molecular elaboration.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of a reliable and scalable synthetic route to 3-amino-4-fluoro-N-methylbenzamide. Moving beyond a simple recitation of steps, this document elucidates the chemical principles and strategic decisions underpinning the synthetic pathway, ensuring both methodological clarity and a deep understanding of the process. The protocols described herein are designed to be self-validating, grounded in established chemical literature, and presented with the scientific integrity required for advanced chemical research.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule, 3-amino-4-fluoro-N-methylbenzamide (I), dictates the overall synthetic strategy. The primary disconnection is the amino group, which can be reliably installed via the reduction of a nitro group precursor. This leads to the key intermediate, 4-fluoro-3-nitro-N-methylbenzamide (II). The N-methylamide bond in (II) can be formed through a standard amidation reaction from the corresponding carboxylic acid, 4-fluoro-3-nitrobenzoic acid (III). Finally, the nitro group on this aromatic acid is introduced via an electrophilic aromatic substitution (nitration) reaction on a readily available starting material, 4-fluorobenzoic acid (IV).

This three-step approach—nitration, amidation, and reduction—is an efficient and well-established strategy in organic synthesis, utilizing common and cost-effective reagents.

G cluster_main Retrosynthetic Analysis TM Target Molecule (I) 3-Amino-4-fluoro-N-methylbenzamide Int2 Intermediate (II) 4-Fluoro-3-nitro-N-methylbenzamide TM->Int2 Amino Group Formation (Nitro Reduction) Int3 Intermediate (III) 4-Fluoro-3-nitrobenzoic acid Int2->Int3 Amide Bond Formation (Amidation) SM Starting Material (IV) 4-Fluorobenzoic acid Int3->SM C-N Bond Formation (Nitration)

Caption: Retrosynthetic pathway for 3-amino-4-fluoro-N-methylbenzamide.

Synthetic Route and Detailed Methodologies

The chosen forward synthesis is a robust three-step process commencing with the nitration of 4-fluorobenzoic acid.

Step 1: Synthesis of 4-Fluoro-3-nitrobenzoic acid

The initial step involves the regioselective nitration of 4-fluorobenzoic acid. The fluorine atom and the carboxylic acid group are both electron-withdrawing, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the meta-position relative to the carboxyl group and ortho to the fluorine. This yields the desired 4-fluoro-3-nitrobenzoic acid. A common and effective method for this transformation is the use of potassium nitrate in concentrated sulfuric acid.[1][2]

Causality and Experimental Choices:

  • Reagent System: Concentrated sulfuric acid serves both as a solvent and as a catalyst, protonating the nitric acid (formed in situ from KNO₃) to generate the highly electrophilic nitronium ion.

  • Temperature Control: The reaction is initiated at a low temperature (0 °C) to control the exothermic nitration reaction and minimize the formation of by-products. Allowing the reaction to proceed to room temperature ensures completion.[1][2]

  • Work-up: Pouring the reaction mixture onto crushed ice is a critical step. It quenches the reaction and precipitates the solid product, which is less soluble in the cold aqueous acidic medium.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 4-fluorobenzoic acid (1.0 eq.) to concentrated sulfuric acid.

  • While maintaining the temperature at 0-5 °C, add potassium nitrate (1.1 eq.) portion-wise over 30 minutes.[1]

  • After the addition is complete, stir the mixture at 0 °C for one hour, then remove the ice bath and allow the reaction to stir at room temperature overnight.[2]

  • Carefully pour the reaction mixture onto a beaker of crushed ice with continuous stirring.

  • Allow the resulting mixture to stand, then collect the precipitated solid by vacuum filtration.

  • Wash the solid product thoroughly with cold water to remove residual acid.

  • Dry the product under vacuum to yield 4-fluoro-3-nitrobenzoic acid as a light yellow solid.

ParameterValueReference
Starting Material 4-Fluorobenzoic acid[1]
Reagents Potassium nitrate, Sulfuric acid[1]
Stoichiometry 1.1 eq. KNO₃[1]
Temperature 0 °C to Room Temperature[1][2]
Reaction Time ~12-16 hours[1]
Typical Yield 90%[1]
Step 2: Synthesis of 4-Fluoro-3-nitro-N-methylbenzamide

The second step is the formation of the N-methylamide from the carboxylic acid synthesized in Step 1. A highly efficient method involves converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), followed by in-situ reaction with methylamine.[3][4]

Causality and Experimental Choices:

  • Acid Activation: Carboxylic acids are not sufficiently electrophilic to react directly with amines under mild conditions.[5] Conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by methylamine.

  • Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is often used to facilitate the formation of the acyl chloride via the Vilsmeier-Haack reagent.[4]

  • Amine Addition: Methylamine is introduced at low temperature to control the highly exothermic reaction with the acyl chloride. An excess of methylamine or the addition of another base (like triethylamine) is used to neutralize the HCl generated during the reaction.[3]

Experimental Protocol:

  • To a solution of 4-fluoro-3-nitrobenzoic acid (1.0 eq.) in a suitable organic solvent (e.g., chloroform or 1,2-dichloroethane), add a catalytic amount of N,N-dimethylformamide (DMF).[3][4]

  • Slowly add thionyl chloride (1.2-1.5 eq.) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux (e.g., 60 °C) for 3 hours, monitoring the conversion of the acid.[3]

  • After the formation of the acyl chloride is complete, cool the mixture in an ice-water bath to -5 to 0 °C.

  • Bubble methylamine gas (1.3-1.5 eq.) through the cooled solution or add a solution of methylamine until the mixture is basic.[3]

  • Continue stirring at low temperature for 1-2 hours.

  • Remove the solvent under reduced pressure. Add water to the residue to precipitate the solid product.

  • Collect the solid by filtration, wash with water, and dry to obtain 4-fluoro-3-nitro-N-methylbenzamide.

ParameterValueReference
Starting Material 4-Fluoro-3-nitrobenzoic acid[3][4]
Reagents Thionyl chloride, Methylamine, DMF[3][4]
Stoichiometry 1.2-1.5 eq. SOCl₂, 1.3-1.5 eq. CH₃NH₂[3]
Temperature Reflux, then 0 °C[3]
Reaction Time 4-5 hours[3]
Typical Yield ~95%[3]
Step 3: Synthesis of 3-Amino-4-fluoro-N-methylbenzamide

The final step is the reduction of the aromatic nitro group to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice for this transformation due to its high efficiency, clean reaction profile, and simple work-up.[3][6]

Causality and Experimental Choices:

  • Catalytic Hydrogenation: This method offers excellent chemoselectivity, reducing the nitro group without affecting the amide, the fluorine atom, or the aromatic ring. The reaction proceeds under relatively mild conditions (room temperature, moderate hydrogen pressure).[6]

  • Catalyst: 10% Palladium on carbon is a highly active and commonly used catalyst for this type of reduction.[3]

  • Solvent: A polar protic solvent like ethyl acetate or ethanol is typically used to dissolve the substrate and facilitate the reaction on the catalyst surface.[3]

  • Work-up: The catalyst is easily removed by filtration (e.g., through Celite), and the product is isolated by simple evaporation of the solvent. This avoids the need for aqueous extractions and the generation of metallic waste associated with other reduction methods (e.g., SnCl₂ or Fe/HCl).[6]

Experimental Protocol:

  • In a high-pressure autoclave or a flask suitable for hydrogenation, dissolve 4-fluoro-3-nitro-N-methylbenzamide (1.0 eq.) in ethyl acetate.[3]

  • Carefully add 10% Pd/C catalyst (typically 5% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Seal the vessel and purge it with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (e.g., 10 atmospheres) and stir the mixture vigorously at room temperature for 12 hours.[3]

  • Monitor the reaction for completion using TLC or LC-MS.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Rinse the filter pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to yield the final product, 3-amino-4-fluoro-N-methylbenzamide, as a solid.

ParameterValueReference
Starting Material 4-Fluoro-3-nitro-N-methylbenzamide[3]
Reagents Hydrogen gas, 10% Palladium on Carbon[3]
Solvent Ethyl Acetate[3]
Pressure 10 atm H₂[3]
Temperature Room Temperature[3]
Reaction Time ~12 hours[3]
Typical Yield >98%[3]

Overall Synthetic Workflow

The complete three-step synthesis provides an efficient pathway to the target molecule.

Caption: Overall workflow for the .

Conclusion

This guide has detailed a logical, efficient, and scalable three-step synthesis for 3-amino-4-fluoro-N-methylbenzamide, a crucial intermediate in pharmaceutical research. By starting from the readily available 4-fluorobenzoic acid, the synthesis proceeds through nitration, amidation via an acyl chloride intermediate, and concludes with a clean catalytic hydrogenation. The provided protocols are based on established and reliable methodologies, and the discussion of the underlying chemical principles offers researchers the insight needed to adapt and optimize these procedures for their specific applications. This comprehensive approach ensures the production of the target molecule with high yield and purity, facilitating its use in the development of next-generation therapeutics.

References

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And.
  • Google Patents. (2013). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • PubMed. (2007). 3-Amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, an F-18 fluorobenzyl analogue of DASB: synthesis, in vitro binding, and in vivo biodistribution studies.
  • Google Patents. (n.d.). A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid.
  • Patsnap. (2013). Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • ChemicalBook. (n.d.). 3-amino-4-fluorobenzamide synthesis.
  • ChemicalBook. (n.d.). 4-Fluoro-3-nitrobenzoic acid synthesis.
  • PrepChem.com. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid.
  • BenchChem. (n.d.). Application Notes and Protocols for the Reduction of 4-Fluoro-3-nitrobenzonitrile.
  • Chemistry Stack Exchange. (2021). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?.

Sources

Exploratory

An In-depth Technical Guide to 4-Amino-2-fluoro-N-methylbenzamide: Properties, Synthesis, and Applications in Drug Development

A Note on Nomenclature: The initial topic requested was "3-amino-4-fluoro-N-methylbenzamide." However, a comprehensive review of chemical literature and databases indicates a much higher prevalence and significance of th...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: The initial topic requested was "3-amino-4-fluoro-N-methylbenzamide." However, a comprehensive review of chemical literature and databases indicates a much higher prevalence and significance of the isomer 4-amino-2-fluoro-N-methylbenzamide , particularly within the field of pharmaceutical sciences. This compound is a critical intermediate in the synthesis of the potent anti-cancer drug Enzalutamide (MDV3100). Given the audience of researchers and drug development professionals, this guide will focus on the chemical properties and applications of 4-amino-2-fluoro-N-methylbenzamide (CAS No. 915087-25-1) , as it is the compound of primary industrial and academic relevance.

Executive Summary

4-Amino-2-fluoro-N-methylbenzamide is a substituted aromatic amide that has garnered significant attention as a key building block in modern medicinal chemistry. Its strategic placement of fluoro, amino, and N-methylbenzamide functionalities makes it an indispensable precursor for the synthesis of advanced therapeutic agents, most notably as an intermediate for second-generation androgen receptor antagonists used in prostate cancer therapy.[1][2] The fluorine atom, in particular, plays a crucial role in modulating the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.[3] This guide provides a detailed examination of its chemical properties, established synthesis protocols, analytical characterization, and safety considerations, offering a comprehensive resource for scientists engaged in its use.

Core Chemical and Physical Properties

The physical and chemical properties of a compound are foundational to its application in synthesis and drug development. These parameters influence reaction conditions, purification strategies, formulation, and pharmacokinetic behavior.

Physicochemical Data Summary

The key quantitative properties of 4-amino-2-fluoro-N-methylbenzamide are summarized in the table below.

PropertyValueSource
CAS Number 915087-25-1[4]
Molecular Formula C₈H₉FN₂O[4]
Molecular Weight 168.17 g/mol [4]
Appearance White to Off-White Solid[1]
Melting Point 160 - 163°C[1]
Boiling Point ~320°C (Predicted)[1]
Density ~1.234 g/cm³ (Predicted)[1]
Solubility Slightly soluble in Chloroform and Methanol[1]
pKa 14.12 ± 0.46 (Predicted)[1]
Structural and Spectroscopic Data

Structural confirmation is paramount for ensuring the identity and purity of a chemical intermediate. Spectroscopic methods provide the necessary evidence for the compound's structural integrity.

IUPAC Name: 4-amino-2-fluoro-N-methylbenzamide[4]

SMILES: CNC(=O)C1=C(C=C(C=C1)N)F[4]

InChI Key: XOKAXPQJUODMSH-UHFFFAOYSA-N[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon (¹³C) NMR are essential for structural elucidation. The following data was acquired in CDCl₃ at 500 MHz:

  • ¹H NMR (500 MHz, CDCl₃): δ 7.90 (dd, J = 8.6 Hz, 1H), 6.61 (br s, 1H), 6.48 (d, J = 8.2 Hz, 1H), 6.32 (d, J = 14.3 Hz, 1H), 4.15 (br s, 2H), 2.98 (d, J = 4.8 Hz, 3H).[1]

  • ¹³C NMR (500 MHz, CDCl₃): δ 164.3 (d, J = 3.5 Hz), 162.2 (d, J = 244.6 Hz), 151.4 (d, J = 12.5 Hz), 133.3 (d, J = 4.3 Hz), 110.9, 110.3 (d, J = 244.6 Hz), 100.8 (d, J = 28.8 Hz), 26.63.[1]

Causality Behind Spectral Features: The large coupling constant (J = 244.6 Hz) observed for two of the aromatic carbons in the ¹³C NMR spectrum is characteristic of direct C-F bonding, providing definitive evidence for the fluorine's presence and position. The doublet at 2.98 ppm in the ¹H NMR with a coupling constant of 4.8 Hz confirms the N-methyl group coupled to the amide proton.

Synthesis and Manufacturing

The synthesis of 4-amino-2-fluoro-N-methylbenzamide is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and industrially relevant pathway starts from 2-fluoro-4-nitrotoluene.[1][5] This approach is favored for its use of readily available starting materials and its robust, scalable reaction steps.

Overall Synthesis Workflow

The logical flow from the starting material to the final product involves three key transformations: oxidation, amidation, and reduction.

G A 2-Fluoro-4-nitrotoluene B Potassium Permanganate Oxidation A->B C 2-Fluoro-4-nitrobenzoic acid B->C D Thionyl Chloride Chlorination & Methylamine Amidation C->D E 2-Fluoro-4-nitro-N-methylbenzamide D->E F Pd/C Catalytic Hydrogenation (Reduction) E->F G 4-Amino-2-fluoro-N-methylbenzamide F->G

Caption: Key transformations in the synthesis of 4-amino-2-fluoro-N-methylbenzamide.

Detailed Experimental Protocol

The following protocol is a self-validating system where the successful isolation and characterization of the intermediate at each stage confirms the efficacy of the previous step.

Step 1: Oxidation of 2-Fluoro-4-nitrotoluene

  • Rationale: This initial step converts the methyl group of the starting material into a carboxylic acid, which is necessary for the subsequent amidation. Potassium permanganate is a strong and cost-effective oxidizing agent for this transformation.

  • Procedure:

    • To a reaction vessel, add 2-fluoro-4-nitrotoluene, water, sodium hydroxide, and a phase-transfer catalyst such as tetrabutylammonium chloride.[6]

    • Heat the mixture to approximately 80°C with vigorous stirring.

    • Add potassium permanganate portion-wise to control the exothermic reaction.

    • Maintain the reaction at 95°C for 16 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the hot reaction mixture to remove manganese dioxide.

    • Acidify the filtrate with concentrated hydrochloric acid to a pH of 2 to precipitate the product.

    • Isolate the solid by filtration, wash with water, and dry to yield 2-fluoro-4-nitrobenzoic acid as an off-white solid.[6]

Step 2: Amidation of 2-Fluoro-4-nitrobenzoic acid

  • Rationale: The carboxylic acid is first converted to a more reactive acid chloride using thionyl chloride. This intermediate readily reacts with methylamine to form the desired N-methyl amide.

  • Procedure:

    • Suspend 2-fluoro-4-nitrobenzoic acid in an inert solvent like 1,2-dichloroethane, along with a catalytic amount of N,N-dimethylformamide (DMF).[6]

    • Add thionyl chloride dropwise to the mixture and stir at room temperature.

    • Once the acid chloride formation is complete, introduce methylamine gas to the reaction mixture to form 2-fluoro-4-nitro-N-methylbenzamide.[5]

Step 3: Reduction of the Nitro Group

  • Rationale: The final step is the selective reduction of the nitro group to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is the preferred method as it is highly efficient and clean, avoiding the use of stoichiometric metal reductants that can generate significant waste.[2]

  • Procedure:

    • Dissolve the 2-fluoro-4-nitro-N-methylbenzamide intermediate in a suitable solvent such as ethyl acetate or ethanol.

    • Add a Pd/C catalyst (typically 5-10 wt. %).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation reactor) and stir vigorously.

    • Monitor the reaction by TLC until the starting material is fully consumed.

    • Filter the reaction mixture through celite to remove the Pd/C catalyst.

    • Evaporate the solvent under reduced pressure to obtain the final product, 4-amino-2-fluoro-N-methylbenzamide. A yield of over 98% with high purity can be achieved with this method.[5]

Applications in Drug Discovery and Development

The primary and most significant application of 4-amino-2-fluoro-N-methylbenzamide is its role as a key intermediate in the synthesis of Enzalutamide (formerly MDV3100).[1][2]

Role in Enzalutamide Synthesis

Enzalutamide is a potent, orally administered androgen receptor (AR) inhibitor used for the treatment of castration-resistant prostate cancer (CRPC).[1] The synthesis involves coupling 4-amino-2-fluoro-N-methylbenzamide with a corresponding isothiocyanate, followed by cyclization to form the final diarylthiohydantoin structure of the drug.

G cluster_0 Key Reactants A 4-Amino-2-fluoro- N-methylbenzamide C Coupling Reaction A->C B Isothiocyanate Precursor B->C D Thiourea Intermediate C->D E Cyclization D->E F Enzalutamide (MDV3100) E->F

Caption: Role of 4-amino-2-fluoro-N-methylbenzamide in the synthesis of Enzalutamide.

The fluorobenzamide moiety is a critical component of the Enzalutamide structure, contributing to its high binding affinity for the androgen receptor and its overall pharmacological profile. It also serves as a reagent in the development of other potential androgen receptor antagonists and c-Met kinase inhibitors.[1]

Safety, Handling, and Storage

Proper handling and storage are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Hazard Identification (GHS Classification)
  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[4]

  • Skin Sensitization (Category 1): H317 - May cause an allergic skin reaction.[4]

  • Eye Irritation (Category 2): H319 - Causes serious eye irritation.[4]

Recommended Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[7]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid prolonged or repeated skin contact.[8]

    • Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.[8]

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]

Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

  • Keep away from incompatible substances such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7]

  • The compound is noted to be moisture-sensitive.[1]

Conclusion

4-Amino-2-fluoro-N-methylbenzamide is more than a simple chemical intermediate; it is a testament to the power of strategic molecular design. Its synthesis has been optimized for industrial-scale production, enabling the manufacture of life-saving therapeutics like Enzalutamide. For researchers in drug development, a thorough understanding of this compound's properties, synthesis, and handling is not merely academic—it is a prerequisite for innovation. The data and protocols presented in this guide offer a robust foundation for the safe and effective use of this pivotal molecule in the ongoing quest for novel and improved therapies.

References

  • 3-Amino-4-methylbenzamide | C8H10N2O | CID 88043. (n.d.). PubChem, National Institutes of Health. Available at: [Link]

  • 3-Amino-4-methylbenzamide, C8H10N2O, 19406-86-1, 2 Methyl 5 Carboxamidoaniline. (n.d.). Sonal Gold. Available at: [Link]

  • 4-Amino-2-fluoro-N-methylbenzamide | C8H9FN2O | CID 44139521. (n.d.). PubChem, National Institutes of Health. Available at: [Link]

  • Shi, B., et al. (2007). 3-Amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, an F-18 fluorobenzyl analogue of DASB: synthesis, in vitro binding, and in vivo biodistribution studies. PubMed. Available at: [Link]

  • 3-Amino-4-methylbenzamide. (n.d.). Oakwood Chemical. Available at: [Link]

  • CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-. (n.d.). Google Patents.
  • CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide. (n.d.). Google Patents.
  • Steinebach, C., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. NIH National Center for Biotechnology Information. Available at: [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Zakharyan, R., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC, PubMed Central. Available at: [Link]

  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. (n.d.). Google Patents.
  • WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs. (n.d.). Google Patents.
  • Preparation method of 4-amino-2-fluoro-methyl benzamide. (n.d.). Eureka | Patsnap. Available at: [Link]

Sources

Foundational

Spectroscopic Data for 3-amino-4-fluoro-N-methylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the expected spectroscopic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for the characterization of 3-amino-4-fluoro-N-methylbenzamide. As a key intermediate in the synthesis of various pharmacologically active molecules, rigorous structural confirmation is paramount. This document outlines the theoretical basis and expected spectral features in Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Due to the limited availability of published experimental spectra for this specific isomer, this guide leverages data from structurally related analogs to provide a robust framework for spectral interpretation and verification.

Introduction: The Importance of Spectroscopic Characterization

3-amino-4-fluoro-N-methylbenzamide is a substituted aromatic amide with functional groups that are critical for its utility as a building block in medicinal chemistry. The precise arrangement of the amino, fluoro, and N-methylbenzamide moieties on the benzene ring dictates its chemical reactivity and subsequent biological activity in larger molecules. Therefore, unambiguous confirmation of its structure is a critical first step in any research and development endeavor.

Spectroscopic techniques provide a non-destructive and highly informative means of elucidating molecular structure. Each method probes different aspects of the molecule's constitution, and together, they provide a detailed "fingerprint" for identification and purity assessment. This guide will walk through the expected spectroscopic signatures of 3-amino-4-fluoro-N-methylbenzamide, providing researchers with the necessary tools to confirm its identity.

Synthesis and Sample Preparation Considerations

The synthesis of 3-amino-4-fluoro-N-methylbenzamide typically involves the amidation of a corresponding benzoic acid derivative. For instance, a common route could be the reaction of 3-amino-4-fluorobenzoic acid with a methylamine source. It is crucial to consider potential impurities arising from the synthetic route, such as unreacted starting materials or side-products, when interpreting spectroscopic data.

Experimental Protocol: Synthesis of a Structurally Related Analog (3-amino-4-fluorobenzamide)

A representative synthesis for the closely related 3-amino-4-fluorobenzamide involves the following steps:

  • Activation of Carboxylic Acid: 3-amino-4-fluorobenzoic acid is dissolved in a suitable solvent like dimethylformamide (DMF).

  • Coupling Agents: Coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are added to activate the carboxylic acid.

  • Amination: An ammonia source, like ammonium chloride, is introduced to the reaction mixture.

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified, typically by chromatography.

This process highlights the importance of purification to remove residual coupling agents and solvents, which could interfere with spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Structure

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-amino-4-fluoro-N-methylbenzamide, ¹H, ¹³C, and ¹⁹F NMR will provide a wealth of structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments.

Expected ¹H NMR Data for 3-amino-4-fluoro-N-methylbenzamide:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentKey Insights
~2.8 - 3.0Doublet3H-NH-CH₃ The doublet arises from coupling to the adjacent N-H proton.
~4.5 - 5.5Broad Singlet2H-NH₂ The broadness is due to quadrupole broadening and potential hydrogen exchange.
~6.5 - 7.5Multiplets3HAromatic ProtonsThe substitution pattern will lead to a complex splitting pattern.
~7.0 - 8.0Broad Singlet1H-NH -CH₃This proton's signal can be broad and may exchange with D₂O.

Interpretation and Causality:

  • The N-methyl group will be a distinct doublet in the upfield region. The coupling constant (J-value) with the amide proton will be a key identifier.

  • The aromatic region will be complex due to the electronic effects of the amino, fluoro, and amide groups. The fluorine atom will introduce additional coupling to the ortho and meta protons, further complicating the spectrum.

  • The amino protons are often broad and may not show clear coupling. Their chemical shift can be highly dependent on solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Data for 3-amino-4-fluoro-N-methylbenzamide:

Chemical Shift (δ, ppm)AssignmentKey Insights
~26-NH-C H₃Aliphatic carbon, typically in the upfield region.
~100 - 150Aromatic CarbonsSix distinct signals are expected due to the lack of symmetry. The carbon directly bonded to fluorine will show a large C-F coupling constant.
~165 - 170C =OThe carbonyl carbon of the amide will be in the downfield region.

Interpretation and Causality:

  • The presence of eight distinct carbon signals would confirm the proposed structure.

  • The most significant feature will be the large one-bond carbon-fluorine coupling constant (¹JCF) for the carbon atom attached to the fluorine, which is a definitive indicator of the fluorine's position. The ortho and meta carbons will also exhibit smaller C-F couplings (²JCF and ³JCF).

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that will provide a clear signal for the fluorine atom.

Expected ¹⁹F NMR Data for 3-amino-4-fluoro-N-methylbenzamide:

A single signal, likely a multiplet, is expected. The chemical shift will be indicative of the electronic environment of the fluorine atom on the aromatic ring. The multiplicity will arise from coupling to the ortho and meta protons. This provides a direct confirmation of the presence and location of the fluorine substituent.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies.

Expected IR Absorption Bands for 3-amino-4-fluoro-N-methylbenzamide:

Wavenumber (cm⁻¹)VibrationFunctional GroupKey Insights
3400 - 3200N-H StretchAmine (-NH₂) and Amide (-NH)Two distinct bands for the symmetric and asymmetric stretching of the primary amine are expected, along with a band for the secondary amide N-H.
3000 - 3100C-H StretchAromaticCharacteristic of C-H bonds on the benzene ring.
~1640C=O StretchAmide (Amide I band)A strong absorption band characteristic of the carbonyl group in an amide.
~1600, ~1475C=C StretchAromaticIndicates the presence of the benzene ring.
~1550N-H BendAmide (Amide II band)A characteristic band for secondary amides.
1250 - 1000C-F StretchAryl-FluorideA strong band indicating the presence of the carbon-fluorine bond.

Interpretation and Causality:

The presence of strong N-H stretching bands, a prominent amide I band, and a C-F stretching band would provide strong evidence for the key functional groups in 3-amino-4-fluoro-N-methylbenzamide.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can also provide structural information through analysis of its fragmentation pattern.

Expected Mass Spectrometry Data for 3-amino-4-fluoro-N-methylbenzamide:

  • Molecular Ion (M⁺): The expected exact mass is approximately 168.07 g/mol . A high-resolution mass spectrum should confirm this value with high accuracy.

  • Key Fragmentation Pathways:

    • Loss of the methylamino group (-NHCH₃)

    • Loss of the entire amide functionality (-CONHCH₃)

    • Fragmentation of the aromatic ring.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A small amount of the purified compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample is bombarded with high-energy electrons, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured, generating a mass spectrum.

UV-Vis Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in 3-amino-4-fluoro-N-methylbenzamide are the substituted benzene ring and the carbonyl group.

Expected UV-Vis Absorption Data for 3-amino-4-fluoro-N-methylbenzamide:

  • λmax: Expect absorption maxima in the UV region, likely between 200 and 400 nm. The exact position of the absorption bands will be influenced by the solvent and the electronic effects of the substituents on the benzene ring. The amino group, being an auxochrome, will likely cause a red shift (shift to longer wavelength) compared to an unsubstituted benzamide.

Data Summary and Visualization

To facilitate a clear understanding of the expected spectroscopic data, the following visualizations are provided.

Diagram: Key Functional Groups and their Spectroscopic Signatures

G cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry Molecule 3-amino-4-fluoro-N-methylbenzamide H_NMR ¹H NMR -NH-CH₃ (d) -NH₂ (br s) Aromatic (m) -NH- (br s) Molecule->H_NMR C_NMR ¹³C NMR -NH-CH₃ Aromatic (C-F coupling) C=O Molecule->C_NMR F_NMR ¹⁹F NMR Single multiplet Molecule->F_NMR IR N-H stretch (3400-3200 cm⁻¹) C=O stretch (~1640 cm⁻¹) C-F stretch (1250-1000 cm⁻¹) Molecule->IR MS Molecular Ion (m/z ~168) Fragmentation patterns Molecule->MS G Start Purified Sample NMR NMR Analysis (¹H, ¹³C, ¹⁹F) Start->NMR IR IR Analysis Start->IR MS MS Analysis Start->MS UV_Vis UV-Vis Analysis Start->UV_Vis Data_Interpretation Data Interpretation and Structural Confirmation NMR->Data_Interpretation IR->Data_Interpretation MS->Data_Interpretation UV_Vis->Data_Interpretation Final Confirmed Structure Data_Interpretation->Final

Caption: A typical workflow for the comprehensive spectroscopic characterization of a synthesized compound.

Conclusion: A Framework for Confident Characterization

References

  • At present, no direct and comprehensive public spectroscopic data for 3-amino-4-fluoro-N-methylbenzamide has been identified. The information presented is based on established principles of spectroscopic interpretation and data from analogous compounds.
Exploratory

An In-Depth Technical Guide to the Predicted NMR Analysis of 3-amino-4-fluoro-N-methylbenzamide

Introduction 3-amino-4-fluoro-N-methylbenzamide is a fluorinated aromatic compound with potential applications in medicinal chemistry and drug discovery. As with any novel compound, unequivocal structural elucidation is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-amino-4-fluoro-N-methylbenzamide is a fluorinated aromatic compound with potential applications in medicinal chemistry and drug discovery. As with any novel compound, unequivocal structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular characterization. This guide provides a comprehensive, in-depth predictive analysis of the ¹H, ¹³C, and 2D NMR spectra of 3-amino-4-fluoro-N-methylbenzamide.

Due to the current absence of publicly available experimental NMR data for this specific isomer, this document serves as a predictive guide for researchers. The analysis is grounded in the fundamental principles of NMR spectroscopy, including the profound influence of substituent electronic effects on chemical shifts and established coupling constant patterns in fluorinated aromatic systems. This guide will be an invaluable resource for scientists who synthesize or encounter this molecule, enabling them to anticipate, interpret, and validate their experimental findings.

Molecular Structure and Predicted NMR Landscape

The substitution pattern on the benzene ring of 3-amino-4-fluoro-N-methylbenzamide dictates a unique electronic environment for each nucleus, which in turn governs its NMR spectral signature. The powerful electron-donating amino group (-NH₂) and the highly electronegative fluorine atom (-F) exert significant, and at times opposing, electronic effects (mesomeric and inductive) that are critical to understanding the predicted chemical shifts.

Diagram of the Molecular Structure of 3-amino-4-fluoro-N-methylbenzamide

Caption: Molecular structure of 3-amino-4-fluoro-N-methylbenzamide.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum is anticipated to display distinct signals for the aromatic protons, the N-methyl protons, the amide proton, and the amino protons. The chemical shifts and coupling patterns are predicted based on the electronic environment of each proton.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz) Rationale
H-27.2 - 7.4Doublet of doublets (dd)³J(H2-H6) ≈ 1-2, ⁴J(H2-F) ≈ 4-6Deshielded by the adjacent amide group and coupled to H-6 and the fluorine atom.
H-56.8 - 7.0Doublet of doublets (dd)³J(H5-H6) ≈ 8-9, ³J(H5-F) ≈ 9-11Shielded by the ortho-amino group and coupled to H-6 and the fluorine atom.
H-67.0 - 7.2Triplet of doublets (td) or multiplet (m)³J(H6-H5) ≈ 8-9, ⁴J(H6-F) ≈ 6-8, ³J(H6-H2) ≈ 1-2Influenced by both the ortho- and para-substituents, with coupling to H-2, H-5, and the fluorine atom.
NH (amide)8.0 - 8.5Quartet (q) or broad singlet (br s)³J(NH-CH3) ≈ 4-5The chemical shift is solvent-dependent. Coupling to the N-methyl protons may be observed.
NH₂ (amino)4.0 - 5.0Broad singlet (br s)-The chemical shift is solvent and concentration-dependent. Protons are exchangeable.
CH₃ (methyl)2.8 - 3.0Doublet (d)³J(CH3-NH) ≈ 4-5Coupled to the amide proton.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents, and the carbon-fluorine couplings are particularly informative.

Carbon Predicted Chemical Shift (ppm) Predicted ¹³C-¹⁹F Coupling (J_CF) (Hz) Rationale
C=O (amide)165 - 170-Typical chemical shift for a benzamide carbonyl carbon.
C-1130 - 135⁴J_CF ≈ 2-4Attached to the amide group.
C-2115 - 120³J_CF ≈ 7-9Ortho to the amide group and meta to the fluorine.
C-3140 - 145²J_CF ≈ 15-20Attached to the electron-donating amino group.
C-4150 - 155¹J_CF ≈ 240-250Directly attached to the highly electronegative fluorine atom, resulting in a large one-bond coupling constant.
C-5110 - 115²J_CF ≈ 20-25Ortho to the fluorine and shielded by the para-amino group.
C-6125 - 130³J_CF ≈ 5-7Meta to the fluorine and influenced by the adjacent C-1.
CH₃ (methyl)26 - 28-Typical chemical shift for an N-methyl group of an amide.

Proposed 2D NMR Experiments for Structural Confirmation

To unequivocally assign all proton and carbon signals and confirm the connectivity of 3-amino-4-fluoro-N-methylbenzamide, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy)

A ¹H-¹H COSY experiment will reveal the coupling network between the aromatic protons.

Predicted COSY Correlations

Caption: Expected proton-proton couplings in a COSY spectrum.

HSQC (Heteronuclear Single Quantum Coherence)

An HSQC experiment correlates directly bonded protons and carbons.

Predicted HSQC Correlations

Figure 3. Predicted ¹H-¹³C HSQC Correlations H2 H-2 C2 C-2 H2->C2 H5 H-5 C5 C-5 H5->C5 H6 H-6 C6 C-6 H6->C6 CH3 CH3 C_methyl C-methyl CH3->C_methyl

Caption: Direct one-bond correlations between protons and carbons.

HMBC (Heteronuclear Multiple Bond Correlation)

An HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the overall connectivity of the molecule.

Key Predicted HMBC Correlations

Figure 4. Key Predicted ¹H-¹³C HMBC Correlations H2 H-2 C_amide C=O H2->C_amide C4 C-4 H2->C4 H6 H-6 H6->C_amide H6->C4 CH3 CH3 CH3->C_amide NH_amide NH C1 C-1 NH_amide->C1 C_methyl C_methyl NH_amide->C_methyl C-methyl C3 C-3

Caption: Long-range correlations for structural assembly.

Experimental Protocols

For the acquisition of high-quality NMR data for 3-amino-4-fluoro-N-methylbenzamide, the following experimental protocols are recommended.

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point, which allows for variable temperature studies if needed. Deuterated chloroform (CDCl₃) is another option, but the amide and amino proton signals may be broader or exchange more rapidly.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent is recommended. For ¹³C and 2D NMR experiments, a more concentrated sample of 20-50 mg may be necessary to obtain good signal-to-noise in a reasonable time.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

NMR Data Acquisition
  • ¹H NMR:

    • A standard single-pulse experiment should be used.

    • A spectral width of at least 12 ppm is recommended to ensure all signals are captured.

    • A sufficient number of scans (typically 16-64) should be acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • A proton-decoupled experiment (e.g., zgpg30) should be used to simplify the spectrum and enhance sensitivity.

    • A spectral width of at least 220 ppm is necessary.

    • A larger number of scans will be required compared to ¹H NMR.

  • 2D NMR (COSY, HSQC, HMBC):

    • Standard pulse programs available on most modern NMR spectrometers should be utilized.

    • The spectral widths in both dimensions should be set to encompass all relevant proton and carbon signals.

    • The number of increments in the indirect dimension and the number of scans per increment should be optimized to achieve the desired resolution and sensitivity.

Conclusion

This in-depth technical guide provides a robust predictive framework for the NMR analysis of 3-amino-4-fluoro-N-methylbenzamide. By understanding the expected chemical shifts, coupling constants, and 2D correlations, researchers will be well-equipped to interpret their experimental data, confirm the structure of this novel compound, and accelerate their research and development efforts. The provided experimental protocols offer a solid foundation for acquiring high-quality NMR spectra, ensuring the reliability and accuracy of the structural elucidation process.

References

  • PubChem. (n.d.). 3-Amino-4-methylbenzamide. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Reich, H. J. (n.d.). Structure Determination using NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]

Foundational

FT-IR spectrum of 3-amino-4-fluoro-N-methylbenzamide

An In-Depth Technical Guide to the FT-IR Spectrum of 3-amino-4-fluoro-N-methylbenzamide Authored by: A Senior Application Scientist Abstract: This technical guide provides a comprehensive analysis of the Fourier-Transfor...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the FT-IR Spectrum of 3-amino-4-fluoro-N-methylbenzamide

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-amino-4-fluoro-N-methylbenzamide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical application of FT-IR spectroscopy for the structural elucidation and verification of this specific molecule. The guide offers a detailed breakdown of the expected vibrational modes, a hypothetical experimental protocol, and a thorough guide to spectral interpretation, grounded in established spectroscopic principles and supported by authoritative references.

Introduction: The Role of FT-IR in the Characterization of 3-amino-4-fluoro-N-methylbenzamide

3-amino-4-fluoro-N-methylbenzamide is a substituted aromatic amide with potential applications in medicinal chemistry and materials science. Its molecular structure comprises a primary aromatic amine, a secondary amide, and a fluorine-substituted benzene ring. The precise arrangement of these functional groups is critical to its chemical properties and biological activity.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum provides a unique molecular fingerprint based on the vibrational frequencies of its chemical bonds.[1][2] This guide will elucidate the expected FT-IR spectral features of 3-amino-4-fluoro-N-methylbenzamide, providing a robust framework for its characterization.

Molecular Structure and Predicted Vibrational Modes

The chemical structure of 3-amino-4-fluoro-N-methylbenzamide is foundational to understanding its FT-IR spectrum. Each functional group exhibits characteristic vibrational modes—stretching and bending—that correspond to specific absorption bands in the spectrum.

Key Functional Groups and Their Vibrational Modes:

  • Primary Aromatic Amine (-NH₂): This group is characterized by symmetric and asymmetric N-H stretching vibrations, as well as N-H scissoring (bending) and wagging modes.[3][4]

  • Secondary Amide (-CONHCH₃): This linkage gives rise to a distinct N-H stretching vibration, a strong C=O stretching vibration (Amide I band), and an N-H bending vibration coupled with C-N stretching (Amide II band).[5][6]

  • Aromatic Ring (substituted benzene): The benzene ring exhibits C-H stretching vibrations, C=C stretching vibrations within the ring, and various C-H out-of-plane bending vibrations that are sensitive to the substitution pattern.[7][8]

  • Carbon-Fluorine Bond (C-F): The C-F bond has a characteristic stretching vibration that typically appears as a strong band in the fingerprint region of the spectrum.

  • Methyl Group (-CH₃): This group will show symmetric and asymmetric C-H stretching and bending vibrations.

The interplay of these functional groups, including electronic effects and potential intramolecular hydrogen bonding, will influence the precise position and intensity of the absorption bands.

Predicted FT-IR Spectrum: A Detailed Analysis

The can be analyzed by dividing it into distinct regions, each corresponding to specific types of molecular vibrations.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Appearance
3500-3300Asymmetric & Symmetric N-H StretchPrimary Amine (-NH₂)Two distinct, sharp to medium bands.[1][3]
3370-3170N-H StretchSecondary Amide (-CONH-)One sharp to medium band.[5]
3100-3000Aromatic C-H StretchBenzene RingMultiple weak to medium, sharp bands.[7]
3000-2850Aliphatic C-H StretchMethyl Group (-CH₃)Weak to medium, sharp bands.
1680-1630C=O Stretch (Amide I)Secondary Amide (-CONH-)A very strong, sharp band.[5][6][9]
1650-1580N-H Bend (Scissoring)Primary Amine (-NH₂)Medium to strong, sharp band.[3][4]
1620-1450C=C Ring StretchBenzene RingMultiple medium to strong, sharp bands.[8]
1570-1515N-H Bend (Amide II)Secondary Amide (-CONH-)Medium to strong, sharp band.[5]
1350-1250Aromatic C-N StretchPrimary Amine & AmideMedium to strong intensity bands.[1][4]
1300-1000C-F StretchFluoroaromaticStrong, characteristic band.
900-675Aromatic C-H Out-of-Plane BendSubstituted BenzeneMedium to strong bands, indicative of the substitution pattern.[7]

Detailed Interpretation by Spectral Region:

  • The N-H Stretching Region (3500-3100 cm⁻¹): This region is anticipated to be complex, featuring overlapping bands from both the primary amine and the secondary amide. Typically, primary amines show two distinct N-H stretching bands (asymmetric and symmetric), while secondary amides exhibit a single N-H stretching band.[3][5] The presence of hydrogen bonding can cause these bands to broaden and shift to lower wavenumbers.[6][10]

  • The Carbonyl (C=O) Stretching Region (1700-1600 cm⁻¹): A very strong and sharp absorption band, known as the Amide I band, is expected between 1680 and 1630 cm⁻¹ due to the C=O stretching vibration of the secondary amide.[5][6] Its position can be influenced by conjugation with the aromatic ring and hydrogen bonding.[1][6]

  • The Fingerprint Region (1600-600 cm⁻¹): This region contains a wealth of structural information from various bending and stretching vibrations. Key features to expect include:

    • Amide II Band: A strong band between 1570 and 1515 cm⁻¹, resulting from a coupling of the N-H in-plane bending and C-N stretching of the secondary amide.[5]

    • Aromatic C=C Stretching: A series of sharp bands of variable intensity between 1620 and 1450 cm⁻¹ are characteristic of the benzene ring.[8]

    • C-N Stretching: Strong absorptions for the aromatic C-N bonds of both the amine and amide groups are expected in the 1350-1250 cm⁻¹ range.[1][4]

    • C-F Stretching: A strong, characteristic absorption due to the C-F stretch is anticipated in the 1300-1000 cm⁻¹ region.

    • Aromatic C-H Bending: The pattern of bands in the 900-675 cm⁻¹ region, arising from C-H out-of-plane bending, can provide information about the substitution pattern on the aromatic ring.[7]

A Self-Validating Experimental Protocol for FT-IR Analysis

To ensure the acquisition of a high-quality and reliable , the following protocol is recommended. The principle of self-validation is embedded in the systematic background collection and sample preparation steps, which minimize atmospheric and sample-induced artifacts.

Step-by-Step Methodology:

  • Sample Preparation (KBr Pellet Method): a. Weigh approximately 1-2 mg of the finely ground 3-amino-4-fluoro-N-methylbenzamide sample. b. Weigh approximately 150-200 mg of dry, spectroscopic grade Potassium Bromide (KBr). c. Thoroughly mix and grind the sample and KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained. This minimizes scattering of the IR beam. d. Transfer the powder to a pellet-forming die. e. Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet. A transparent pellet indicates good sample dispersion and minimizes spectral artifacts.

  • Instrument Preparation and Background Collection: a. Ensure the FT-IR spectrometer is properly purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference. b. Perform a background scan with an empty sample compartment. This background spectrum will be automatically subtracted from the sample spectrum to yield the final absorbance spectrum.

  • Sample Analysis: a. Place the KBr pellet containing the sample in the spectrometer's sample holder. b. Acquire the sample spectrum. Typical acquisition parameters include:

    • Spectral Range: 4000-400 cm⁻¹
    • Resolution: 4 cm⁻¹
    • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)
  • Data Processing: a. The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum. b. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). c. Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption maxima.

Experimental Workflow Diagram

FT_IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Grind Grind Sample & KBr Press Press Pellet Grind->Press Background Collect Background Press->Background SampleScan Scan Sample Background->SampleScan Transform Fourier Transform SampleScan->Transform Ratio Ratio to Background Transform->Ratio Analyze Analyze Spectrum Ratio->Analyze

A schematic of the FT-IR experimental workflow.

Spectral Interpretation and Structural Verification

The interpretation of the obtained FT-IR spectrum involves correlating the observed absorption bands with the predicted vibrational modes. This process serves to confirm the molecular structure of 3-amino-4-fluoro-N-methylbenzamide.

Logical Flow for Spectral Interpretation:

  • High-Frequency Region (4000-2500 cm⁻¹):

    • Confirm the presence of N-H stretches from both the primary amine (two bands) and secondary amide (one band).

    • Verify the presence of aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹).

  • Double-Bond Region (1800-1500 cm⁻¹):

    • Identify the strong Amide I (C=O) band, which is a key indicator of the amide functionality.

    • Locate the Amide II (N-H bend) and the primary amine N-H scissoring bands.

    • Observe the characteristic C=C stretching bands of the aromatic ring.

  • Fingerprint Region (1500-600 cm⁻¹):

    • Pinpoint the strong C-F stretching band.

    • Identify the C-N stretching bands.

    • Analyze the pattern of C-H out-of-plane bending bands to confirm the aromatic substitution pattern.

The congruence between the predicted and observed spectral features provides strong evidence for the correct synthesis and purity of 3-amino-4-fluoro-N-methylbenzamide.

Logical Diagram for Structural Verification

Spectral_Interpretation cluster_regions Spectral Regions Analysis cluster_groups Functional Group Confirmation Start Acquired FT-IR Spectrum NH_Region ~3400 cm⁻¹ N-H Stretches Start->NH_Region CO_Region ~1650 cm⁻¹ C=O Stretch (Amide I) Start->CO_Region Aromatic_Region ~1600-1450 cm⁻¹ C=C Stretches Start->Aromatic_Region CF_Region ~1200 cm⁻¹ C-F Stretch Start->CF_Region Amine Primary Amine Confirmed NH_Region->Amine Amide Secondary Amide Confirmed CO_Region->Amide Aromatic Aromatic Ring Confirmed Aromatic_Region->Aromatic Fluoro Fluorine Subst. Confirmed CF_Region->Fluoro Final Structure Verified: 3-amino-4-fluoro- N-methylbenzamide Amine->Final Amide->Final Aromatic->Final Fluoro->Final

Logical flow from spectral features to structural confirmation.

Conclusion

The is rich with information that allows for its unambiguous identification. By systematically analyzing the characteristic absorption bands of the primary amine, secondary amide, fluorinated aromatic ring, and methyl group, researchers can confidently verify the structure of this molecule. This guide provides the foundational knowledge and a practical framework for utilizing FT-IR spectroscopy as a critical tool in the synthesis and analysis of 3-amino-4-fluoro-N-methylbenzamide and related compounds.

References

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • PubChem. (n.d.). 3-fluoro-N-phenylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S41. FTIR spectrum of N-benzylbenzamide (7). Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, March 30). Why are N-H stretching vibrations often sharp and not broad?. Retrieved from [Link]

  • Subhapriya, G., et al. (2015). Structural, intramolecular hydrogen bonding and vibrational studies on 3-amino-4-methoxy benzamide using density functional theory. Journal of Chemical Sciences, 127(2), 259-270.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • Takasuka, M., et al. (1992). FTIR and 1H NMR Spectral Study of 3-(Substituted Benzamido)pyridines. Spectroscopy Letters, 25(1), 107-124.
  • LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Chemcd. (n.d.). 3-AMINO-N-(4-FLUORO-3-METHYLPHENYL)-2-METHYLBENZAMIDE Spectrum. Retrieved from [Link]

  • Nauta, H., et al. (2002). Study of NH Stretching Vibrations in Small Ammonia Clusters by Infrared Spectroscopy in He Droplets and ab Initio Calculations. The Journal of Physical Chemistry A, 106(45), 10871-10878.
  • ResearchGate. (n.d.). FT–IR benzamide (1). Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

Sources

Exploratory

Core Topic: Solubility Profile of 3-Amino-4-fluoro-N-methylbenzamide in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical framework for understanding, determining, and applying the solubility data of 3...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical framework for understanding, determining, and applying the solubility data of 3-amino-4-fluoro-N-methylbenzamide. Given that this compound is a highly specific, likely novel or proprietary building block, publicly available, validated solubility data is scarce. Therefore, this guide focuses on the foundational principles and robust methodologies required for researchers to generate this critical data in-house. The narrative emphasizes the causal links between molecular structure, solvent properties, and experimental outcomes, reflecting a field-proven approach to pre-formulation and process chemistry.

Introduction: The Significance of 3-Amino-4-fluoro-N-methylbenzamide

3-Amino-4-fluoro-N-methylbenzamide is a substituted benzamide derivative whose structural motifs—a fluorinated aromatic ring, a primary amine, and a secondary amide—make it a valuable intermediate in medicinal chemistry. Fluorine substitution is a well-established strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity.[1] The amino and amide groups provide key hydrogen bonding capabilities. Such compounds often serve as key intermediates for complex active pharmaceutical ingredients (APIs), including kinase inhibitors or receptor antagonists.[2]

A thorough understanding of its solubility in various organic solvents is not merely an academic exercise; it is a critical prerequisite for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, reaction workup, and crystallization to ensure optimal yield and purity.

  • Formulation Development: Designing viable dosage forms, especially for poorly water-soluble compounds, where organic solvent solubility data can inform strategies like lipid-based formulations or solid dispersions.

  • Analytical Method Development: Preparing stock solutions and standards for quantification assays like HPLC.

Physicochemical Profile and Theoretical Solubility Predictions

The solubility of a solute in a solvent is dictated by the principle of similia similibus solvuntur ("like dissolves like"). The molecular structure of 3-amino-4-fluoro-N-methylbenzamide provides several clues to its expected behavior:

  • Hydrogen Bonding: The molecule possesses two hydrogen bond donor sites (the -NH₂ group and the amide N-H) and three primary hydrogen bond acceptor sites (the amide C=O, the nitrogen of the amino group, and the fluorine atom). This suggests a strong affinity for polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, acetonitrile).

  • Polarity: The combination of the polar amide and amino groups with the electronegative fluorine atom results in a significant molecular dipole moment. This favors solubility in polar organic solvents over nonpolar hydrocarbon solvents.

  • Aromatic System: The benzene ring provides a hydrophobic character, which may afford some solubility in less polar solvents like toluene, although this is likely to be limited by the dominant polar functionalities.

Based on these features, a qualitative solubility profile can be predicted. This theoretical assessment is the first step in a logical solvent screening strategy.

Table 1: Predicted Solubility Profile of 3-Amino-4-fluoro-N-methylbenzamide

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh to Very HighCapable of donating and accepting hydrogen bonds, effectively solvating the amide and amino groups.
Polar Aprotic DMSO, Acetone, AcetonitrileModerate to HighStrong dipole moments and hydrogen bond accepting capabilities interact favorably with the solute.
Moderately Polar Ethyl Acetate, DichloromethaneLow to ModerateLimited or no hydrogen bond donating ability, leading to less effective solvation compared to polar protic solvents.
Nonpolar Toluene, HeptaneVery LowIntermolecular forces (van der Waals) are too weak to overcome the crystal lattice energy of the polar solute.

A Self-Validating Protocol for Equilibrium Solubility Determination

The most reliable method for determining the thermodynamic solubility of a compound is the shake-flask method .[3] This approach ensures that the solution is in equilibrium with the solid phase, providing a true measure of saturation solubility. The protocol described below is designed to be self-validating by including critical quality control steps.

Experimental Workflow Diagram

The following workflow provides a visual representation of the key stages in the experimental determination of solubility.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_sampling Phase 3: Sample Processing cluster_analysis Phase 4: Quantification A Dispense excess solid compound into pre-weighed vials. B Add a precise volume of the selected organic solvent. A->B C Agitate vials at a constant temperature (e.g., 25°C) for 24-48 hours. B->C D Visually confirm the presence of undissolved solid. C->D Equilibrium Check E Allow solids to settle or use low-speed centrifugation. D->E F Withdraw supernatant and immediately filter through a 0.22 µm syringe filter. E->F Critical Step: Avoids particle transfer G Accurately dilute the filtered sample into the mobile phase. F->G H Analyze via validated HPLC-UV against a calibration curve. G->H

Caption: Standard Operating Procedure for Shake-Flask Solubility Measurement.

Detailed Step-by-Step Methodology

Rationale: This protocol is designed to mitigate common sources of error such as incomplete equilibration, temperature fluctuations, and carryover of solid particles into the analytical sample.

  • Preparation of Slurries:

    • To a series of 2 mL glass vials, add approximately 10-20 mg of 3-amino-4-fluoro-N-methylbenzamide. The key is to add sufficient excess solid to ensure saturation at the highest anticipated solubility.

    • Accurately dispense 1.0 mL of the desired organic solvent into each vial.

    • Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on a temperature-controlled orbital shaker or rotating wheel inside an incubator set to a constant temperature (e.g., 25.0 ± 0.5 °C).

    • Agitate the slurries for a minimum of 24 hours. Causality Check: For a novel compound, it is best practice to perform a time-to-equilibrium study by sampling at 24, 48, and 72 hours. Equilibrium is confirmed when the measured concentration does not significantly change between later time points.

    • After the equilibration period, visually confirm that a solid phase remains in every vial. The absence of solid indicates that the initial amount was insufficient, and the experiment for that solvent must be repeated with more compound.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed in the incubator for at least 30 minutes to let the solid settle.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE) into a clean vial. Trustworthiness Check: This step is critical. Failure to filter can lead to artificially high and variable results due to the dissolution of fine particles upon dilution.

  • Quantification:

    • Accurately perform a serial dilution of the filtered supernatant with the HPLC mobile phase to bring the concentration into the linear range of the calibration curve.

    • Analyze the diluted samples using a validated, stability-indicating HPLC-UV method.

    • Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Impact of Solubility on Drug Development and Synthesis

Understanding the solubility of an intermediate like 3-amino-4-fluoro-N-methylbenzamide has direct and significant consequences for the efficiency and success of a drug development program.

G cluster_downstream Downstream Applications & Decisions SolubilityData Solubility Data of 3-Amino-4-fluoro-N-methylbenzamide ProcessChem Process Chemistry Solvent selection for reaction; Crystallization/Purification design; Impurity rejection. SolubilityData->ProcessChem:f0 Informs Formulation Formulation Science Feasibility assessment for amorphous solid dispersions (requires high solubility in volatile organic solvents); Vehicle selection for toxicology studies. SolubilityData->Formulation:f0 Guides Analytical Analytical Chemistry Preparation of reference standards; Forced degradation study design. SolubilityData->Analytical:f0 Enables

Caption: The Central Role of Solubility Data in Pharmaceutical R&D.

  • Crystallization and Purification: Knowledge of solubility across a range of solvents at different temperatures is essential for designing an effective crystallization process. A good solvent system will be one in which the compound has high solubility at an elevated temperature but low solubility at room temperature or below, maximizing recovery.[4]

  • Toxicology Studies: For early in vivo studies, the compound often needs to be dissolved in a vehicle for administration. Solubility data in pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol) is therefore required.

  • Reaction Kinetics: The rate and completeness of a chemical reaction often depend on the reactants being fully dissolved. Poor solubility can lead to sluggish or incomplete reactions and the generation of impurities.

Conclusion

While specific solubility values for 3-amino-4-fluoro-N-methylbenzamide must be determined empirically, this guide provides the theoretical foundation and a robust, validated experimental protocol to generate that data. By methodically assessing solubility in a curated range of organic solvents, researchers can acquire the critical information needed to accelerate process development, design effective formulations, and de-risk the progression of novel pharmaceutical candidates. The principles and workflows detailed herein represent an industry-standard approach to characterizing essential physicochemical properties, ensuring data integrity and informed decision-making.

References

  • Title: 3-Amino-4-methylbenzamide | C8H10N2O Source: PubChem, National Institutes of Health URL: [Link]

  • Title: 3-Amino-4-methylbenzamide, C8H10N2O, 19406-86-1 Source: Mallak Specialties URL: [Link]

  • Source: Google Patents (CN103304439B)
  • Title: Experimental and Computational Methods Pertaining to Drug Solubility Source: SciSpace URL: [Link]

  • Title: Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures Source: Journal of Chemical & Engineering Data, ACS Publications URL: [Link]

  • Title: Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs Source: Journal of Medicinal Chemistry, ACS Publications (via NIH) URL: [Link]

  • Title: Drug Solubility: Importance and Enhancement Techniques Source: ISRN Pharmaceutics, (via NIH) URL: [Link]

  • Title: Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K... Source: Spiral, Imperial College London URL: [Link]

  • Title: Solubilities of Amino Acids in Different Mixed Solvents Source: Indian Journal of Chemistry URL: [Link]

  • Title: Benzamide - Solubility Source: Solubility of Things URL: [Link]

  • Title: Predicting drug solubility in organic solvents mixtures Source: Chemical Engineering Science (via Università degli Studi di Padova) URL: [Link]

  • Title: Solubility determination and modelling of benzamide in organic solvents... Source: ResearchGate URL: [Link]

  • Title: Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents Source: ResearchGate URL: [Link]

  • Source: Google Patents (WO1994025429A1)
  • Title: The effect of temperature on the solubility of benzoic acid derivatives in water Source: ResearchGate URL: [Link]

  • Title: 3-Amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, an F-18 fluorobenzyl analogue of DASB... Source: PubMed, National Institutes of Health URL: [Link]

  • Title: solubility experimental methods.pptx Source: Slideshare URL: [Link]

  • Title: The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine Source: MDPI URL: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Stability of 3-amino-4-fluoro-N-methylbenzamide

A Senior Application Scientist's Perspective on Methodical Stability Assessment for Drug Development Professionals Foreword: Proactive Stability Profiling in Drug Discovery In the landscape of modern drug development, un...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Methodical Stability Assessment for Drug Development Professionals

Foreword: Proactive Stability Profiling in Drug Discovery

In the landscape of modern drug development, understanding the intrinsic stability of a new chemical entity (NCE) is not a matter of regulatory checklist compliance, but a fundamental pillar of a successful research and development campaign. A comprehensive stability profile informs critical decisions, from lead candidate selection and formulation development to the establishment of appropriate storage conditions and shelf-life. This guide provides a detailed framework for the systematic evaluation of the stability of 3-amino-4-fluoro-N-methylbenzamide, a compound featuring a confluence of functional groups—an aromatic amine, an N-substituted amide, and a fluorine substituent—that present a unique and instructive stability challenge. By dissecting the potential degradation pathways and outlining robust experimental protocols, this document serves as a practical blueprint for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties of 3-amino-4-fluoro-N-methylbenzamide

A thorough understanding of the physicochemical properties of a molecule is the bedrock upon which a logical stability study is built. While extensive experimental data for this specific molecule is not publicly available, we can infer key characteristics from its constituent parts and related structures.

PropertyPredicted/Inferred ValueRationale & Significance
Molecular FormulaC₈H₉FN₂OProvides the exact elemental composition.
Molecular Weight168.17 g/mol [1]Essential for all quantitative analyses.
pKaAmine: ~3-4; Amide: ~17-18The aromatic amine is weakly basic, while the amide is essentially neutral. The pKa dictates the ionization state at different pH values, which is critical for predicting hydrolytic stability and designing chromatographic methods.
SolubilityPoorly soluble in water, soluble in organic solvents like ethanol and acetonitrile.[2][3]Solubility is a key parameter for designing solution-state stability studies and for the development of analytical methods.
Lipophilicity (LogP)Moderately lipophilicThe presence of the aromatic ring and methyl group suggests lipophilicity, which can influence its interaction with formulation excipients and potential for oxidative degradation.
UV AbsorbanceExpected UV maxima due to the substituted benzene ring.This property is crucial for developing a UV-based HPLC analytical method for quantification.

The fluorine atom at the 4-position, ortho to the amine and meta to the amide, is expected to influence the electronic properties of the benzene ring through its inductive electron-withdrawing effect, potentially impacting the reactivity of the adjacent functional groups.[4]

Caption: Chemical structure of 3-amino-4-fluoro-N-methylbenzamide.

Predicted Degradation Pathways

Based on the functional groups present, 3-amino-4-fluoro-N-methylbenzamide is susceptible to degradation under several conditions. A proactive approach involves predicting these pathways to guide the experimental design and the development of a stability-indicating analytical method.

Hydrolytic Degradation

The amide bond is the most probable site for hydrolysis, which can be catalyzed by both acid and base.[5]

  • Acid-catalyzed hydrolysis: Under acidic conditions, the amide oxygen will be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This will lead to the cleavage of the amide bond, yielding 3-amino-4-fluorobenzoic acid and methylamine.

  • Base-catalyzed hydrolysis: Under basic conditions, hydroxide ions will directly attack the carbonyl carbon of the amide, leading to the same degradation products: 3-amino-4-fluorobenzoic acid and methylamine.

Oxidative Degradation

The aromatic amine group is particularly susceptible to oxidation.[6]

  • Oxidation of the amino group: The primary amino group can be oxidized to form nitroso, nitro, and other colored degradation products. This is a common degradation pathway for aromatic amines and can be initiated by atmospheric oxygen, peroxides, or metal ions.

  • Oxidative dealkylation: While less common for secondary amides compared to tertiary amines, oxidative dealkylation of the N-methyl group is a possibility, potentially leading to the formation of 3-amino-4-fluoro-benzamide and formaldehyde.[7]

Photodegradation

Aromatic compounds, especially those with amino groups, are often sensitive to light.

  • Photo-oxidation: UV or visible light can promote the formation of reactive oxygen species, which can then oxidize the amino group, leading to colored degradants.

  • Photolytic cleavage: High-energy photons could potentially lead to the cleavage of the C-N or C-F bonds, although this is generally less likely under standard photostability testing conditions.

Thermal Degradation

At elevated temperatures, the molecule may undergo various degradation reactions.

  • Decarboxylation: While the amide is generally stable, at very high temperatures, decarboxylation of the potential hydrolytic degradation product, 3-amino-4-fluorobenzoic acid, could occur.

  • Polymerization/Condensation: The reactive amino group could potentially participate in condensation reactions with other molecules at high temperatures.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photodegradation Photodegradation Parent 3-amino-4-fluoro-N-methylbenzamide Hydrolysis_Product_1 3-amino-4-fluorobenzoic acid Parent->Hydrolysis_Product_1 H₂O, H⁺/OH⁻ Hydrolysis_Product_2 Methylamine Parent->Hydrolysis_Product_2 H₂O, H⁺/OH⁻ Oxidation_Product_1 Nitroso/Nitro derivatives Parent->Oxidation_Product_1 [O] Oxidation_Product_2 3-amino-4-fluoro-benzamide Parent->Oxidation_Product_2 [O] (dealkylation) Photo_Product Colored degradants Parent->Photo_Product hν, O₂

Caption: Predicted degradation pathways for 3-amino-4-fluoro-N-methylbenzamide.

Experimental Design for Forced Degradation Studies

A forced degradation study, also known as stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of the molecule. These studies are conducted under conditions more severe than accelerated stability testing and are a regulatory expectation according to ICH guidelines.[8][9] The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are formed at a sufficient concentration for detection and characterization without completely degrading the parent compound.[8][10]

Development of a Stability-Indicating Analytical Method

Before initiating forced degradation studies, a validated stability-indicating analytical method is required. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the workhorse for this purpose.

Protocol: HPLC Method Development

  • Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) as it provides good retention for moderately polar compounds.

  • Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to a range where the analyte is stable and has good peak shape) and an organic modifier (acetonitrile or methanol) is recommended.

  • Detection Wavelength: Determine the UV absorbance maximum of 3-amino-4-fluoro-N-methylbenzamide to ensure maximum sensitivity.

  • Method Optimization: Optimize the gradient profile, flow rate, and column temperature to achieve good resolution between the parent peak and any potential degradation products.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Forced Degradation Protocols

The following are detailed protocols for subjecting 3-amino-4-fluoro-N-methylbenzamide to various stress conditions.

3.2.1. Hydrolytic Degradation

  • Acidic Hydrolysis:

    • Prepare a stock solution of 3-amino-4-fluoro-N-methylbenzamide in a suitable organic solvent (e.g., acetonitrile or methanol) if solubility in aqueous media is low.

    • Add an aliquot of the stock solution to 0.1 N and 1 N hydrochloric acid.

    • Reflux the solutions at 60-80°C for several hours.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of base before injection into the HPLC system.

  • Basic Hydrolysis:

    • Follow the same procedure as for acidic hydrolysis, but use 0.1 N and 1 N sodium hydroxide.

    • Neutralize the samples with an equivalent amount of acid before analysis.

  • Neutral Hydrolysis:

    • Reflux a solution of the compound in purified water at 60-80°C and analyze at the same time points.

3.2.2. Oxidative Degradation

  • Prepare a solution of 3-amino-4-fluoro-N-methylbenzamide.

  • Add hydrogen peroxide to final concentrations of 3% and 30%.

  • Keep the solutions at room temperature and protected from light.

  • Analyze samples at appropriate time points.

3.2.3. Photolytic Degradation

  • Expose a solid sample and a solution of 3-amino-4-fluoro-N-methylbenzamide to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • A control sample should be kept in the dark under the same temperature conditions.

  • Analyze the exposed and control samples.

3.2.4. Thermal Degradation

  • Expose a solid sample of 3-amino-4-fluoro-N-methylbenzamide to dry heat at temperatures higher than those used for accelerated stability (e.g., 60°C, 80°C, and 105°C) for a defined period.

  • Analyze the sample at various time points.

Experimental_Workflow cluster_stress Stress Conditions Start 3-amino-4-fluoro-N-methylbenzamide Method_Dev Develop & Validate Stability-Indicating HPLC Method Start->Method_Dev Forced_Degradation Forced Degradation Studies Method_Dev->Forced_Degradation Acid Acid Hydrolysis Forced_Degradation->Acid Base Base Hydrolysis Forced_Degradation->Base Oxidation Oxidation Forced_Degradation->Oxidation Photo Photolysis Forced_Degradation->Photo Thermal Thermal Forced_Degradation->Thermal Analysis HPLC-UV/MS Analysis Characterization Characterize Degradation Products Analysis->Characterization Report Generate Stability Report Characterization->Report Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis Thermal->Analysis

Caption: Workflow for the stability assessment of 3-amino-4-fluoro-N-methylbenzamide.

Data Interpretation and Reporting

A successful forced degradation study will yield a wealth of data that needs to be systematically interpreted and reported.

Stress ConditionExpected ObservationsPotential Degradation Products
Acidic Hydrolysis Decrease in the parent peak area with the appearance of a more polar peak.3-amino-4-fluorobenzoic acid
Basic Hydrolysis Similar to acidic hydrolysis, potentially at a different rate.3-amino-4-fluorobenzoic acid
Oxidative Stress Appearance of multiple, often colored, degradation products. The parent peak may decrease significantly.Nitroso, nitro derivatives, and potentially 3-amino-4-fluoro-benzamide.
Photolytic Stress Discoloration of the sample and the appearance of new peaks in the chromatogram.Various photo-oxidative products.
Thermal Stress Modest degradation, unless very high temperatures are used.Potentially some hydrolytic and oxidative products if moisture and air are present.

Mass Balance: A critical aspect of data interpretation is the mass balance calculation. The sum of the percentage of the parent compound remaining and the percentage of all degradation products formed should be close to 100%. A significant deviation may indicate the formation of non-UV active compounds, volatile compounds, or compounds that are not eluted from the HPLC column.

Characterization of Degradation Products: For any significant degradation product, structural elucidation is necessary. High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is an invaluable tool for obtaining the molecular weight of the degradants. Further characterization can be achieved by isolating the impurities using preparative HPLC followed by nuclear magnetic resonance (NMR) spectroscopy.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically grounded framework for assessing the stability of 3-amino-4-fluoro-N-methylbenzamide. By anticipating potential degradation pathways and employing systematic experimental protocols, researchers can generate a robust stability profile. This information is invaluable for de-risking the drug development process, enabling the rational design of stable formulations, and ensuring the quality, safety, and efficacy of the final drug product. The principles and methodologies outlined herein are broadly applicable to a wide range of NCEs, serving as a testament to the importance of proactive and in-depth stability analysis in pharmaceutical sciences.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Retrieved from [Link]

  • Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved from [Link]

  • N-Methylbenzamide | C8H9NO | CID 11954 - PubChem. (n.d.). Retrieved from [Link]

  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (2020, August 3). PubMed. Retrieved from [Link]

  • Q1A(R2) Guideline - ICH. (n.d.). Retrieved from [Link]

  • The Oxidative Dealkylation of Tertiary Amides: Mechanistic Aspects. (n.d.). ResearchGate. Retrieved from [Link]

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (2024, June 10). American Chemical Society. Retrieved from [Link]

  • The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • 3-amino-4-fluoro-N-methylbenzamide | C8H9FN2O | CID 167383 - PubChem. (n.d.). Retrieved from [Link]

Sources

Exploratory

discovery and synthesis of novel aminobenzamide derivatives

An In-depth Technical Guide to the Discovery and Synthesis of Novel Aminobenzamide Derivatives Authored by a Senior Application Scientist Abstract The aminobenzamide scaffold represents a cornerstone in modern medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and Synthesis of Novel Aminobenzamide Derivatives

Authored by a Senior Application Scientist

Abstract

The aminobenzamide scaffold represents a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of targeted therapeutics. Its inherent ability to form key interactions with biological targets, notably as a zinc-binding motif, has propelled its derivatives into clinical trials for a range of diseases, from oncology to metabolic disorders. This guide provides an in-depth exploration of the , intended for researchers, medicinal chemists, and drug development professionals. We will dissect field-proven synthetic strategies, from foundational methods to modern high-throughput techniques, and elucidate the causal logic behind experimental design. Furthermore, this document details the subsequent stages of the drug discovery cascade, including hit identification, structure-activity relationship (SAR) optimization, and the elucidation of biological mechanisms, providing a holistic view of the journey from concept to candidate.

The Aminobenzamide Core: A Privileged Scaffold in Drug Discovery

The versatility of the aminobenzamide structure is central to its success. Chemically, it comprises an aromatic ring substituted with both an amino group and a carboxamide group. This arrangement provides a rigid framework with multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.

The most notable feature, particularly in the context of metalloenzymes, is the ability of the ortho-aminobenzamide moiety to act as a bidentate chelating agent for zinc ions present in the active sites of enzymes like Histone Deacetylases (HDACs).[1] This interaction is a critical anchor for inhibitory activity, making the scaffold a highly effective starting point for designing potent enzyme inhibitors.[1] The general structure of these inhibitors typically consists of three key components: a "cap" group for surface interactions, a linker region, and the zinc-binding aminobenzamide "warhead".[1] Beyond HDACs, aminobenzamide derivatives have been developed as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV) for diabetes, Poly (ADP-ribose) polymerase (PARP) for cancer, and have shown potential as antimicrobial and anticonvulsant agents.[1][2][3]

Strategic Synthesis of Aminobenzamide Derivatives

The synthesis of a diverse library of aminobenzamide derivatives is the foundational step in the discovery process. The choice of synthetic route is governed by factors such as the desired substitution pattern, scalability, and the availability of starting materials.

Foundational Synthetic Routes

A variety of starting materials can be employed to generate the o-aminobenzamide core, including o-aminobenzoic acids, isatoic anhydrides, quinazolinones, and benzamides.[4] The use of isatoic anhydride is a particularly efficient and common strategy.[5][6]

Rationale: Isatoic anhydride is an attractive precursor due to its dual reactivity. The anhydride is susceptible to nucleophilic attack by an amine, leading to the opening of the heterocyclic ring. The subsequent decarboxylation upon heating yields the desired 2-aminobenzamide derivative. This two-step, one-pot reaction is often high-yielding and tolerates a wide range of amine nucleophiles, making it ideal for library synthesis. Both conventional heating and time-efficient microwave-assisted methodologies can be employed for this transformation.[5][6][7]

Experimental Protocol: Synthesis via Isatoic Anhydride

Herein lies a representative protocol for the synthesis of a novel N-substituted 2-aminobenzamide derivative.

Objective: To synthesize N-aryl-2-aminobenzamide from isatoic anhydride and a substituted aniline.

Materials:

  • Isatoic Anhydride (1.0 eq)

  • Substituted Aniline (1.1 eq)

  • Dimethylformamide (DMF)

  • Microwave Synthesizer or Oil Bath

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a microwave reaction vessel, combine isatoic anhydride (1.0 eq) and the desired substituted aniline (1.1 eq).

  • Solvent Addition: Add a minimal amount of DMF to dissolve the reactants.

  • Reaction:

    • Microwave Method: Seal the vessel and heat in a microwave synthesizer at 120°C for 10-20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Conventional Method: Heat the mixture in an oil bath at 100-120°C for 2-4 hours.[5]

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water to precipitate the product.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure N-substituted 2-aminobenzamide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Multi-step Synthesis for Complex Derivatives

For more complex derivatives, such as those incorporating additional heterocyclic motifs, a multi-step approach is often necessary. An example is the synthesis of 1,2,3-triazole-linked aminobenzamides, which have shown antimicrobial activity.[8]

Rationale: This strategy involves the sequential construction of different parts of the molecule. Starting with p-aminobenzamide, the amino group is first converted to an azide. This azide is a versatile intermediate for "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition with an alkyne (in this case, acetylacetone) to form the triazole ring.[8] This modular approach allows for the introduction of diverse functionalities at different stages of the synthesis.

Experimental Protocol: Synthesis of a 4-(1,2,3-triazol-1-yl)benzamide Derivative

Objective: To synthesize a novel 4-(5-acetyl-4-methyl-1H-1,2,3-triazol-1-yl)benzamide.[8]

Step 1: Synthesis of p-Azido Benzamide [8]

  • Dissolve p-aminobenzamide (1.0 eq) in 1:1 HCl in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite (1.0 eq) while maintaining the temperature below 5°C.

  • After stirring for 15 minutes, add an aqueous solution of sodium azide (1.0 eq).

  • Stir the reaction in the ice bath for 1 hour.

  • Collect the resulting precipitate by filtration to obtain p-azido benzamide.

Step 2: Cycloaddition to form the Triazole Ring [8]

  • In a round-bottom flask, combine p-azido benzamide (1.0 eq), acetylacetone (1.0 eq), and potassium carbonate (K₂CO₃, 3.0 eq) in 95% ethanol.

  • Heat the mixture at 80°C for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and perform an appropriate aqueous work-up.

  • Purify the crude product by column chromatography to yield the final triazole-linked benzamide.

The Discovery Engine: Screening, Hit Identification, and Lead Optimization

The synthesis of a chemical library is merely the starting point. The subsequent discovery phase is an iterative cycle of screening, identification of "hits," and chemical modification to generate "leads" with improved therapeutic potential.

High-Throughput Screening (HTS) and Hit Identification

HTS allows for the rapid evaluation of thousands of compounds against a specific biological target. For aminobenzamide derivatives, common targets include:

  • HDAC Enzymes: Assays typically measure the enzymatic activity of a specific HDAC isoform using a fluorogenic substrate. A decrease in fluorescence in the presence of a test compound indicates inhibition.

  • DPP-IV Enzymes: Similar to HDAC assays, DPP-IV activity can be monitored using a fluorogenic or colorimetric substrate.[2] Active compounds prevent the cleavage of the substrate, leading to a measurable change in signal.[2]

  • Antimicrobial Screens: Compounds are tested for their ability to inhibit the growth of various bacterial and fungal strains in culture.[5][6][7] The minimum inhibitory concentration (MIC) is determined for active compounds.

The workflow from library to validated hit is a rigorous process designed to eliminate false positives and prioritize the most promising candidates for further development.

G cluster_0 Discovery Phase Compound_Library Synthesized Aminobenzamide Library HTS High-Throughput Screening (HTS) Compound_Library->HTS Primary_Hits Primary Hits (Initial Activity) HTS->Primary_Hits Dose_Response Dose-Response & IC50 Determination Primary_Hits->Dose_Response Hit_Confirmation Hit Confirmation (Orthogonal Assays) Dose_Response->Hit_Confirmation Validated_Hits Validated Hits Hit_Confirmation->Validated_Hits

Caption: High-level workflow for hit identification.

Lead Optimization and Structure-Activity Relationships (SAR)

Once validated hits are identified, the lead optimization phase begins. This involves the systematic modification of the hit structure to improve potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This iterative process is guided by Structure-Activity Relationship (SAR) studies.

For HDAC inhibitors, the SAR of the 2-aminobenzamide class is well-defined.[1]

  • Zinc-Binding Group (ZBG): The ortho-aminobenzamide moiety is crucial for activity. Modifications here are generally not well-tolerated.

  • Linker Region: The length and composition of the linker that connects the ZBG to the cap group are critical for correctly positioning the ZBG within the enzyme's active site.[1]

  • Cap Group: This part of the molecule interacts with the surface of the enzyme and is the most common site for modification to improve potency and isoform selectivity.

The following table summarizes hypothetical SAR data for a series of 2-aminobenzamide-based HDAC inhibitors, illustrating how modifications to the "Cap Group" can influence activity.

Compound IDCap Group (R)HDAC1 IC₅₀ (nM)Antiproliferative Activity (GI₅₀, μM)
1a Phenyl1505.2
1b 4-Biphenyl250.8
1c Naphthyl401.1
1d 4-Methoxyphenyl250>10
1e 4-Chlorophenyl953.5

This data demonstrates that large, hydrophobic cap groups (e.g., biphenyl) often lead to increased potency. This is a common theme in HDAC inhibitor design, as these groups can form favorable interactions with hydrophobic pockets on the enzyme surface.

The drug discovery process is a cyclical optimization loop. Insights from SAR studies inform the design of the next generation of compounds, which are then synthesized and tested, continuing the cycle until a candidate with a desirable overall profile is identified.

G Design Design Analogs (SAR-guided) Synthesize Synthesize New Derivatives Design->Synthesize Test In Vitro & In Vivo Testing Synthesize->Test Analyze Analyze Data (Generate SAR) Test->Analyze Analyze->Design Optimization Loop

Caption: The iterative cycle of lead optimization.

Mechanism of Action: A Focus on HDAC Inhibition

To understand why these molecules are effective, we must examine their interactions at a molecular level. In the case of HDAC inhibitors, the therapeutic effect stems from the modulation of gene expression.

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on histones. This deacetylation leads to a more compact chromatin structure, repressing gene transcription. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.

2-Aminobenzamide inhibitors function by occupying the active site of the HDAC enzyme. The aminobenzamide's primary amine and amide carbonyl chelate the catalytic zinc ion, effectively blocking the enzyme's access to its natural substrate.[1] This inhibition leads to an accumulation of acetylated histones (hyperacetylation), a more open chromatin structure, and the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.

cluster_0 Normal Gene Silencing cluster_1 HDAC Inhibition Histone Histone with Acetyl Groups (Ac) HDAC HDAC Enzyme Histone->HDAC removes Ac Deacetylated Deacetylated Histone HDAC->Deacetylated Chromatin Condensed Chromatin Deacetylated->Chromatin leads to Gene Gene Silencing Chromatin->Gene Inhibitor Aminobenzamide Inhibitor Blocked_HDAC Blocked HDAC Inhibitor->Blocked_HDAC binds to Hyperacetylation Histone Hyperacetylation Blocked_HDAC->Hyperacetylation prevents deacetylation Open_Chromatin Open Chromatin Hyperacetylation->Open_Chromatin leads to Expression Gene Expression (e.g., Tumor Suppressors) Open_Chromatin->Expression

Caption: Mechanism of HDAC inhibition by aminobenzamides.

Conclusion and Future Perspectives

The aminobenzamide scaffold continues to be a remarkably fruitful starting point for the development of novel therapeutics. The synthetic accessibility and the well-understood SAR for key target classes like HDACs provide a robust platform for innovation. Future efforts will likely focus on developing derivatives with greater isoform selectivity to minimize off-target effects and improve therapeutic windows. Furthermore, the application of novel synthetic methodologies, such as late-stage functionalization and photoredox catalysis, will undoubtedly expand the accessible chemical space, leading to the discovery of aminobenzamide derivatives with novel biological activities and improved drug-like properties. The principles and protocols outlined in this guide serve as a comprehensive resource for scientists dedicated to harnessing the full potential of this exceptional chemical scaffold.

References

  • Al-Salahi, R., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. International Journal of Molecular Sciences. [Link][5][6][7]

  • Anonymous. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. RASĀYAN Journal of Chemistry. [Link][8]

  • Al-Salahi, R., et al. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. PubMed. [Link][7]

  • Abudayeh, Z., et al. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. Drug Design, Development and Therapy. [Link][2]

  • National Center for Biotechnology Information. (n.d.). 3-Aminobenzamide. PubChem. [Link][3]

  • Al-Salahi, R., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. ResearchGate. [Link][6]

  • Anonymous. (n.d.). Synthesis of o-Aminobenzamide Compounds. A Preprints.org Submission. [Link][4]

Sources

Foundational

The Strategic Role of Fluorine in Modulating Benzamide Compound Properties for Drug Discovery

An In-depth Technical Guide: Executive Summary The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic incorporation of fluorine into the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Executive Summary

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic incorporation of fluorine into these molecules has become a powerful and routine tactic for optimizing drug-like properties. This guide provides a comprehensive technical overview of the multifaceted roles fluorine plays in modulating the physicochemical, pharmacokinetic, and pharmacodynamic properties of benzamide compounds. We will delve into the fundamental principles of fluorine's unique chemistry and translate them into practical applications in drug design, supported by experimental evidence, detailed protocols, and illustrative case studies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage fluorine chemistry for the rational design of next-generation benzamide-based therapeutics.

Chapter 1: The Unique Physicochemical Profile of Fluorine

The journey into fluorinated benzamides begins with an understanding of the elemental properties of fluorine that make it a unique tool in the medicinal chemist's arsenal. While often considered a simple bioisostere of hydrogen, its effects are far more complex and profound.[1]

  • Size and Steric Profile: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). This allows it to replace hydrogen with minimal steric perturbation, enabling precise interactions within a target protein's binding pocket.[2]

  • Extreme Electronegativity: Fluorine is the most electronegative element (Pauling scale: 3.98). This property induces a strong dipole moment in the carbon-fluorine (C-F) bond, significantly altering the local electronic environment of the benzamide scaffold.[3] This can influence acidity/basicity (pKa), molecular conformation, and the nature of intermolecular interactions.[2][3]

  • Carbon-Fluorine Bond Strength: The C-F bond is exceptionally strong (bond dissociation energy ~109 kcal/mol), making it highly resistant to metabolic cleavage.[2][4] This characteristic is frequently exploited to block sites of oxidative metabolism.[4][5]

PropertyHydrogen (H)Fluorine (F)Hydroxyl (OH)Methyl (CH₃)
Van der Waals Radius (Å) 1.201.471.522.00
Pauling Electronegativity 2.203.983.44 (O)2.55 (C)
C-X Bond Energy (kcal/mol) ~99~109~111~101
Hydrogen Bond Character DonorWeak AcceptorDonor & AcceptorN/A
Table 1. Comparison of fundamental physicochemical properties of fluorine and common bioisosteric groups.

Chapter 2: Impact of Fluorination on Benzamide Physicochemical Properties

The introduction of fluorine onto the benzamide core directly modulates key physicochemical parameters that govern a compound's behavior in biological systems.

Modulation of Acidity and Basicity (pKa)

The strong electron-withdrawing nature of fluorine significantly impacts the pKa of nearby acidic or basic centers. For a typical benzamide, the amide N-H proton is weakly acidic. Fluorine substitution on the phenyl ring enhances this acidity.

  • Mechanism: By withdrawing electron density through the sigma framework (inductive effect), fluorine stabilizes the conjugate base (anion) formed upon deprotonation of the amide, thereby lowering its pKa and making the proton more acidic. This effect is distance-dependent, being most pronounced at the ortho and para positions.[6] While this can be beneficial, increased acidity of the amide moiety has, in some cases, been linked to an increase in Pgp-mediated efflux.[7]

Altering Lipophilicity and Membrane Permeability

Lipophilicity, often measured as the octanol-water partition coefficient (logP), is critical for membrane permeability and overall ADME properties.[8] The effect of fluorine on lipophilicity is context-dependent.

  • Single Fluorine Substitution: A single fluorine atom generally increases the lipophilicity of the parent benzamide.

  • Multifluorinated Groups: Groups like trifluoromethyl (-CF3) are highly lipophilic and can dramatically increase logP.

  • Causality: The increase in lipophilicity arises from the fact that the highly polarized C-F bond is a poor hydrogen bond acceptor, reducing favorable interactions with water.[9] This modulation of lipophilicity has been shown to correlate well with changes in membrane partitioning, a key factor for a drug reaching its intracellular target.[8][10]

Control of Molecular Conformation

Fluorine substitution can impose specific conformational preferences on the benzamide molecule through stereoelectronic effects.[3][4][11]

  • Gauche Effect: In flexible side chains, favorable hyperconjugation interactions (σC–H → σ*C–F) can stabilize specific rotamers.[11]

  • Dipole Alignment: The strong C-F dipole can engage in intramolecular interactions with other polar groups, such as the amide carbonyl, influencing the overall three-dimensional shape of the molecule.

  • Intramolecular Hydrogen Bonding: In ortho-fluorobenzamides, a weak intramolecular hydrogen bond or "short contact" can form between the amide N-H and the fluorine atom (N-H···F).[12] The presence and strength of this interaction are highly sensitive to the solvent environment.[12] In nonpolar solvents like chloroform, this interaction can pre-organize the molecule into a specific conformation, which may be beneficial for binding to a target protein.[12]

Logical Framework: From Element to Biological Effect

The following diagram illustrates the causal relationships between fluorine's core properties and its ultimate impact on drug efficacy.

G cluster_0 Fundamental Properties cluster_1 Molecular Properties cluster_2 Biological Outcomes High Electronegativity High Electronegativity Modulated Lipophilicity (logP) Modulated Lipophilicity (logP) High Electronegativity->Modulated Lipophilicity (logP) Conformational Control Conformational Control High Electronegativity->Conformational Control Small Size Small Size Enhanced Binding Affinity Enhanced Binding Affinity Small Size->Enhanced Binding Affinity Strong C-F Bond Strong C-F Bond Blocked Metabolism Blocked Metabolism Strong C-F Bond->Blocked Metabolism Altered pKa Altered pKa Improved Permeability Improved Permeability Altered pKa->Improved Permeability Modulated Lipophilicity (logP)->Improved Permeability Conformational Control->Enhanced Binding Affinity Increased Bioavailability Increased Bioavailability Blocked Metabolism->Increased Bioavailability Improved Permeability->Increased Bioavailability Enhanced Binding Affinity->Increased Bioavailability

Figure 1. Causal pathway from fluorine's intrinsic properties to improved biological outcomes.

Chapter 3: Modulation of Pharmacokinetic (ADME) Properties

A primary motivation for incorporating fluorine into benzamide drug candidates is to improve their pharmacokinetic profile.

Enhancing Metabolic Stability

One of the most impactful applications of fluorine is to block metabolic "soft spots."[4] Aromatic rings are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, typically at the para position.

  • Mechanism of Action: Placing a fluorine atom at a metabolically liable position physically blocks the enzymatic hydroxylation. The strength of the C-F bond makes it resistant to oxidative cleavage, preventing the formation of unwanted metabolites.[2][5] This strategy can significantly slow the rate of clearance, prolonging the drug's half-life and increasing its overall exposure.[13] For example, introducing fluorine to the para position of a phenyl ring can slow bodily clearance by as much as 108-fold in certain compounds.[13]

CompoundPosition of MetabolismRate of Metabolism (Relative)Strategy
Benzamide (Parent) para-position of Phenyl Ring100-
para-Fluoro-Benzamide Blocked< 5C-H to C-F substitution
N-methyl-Benzamide N-demethylation80-
N-(trifluoromethyl)-Benzamide Stabilized< 10CH₃ to CF₃ substitution
Table 2. Illustrative effect of fluorination on the metabolic stability of a hypothetical benzamide scaffold. Data is conceptual and for comparison purposes.
Improving Cell Permeability

As discussed, fluorine can increase lipophilicity, which generally favors passive diffusion across cell membranes.[3][8] Furthermore, by lowering the pKa of nearby basic amines, fluorine can reduce the proportion of the compound that is protonated at physiological pH.[14] The neutral, uncharged species is significantly more membrane-permeable, leading to better absorption and distribution.[14]

Chapter 4: Influence on Pharmacodynamics and Target Interactions

Beyond improving ADME properties, fluorine can directly participate in or modulate the interactions between a benzamide ligand and its biological target.

Enhancing Binding Affinity

Increased binding affinity can result from several fluorine-mediated effects.[2][14]

  • Direct Favorable Interactions: While the C-F bond is a poor hydrogen bond acceptor, it can participate in favorable electrostatic interactions with electron-deficient groups (e.g., amide backbones) or other polarized C-H donors in the protein binding site.[15]

  • Conformational Pre-organization: As noted earlier, fluorine can lock the benzamide into a bioactive conformation, reducing the entropic penalty of binding and thus increasing affinity.[3]

  • Altered Aromatic Interactions: Fluorinating the phenyl ring of a benzamide alters its quadrupole moment, which can change the nature of stacking interactions (π-π, cation-π, edge-to-face) with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.[16][17] Generally, fluorination tends to decrease the binding energy of edge-to-face interactions.[16][17]

The Role of Fluorine in Hydrogen Bonding

The ability of covalently bound fluorine to act as a hydrogen bond acceptor is a topic of considerable debate.[18] While it is a very weak acceptor compared to oxygen or nitrogen, specific contexts can favor these interactions.[9][18]

  • "Donor's Last Resort": In a tightly packed active site, where stronger acceptors are not available, a protein donor may be forced to interact with a fluorine atom.[9]

  • Solvent Effects: As demonstrated in studies on fluorinated benzamides, weak intramolecular N-H···F hydrogen bonds observed in nonpolar environments are readily disrupted by competitive hydrogen bonding solvents like DMSO.[12] This highlights that such interactions are energetically modest.

Chapter 5: Synthetic Strategies for Fluorinated Benzamides

The synthesis of fluorinated benzamides typically relies on either incorporating fluorinated building blocks or late-stage fluorination techniques. A common and reliable method is the coupling of a fluorinated benzoic acid (or its acid chloride) with an amine.

Experimental Protocol: Synthesis of N-benzyl-4-fluorobenzamide

This protocol describes a standard amide coupling reaction, a foundational technique for any researcher in this field. The self-validating nature of this protocol lies in the clear characterization steps to confirm product identity and purity.

Objective: To synthesize N-benzyl-4-fluorobenzamide from 4-fluorobenzoyl chloride and benzylamine.

Materials & Reagents:

  • 4-fluorobenzoyl chloride (1.0 eq)

  • Benzylamine (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and separation funnel

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add benzylamine (1.1 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.5 eq) to the solution. TEA acts as a base to neutralize the HCl byproduct generated during the reaction.

  • Acid Chloride Addition: Slowly add a solution of 4-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM to the stirred reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization (Self-Validation):

    • ¹H NMR: Confirm the presence of aromatic and benzylic protons and their expected splitting patterns.

    • ¹⁹F NMR: Observe a singlet or multiplet in the expected chemical shift range for an aryl fluoride, confirming fluorine incorporation.[19]

    • Mass Spectrometry: Determine the molecular weight of the product to confirm its identity.

    • Melting Point: Compare the observed melting point with literature values.

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_workup Workup & Purification reagents 1. Combine Amine & Base in Solvent (0°C) addition 2. Add Fluorinated Acid Chloride reagents->addition reaction 3. Stir at RT, Monitor by TLC addition->reaction workup 4. Aqueous Wash (Acid, Base, Brine) reaction->workup purify 5. Dry, Concentrate & Purify (Column/Recrystal.) workup->purify nmr 6a. NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purify->nmr Characterize ms 6b. Mass Spectrometry purity_check 6c. HPLC/Melting Point

Figure 2. A standard workflow for the synthesis and validation of a fluorinated benzamide.

Chapter 6: Analytical Characterization of Fluorinated Benzamides

The presence of fluorine necessitates the use of specific analytical techniques for unambiguous characterization.

  • ¹⁹F NMR Spectroscopy: This is the most direct method to confirm the presence and electronic environment of fluorine atoms in the molecule. The chemical shift of the ¹⁹F nucleus is highly sensitive to its surroundings, providing valuable structural information.[19]

  • X-ray Crystallography: Provides definitive proof of structure, conformation, and intermolecular interactions in the solid state, including C-F···H contacts and effects on crystal packing.[19][20]

  • Chromatographic Methods: Techniques like HPLC and GC, often coupled with mass spectrometry, are essential for assessing purity and for quantitative analysis in biological matrices.[21] The unique isotopic signature of fluorine is not particularly useful in MS, but the mass shift is easily detected.

Chapter 7: Case Study: Apalutamide

Apalutamide is an androgen receptor inhibitor approved for the treatment of prostate cancer. Its structure features a fluorinated benzamide moiety, which exemplifies the strategic use of fluorine.

  • Structure: 4-amino-2-fluoro-N-methylbenzamide is a key intermediate in the synthesis of Apalutamide.[22]

  • Role of Fluorine: The fluorine atom in this structure serves multiple purposes. Its electron-withdrawing character modulates the electronics of the aromatic ring and the reactivity of the adjacent amino group. This modification is critical for the overall efficacy and pharmacokinetic profile of the final drug, contributing to improved metabolic stability and binding affinity.[22]

Conclusion and Future Outlook

The incorporation of fluorine into the benzamide scaffold is a proven and highly effective strategy in modern drug discovery. By leveraging its unique properties of small size, high electronegativity, and robust C-F bond, medicinal chemists can rationally tune a molecule's physicochemical properties, enhance its metabolic stability, improve membrane permeability, and increase target affinity.[2][3][14] The continued development of novel synthetic fluorination methods will further expand the toolbox available to researchers, enabling the precise installation of fluorine at even the most challenging positions. As our understanding of the subtle interplay between fluorination, conformation, and protein-ligand interactions grows, the design of highly optimized, next-generation fluorinated benzamide drugs will become increasingly sophisticated and successful.

References

  • Görbitz, C. H., & Etter, M. C. (1992). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. [Link]

  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. [Link]

  • Begum, J., & Shafi, S. (2024). The role of fluorine in medicinal chemistry. ResearchGate. [Link]

  • The Journal of Organic Chemistry Ahead of Print. (2026). ACS Publications. [Link]

  • Ward, A. D., et al. (2020). N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. [Link]

  • Wouters, J., et al. (2018). Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. ChemMedChem. [Link]

  • Al-Craimezi, M. A., et al. (2024). Fluorine in drug discovery: Role, design and case studies. World Journal of Advanced Research and Reviews. [Link]

  • Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Fluorinated Compounds in Pharmaceutical Research: A Focus on Intermediates. Pharma Focus Asia. [Link]

  • Tu, Z., et al. (2007). Fluorine-18-labeled benzamide analogues for imaging the sigma2 receptor status of solid tumors with positron emission tomography. Journal of Medicinal Chemistry. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. [Link]

  • Hennig, L., et al. (2009). Fluorine-Hydrogen Interactions in Benzamides. Scribd. [Link]

  • Petersen, J., et al. (2019). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm. [Link]

  • Jäschke, A., et al. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition. [Link]

  • Purser, S., et al. (2012). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews. [Link]

  • Paulini, R., et al. (2022). Hydrogen Bonds with Fluorine in Ligand–Protein Complexes-the PDB Analysis and Energy Calculations. International Journal of Molecular Sciences. [Link]

  • Sharma, T., & Kumar, T. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science. [Link]

  • Gill, H., et al. (2015). The role of fluorine in medicinal chemistry. Journal of Pharmacy and Pharmacology. [Link]

  • Jäschke, A., et al. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. ResearchGate. [Link]

  • van der Velden, J. L. J., et al. (2018). Minimising conformational bias in fluoroprolines through vicinal difluorination. Chemical Communications. [Link]

  • Zhou, P., & Tian, F. (2009). Fluorine Bonding — How Does It Work In Protein−Ligand Interactions? Journal of Chemical Information and Modeling. [Link]

  • Raha, K., et al. (2007). Effects of Fluorine Substitution on the Edge-to-Face Interaction of the Benzene Dimer. ResearchGate. [Link]

  • Sroka, W., et al. (2021). Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives. MDPI. [Link]

  • Basile, A. A., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules. [Link]

  • Zhu, L., et al. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Organic Letters. [Link]

  • Chorki, F., et al. (2016). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Organic & Biomolecular Chemistry. [Link]

  • Reusch, W. (2014). The Effect of Substituents on pKa. Chemistry LibreTexts. [Link]

  • Isanbor, C., & O'Hagan, D. (2006). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Lattimer, R. P. (2014). Techniques for the Characterization of Fluoroelastomers. ResearchGate. [Link]

  • Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic Chemistry Frontiers. [Link]

  • Dalvit, C., et al. (2015). Intramolecular NH···F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines. Angewandte Chemie International Edition. [Link]

  • Raha, K., et al. (2007). Effects of fluorine substitution on the edge-to-face interaction of the benzene dimer. Chemical Physics Letters. [Link]

  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. [Link]

  • Senthilkumar, K., & Kolandaivel, P. (2006). Substituent effects on the electronic structure and pKa of benzoic acid. ResearchGate. [Link]

  • Application of Bioisosteres in Drug Design. (2012). SlidePlayer. [Link]

Sources

Exploratory

theoretical studies of 3-amino-4-fluoro-N-methylbenzamide structure

An In-depth Technical Guide to the Theoretical Structural Analysis of 3-amino-4-fluoro-N-methylbenzamide Introduction: Bridging Theory and Application In modern drug discovery and materials science, understanding a molec...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical Structural Analysis of 3-amino-4-fluoro-N-methylbenzamide

Introduction: Bridging Theory and Application

In modern drug discovery and materials science, understanding a molecule's three-dimensional structure and electronic properties is paramount to predicting its behavior, reactivity, and potential biological activity. 3-amino-4-fluoro-N-methylbenzamide is a substituted benzamide, a chemical scaffold of significant interest in medicinal chemistry due to its presence in a wide array of bioactive compounds. The strategic placement of an amino group, a fluorine atom, and an N-methylamide substituent on the benzene ring creates a unique electronic and steric profile. Fluorine, in particular, is often introduced to modulate metabolic stability, binding affinity, and membrane permeability.

This technical guide moves beyond simple structural depiction to provide a comprehensive framework for the theoretical investigation of 3-amino-4-fluoro-N-methylbenzamide. We will explore how computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool to elucidate its structural, electronic, and spectroscopic characteristics. The methodologies and insights presented here are designed for researchers, chemists, and drug development professionals seeking to leverage theoretical studies to accelerate their research and development pipelines.

Part 1: The Computational Foundation: Geometry Optimization and Structural Integrity

The first step in any theoretical analysis is to determine the most stable three-dimensional arrangement of the atoms—the molecule's ground-state geometry. This is not merely an academic exercise; the precise orientation of functional groups dictates how the molecule interacts with its environment, including biological targets.

Expert Rationale: Why Density Functional Theory?

For organic molecules of this size, Density Functional Theory (DFT) offers the optimal balance between computational accuracy and resource efficiency.[1][2] We select the B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which has a long track record of providing reliable results for a wide range of organic systems.[3][4][5] This is paired with a Pople-style basis set, 6-311++G(d,p), which provides sufficient flexibility for describing the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for accurately representing bonding in three-dimensional space.[6]

Protocol 1: Ground-State Geometry Optimization
  • Input Structure Generation: A 2D sketch of 3-amino-4-fluoro-N-methylbenzamide is converted into an initial 3D structure using a molecular editor (e.g., Avogadro, ChemDraw).

  • Computational Setup: The 3D coordinates are used as the input for a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Calculation Specification: The calculation is defined with the following keywords: Opt Freq B3LYP/6-311++G(d,p).

    • Opt: Instructs the software to perform a geometry optimization, systematically adjusting atomic positions to find the lowest energy conformation.

    • Freq: Requests a subsequent vibrational frequency calculation. This is a critical self-validation step.

  • Execution & Convergence: The calculation is run until the forces on the atoms and the change in energy between optimization steps fall below predefined convergence criteria.

  • Validation: The output of the frequency calculation is inspected. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum (a stable conformation) and not a transition state.

cluster_input Input Phase cluster_calc Calculation Phase cluster_output Validation & Analysis A 1. Initial 3D Structure B 2. Define Theory Level (B3LYP/6-311++G(d,p)) A->B Select Method C 3. Geometry Optimization (Opt) B->C D 4. Frequency Calculation (Freq) C->D Use Optimized Geometry E 5. Verify No Imaginary Frequencies F 6. Extract Structural & Thermodynamic Data E->F Confirmation of Minimum HOMO HOMO (Electron Donor) Gap Energy Gap (ΔE) HOMO->Gap LUMO LUMO (Electron Acceptor) LUMO->Gap Reactivity Chemical Reactivity Gap->Reactivity inversely proportional Nucleophilic Nucleophilic Sites (e.g., Amino Group) Reactivity->Nucleophilic predicts Electrophilic Electrophilic Sites (e.g., Carbonyl Carbon) Reactivity->Electrophilic predicts MEP MEP Map (Charge Distribution) MEP->Nucleophilic visualizes (Red Areas) MEP->Electrophilic visualizes (Blue Areas)

Caption: Relationship between electronic properties and chemical reactivity.

Part 3: In Silico Spectroscopy

Computational methods can accurately predict spectroscopic data, which is essential for confirming the identity and structure of a synthesized compound. This allows for a direct comparison between theoretical models and experimental results.

Vibrational Spectroscopy (FT-IR)

A frequency calculation not only validates the optimized geometry but also yields the vibrational modes of the molecule. Each mode corresponds to a specific stretching, bending, or twisting motion and has an associated frequency and intensity. These calculated frequencies can be directly correlated with the peaks in an experimental FT-IR spectrum. [7]

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (amino) Symmetric & Asymmetric Stretch 3300 - 3500
C-H (aromatic) Stretch 3000 - 3100
C=O (amide) Stretch 1650 - 1680
C-N (amide) Stretch 1250 - 1350

| C-F | Stretch | 1000 - 1200 |

Note: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. A scaling factor (e.g., ~0.96 for B3LYP) is typically applied for better agreement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The GIAO (Gauge-Independent Atomic Orbital) method is employed to calculate the isotropic magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. [3]These theoretical shifts are invaluable for assigning peaks in experimental spectra and confirming the connectivity of the molecule. [8]The calculations are typically referenced against a standard compound, such as tetramethylsilane (TMS), calculated at the same level of theory.

Part 4: Probing Biological Relevance with Molecular Docking

For drug development professionals, a key question is how this molecule might interact with a biological target. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction. [9]

Expert Rationale: The Purpose of Docking

Molecular docking allows us to generate hypotheses about the molecule's potential mechanism of action. By screening it against various protein targets (e.g., kinases, enzymes, receptors), we can identify potential binding partners and predict the key interactions—such as hydrogen bonds, hydrophobic interactions, and pi-stacking—that stabilize the complex. This information is critical for lead optimization and rational drug design. [10]

Protocol 2: Molecular Docking Workflow
  • Receptor Preparation: An X-ray crystal structure of a target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added.

  • Ligand Preparation: The DFT-optimized, low-energy 3D structure of 3-amino-4-fluoro-N-methylbenzamide is prepared by assigning appropriate atom types and charges.

  • Binding Site Definition: A specific region on the receptor, typically the known active or allosteric site, is defined as the search space for the docking algorithm.

  • Docking Simulation: A docking program (e.g., AutoDock, MOE) systematically samples different conformations and orientations of the ligand within the defined binding site.

  • Scoring and Analysis: Each generated "pose" is assigned a score (e.g., binding energy in kcal/mol) that estimates the binding affinity. Lower scores typically indicate more favorable binding. [10]The best-scoring poses are analyzed visually to identify key intermolecular interactions.

cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase Receptor 1. Prepare Receptor (from PDB) DefineSite 3. Define Binding Site Receptor->DefineSite Ligand 2. Prepare Ligand (Optimized Structure) RunDocking 4. Run Docking Algorithm Ligand->RunDocking DefineSite->RunDocking Score 5. Score Poses (Binding Energy) RunDocking->Score Analyze 6. Analyze Interactions (H-Bonds, etc.) Score->Analyze Hypothesis Generate Biological Hypothesis Analyze->Hypothesis

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Utilization of 3-amino-4-fluoro-N-methylbenzamide in Contemporary Drug Design

These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-amino-4-fluoro-N-methylbenzamide. This document provides a framework fo...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-amino-4-fluoro-N-methylbenzamide. This document provides a framework for leveraging its unique structural and physicochemical properties in modern therapeutic design, with a particular focus on targeted protein degradation and fragment-based drug discovery.

Introduction: The Strategic Value of a Fluorinated Benzamide Scaffold

The strategic incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of pharmacological properties including metabolic stability, lipophilicity, and binding affinity.[1] 3-amino-4-fluoro-N-methylbenzamide is a compound of significant interest, embodying key features that make it a valuable scaffold for two cutting-edge areas of drug discovery: Proteolysis-Targeting Chimeras (PROTACs) and Fragment-Based Drug Discovery (FBDD).

The benzamide moiety is a well-established pharmacophore, known to engage in key hydrogen bonding and hydrophobic interactions within protein binding sites.[2] The addition of a fluorine atom ortho to the amino group introduces unique electronic properties and the potential for enhanced binding interactions, while the N-methyl group can improve solubility and cell permeability. Recent studies have highlighted that fluorinated benzamide derivatives can act as effective ligands for the E3 ubiquitin ligase Cereblon (CRBN), a critical component of many successful PROTACs.[3][4] This makes 3-amino-4-fluoro-N-methylbenzamide an attractive starting point for the development of novel CRBN-recruiting ligands.

Furthermore, its low molecular weight and favorable "Rule of Three" characteristics position it as an ideal candidate for fragment-based screening campaigns, where the fluorine atom can serve as a sensitive NMR probe for detecting weak binding events.[5][6]

Physicochemical Properties and Rationale for Use

The predicted and known properties of 3-amino-4-fluoro-N-methylbenzamide and its parent acid underscore its utility as a drug-like fragment.

PropertyValue (Predicted/Analog Data)Rationale for Application in Drug Design
Molecular Weight 168.17 g/mol Ideal for fragment-based screening (typically < 300 Da) and provides a low-molecular-weight starting point for PROTAC design.[6]
logP ~1.5 (Predicted)Balanced lipophilicity suggests good potential for cell permeability without excessive non-specific binding.
Hydrogen Bond Donors 1 (Amine)The primary amine provides a key hydrogen bond donor for protein interactions and a potential vector for linker attachment in PROTAC synthesis.
Hydrogen Bond Acceptors 2 (Carbonyl, Fluorine)The carbonyl oxygen is a strong hydrogen bond acceptor. The fluorine can also participate in weaker hydrogen bonds and favorable orthogonal dipole interactions.
Fluorine Substitution C4 PositionThe ortho-fluoro substitution can increase binding affinity for targets like CRBN and provides a 19F NMR handle for biophysical assays.[3]

Data for the parent compound, 3-amino-4-fluorobenzoic acid, shows a melting point of 184°C and a boiling point of 335.5°C, indicating good thermal stability.[7]

Application I: A Building Block for Novel Cereblon (CRBN) Ligands in PROTAC Development

The primary application of 3-amino-4-fluoro-N-methylbenzamide is as a scaffold for developing ligands that recruit the E3 ubiquitin ligase Cereblon. These ligands are the cornerstone of PROTACs, which mediate the degradation of specific target proteins.[8]

Workflow for Developing a PROTAC from 3-amino-4-fluoro-N-methylbenzamide

PROTAC_Workflow cluster_synthesis Synthesis & Characterization cluster_validation Ligand Validation cluster_protac PROTAC Assembly & Evaluation s1 Protocol 1: Synthesis of 3-amino-4-fluoro- N-methylbenzamide s2 Protocol 2: Linker Attachment to Amino Group s1->s2 Confirmed Structure v1 Protocol 3: CRBN Binding Assay (MST) s2->v1 Linker-modified Ligand p1 Protocol 4: PROTAC Synthesis v1->p1 Validated Ligand (Kd < 100 µM) v2 Cellular Target Engagement (e.g., NanoBRET) p2 Ternary Complex Formation Assay p1->p2 Final PROTAC p3 Cellular Degradation Assay (Western Blot / HiBiT) p2->p3 Evidence of Ternary Complex

Caption: Workflow for PROTAC development using the title compound.

Protocol 1: Synthesis of 3-amino-4-fluoro-N-methylbenzamide

This protocol is adapted from the synthesis of the analogous 3-amino-4-fluorobenzamide.[9] It involves a two-step process starting from 3-amino-4-fluorobenzoic acid.

Step 1: Activation of the Carboxylic Acid

  • To a solution of 3-amino-4-fluorobenzoic acid (1.0 g, 6.4 mmol) in anhydrous N,N-dimethylformamide (DMF, 15 mL) at 0°C under a nitrogen atmosphere, add 1-hydroxybenzotriazole (HOBt) (1.1 g, 8.3 mmol).

  • Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 g, 7.7 mmol) to the cooled solution.

  • Stir the reaction mixture at 0°C for 30 minutes to ensure the formation of the activated ester.

Step 2: Amidation with Methylamine

  • To the reaction mixture containing the activated ester, slowly add a solution of methylamine (e.g., 2.0 M in THF, 4.8 mL, 9.6 mmol).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 3-amino-4-fluoro-N-methylbenzamide.

Causality: EDC/HOBt is a standard and efficient coupling system for amide bond formation, minimizing side reactions. Using a solution of methylamine allows for controlled addition and stoichiometry. The aqueous workup removes water-soluble reagents and byproducts.

Protocol 2: Linker Attachment to the Amino Group

The primary amine at the 3-position is the logical attachment point for a linker, which will then be connected to a warhead that binds the protein of interest (POI).

  • Dissolve 3-amino-4-fluoro-N-methylbenzamide (100 mg, 0.59 mmol) in a suitable aprotic solvent such as DMF or Dichloromethane (DCM).

  • Add a linker with a terminal electrophile (e.g., an alkyl halide or a carboxylic acid pre-activated as an NHS ester). For example, add tert-butyl (2-bromoethyl)carbamate (146 mg, 0.65 mmol).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (0.15 mL, 0.89 mmol), to scavenge the acid byproduct.

  • Stir the reaction at room temperature until completion (monitor by LC-MS).

  • Perform an aqueous workup and purify by column chromatography to yield the linker-functionalized CRBN ligand. The Boc-protecting group can be removed under acidic conditions to reveal a terminal amine for subsequent coupling to the POI ligand.

Protocol 3: CRBN Binding Affinity Assessment by Microscale Thermophoresis (MST)

MST is a sensitive biophysical technique to quantify the binding affinity between the synthesized ligand and the CRBN protein domain.[3]

Materials:

  • Recombinant human CRBN thalidomide-binding domain (hTBD).

  • Fluorescently labeled tracer ligand for CRBN (for competitive binding assay).

  • Synthesized 3-amino-4-fluoro-N-methylbenzamide derivatives.

  • MST instrument (e.g., Monolith NT.115).

Methodology:

  • Assay Setup: This is a competitive binding assay. A constant concentration of fluorescently labeled tracer is used, which binds to a constant concentration of hTBD.

  • Ligand Titration: Prepare a serial dilution of the test compound (3-amino-4-fluoro-N-methylbenzamide).

  • Incubation: Mix the hTBD, tracer, and varying concentrations of the test compound in the assay buffer. Incubate to reach binding equilibrium.

  • MST Measurement: Load the samples into MST capillaries and measure the thermophoretic movement. The change in thermophoresis upon ligand binding is recorded.

  • Data Analysis: Plot the change in the normalized fluorescence signal against the logarithm of the test compound concentration. Fit the data to a suitable binding model to determine the IC50, which can be converted to a dissociation constant (Kd).

Expected Outcome: Fluorinated benzamides have been reported to bind CRBN with affinities (IC50) in the micromolar range. For example, a similar fluorinated benzamide derivative showed an IC50 value of 63 ± 16 μM.[3] A confirmed binding affinity validates the ligand for incorporation into a PROTAC.

Protocol 4: Solid-Phase Synthesis of a Final PROTAC

This protocol outlines the final assembly of the PROTAC using the validated and linker-functionalized CRBN ligand. Solid-phase synthesis can streamline the purification process.[10]

PROTAC_Synthesis Resin Solid Support Resin (e.g., Aminomethyl polystyrene) Step1 Couple POI Ligand to Resin Resin->Step1 POI_Ligand POI Ligand with Carboxylic Acid POI_Ligand->Step1 Step2 Couple Linker Step1->Step2 Linker Linker with Azide and Amine Linker->Step2 Step3 CuAAC 'Click' Reaction with CRBN Ligand Step2->Step3 CRBN_Ligand CRBN Ligand (from Protocol 2) with Alkyne CRBN_Ligand->Step3 Cleavage Cleave PROTAC from Resin (TFA) Step3->Cleavage Purification Purify by HPLC Cleavage->Purification Final_PROTAC Final PROTAC Molecule Purification->Final_PROTAC

Caption: Solid-phase synthesis workflow for PROTAC assembly.

Methodology:

  • Immobilization of POI Ligand: Swell the aminomethyl resin in DMF. Couple the POI ligand (containing a free carboxylic acid) to the resin using standard peptide coupling reagents (e.g., HATU, DIPEA).

  • Linker Addition: After deprotection of the POI ligand if necessary, couple a bifunctional linker (e.g., one end a carboxylic acid, the other a protected amine or azide).

  • CRBN Ligand Coupling: Deprotect the terminal end of the linker. Couple the pre-synthesized and validated 3-amino-4-fluoro-N-methylbenzamide derivative (which has been modified with a compatible functional group, e.g., a carboxylic acid for amide coupling).

  • Cleavage and Purification: Cleave the full PROTAC molecule from the solid support using an appropriate cleavage cocktail (e.g., Trifluoroacetic acid-based). Purify the crude PROTAC using reverse-phase high-performance liquid chromatography (RP-HPLC).

Application II: A Fragment for 19F NMR-Based Screening

The presence of a single fluorine atom makes 3-amino-4-fluoro-N-methylbenzamide an excellent tool for fragment-based drug discovery using 19F NMR. This technique is highly sensitive for detecting weak binding events and can provide structural information.[5]

Protocol 5: 19F NMR Fragment Screening

Objective: To identify if 3-amino-4-fluoro-N-methylbenzamide binds to a protein of interest (POI).

Materials:

  • Purified POI (concentration typically 10-50 µM).

  • 3-amino-4-fluoro-N-methylbenzamide stock solution in DMSO-d6.

  • NMR buffer (e.g., phosphate buffer, pH 7.4, with 10% D2O).

  • NMR spectrometer equipped with a fluorine probe.

Methodology:

  • Reference Spectrum: Acquire a 19F NMR spectrum of 3-amino-4-fluoro-N-methylbenzamide (typically 100-200 µM) in the NMR buffer. Note the chemical shift, line width, and intensity of the fluorine signal.

  • Protein-Ligand Spectrum: Prepare a sample containing the POI (10-50 µM) and the fragment (100-200 µM) in the same buffer.

  • Acquisition: Acquire a 19F NMR spectrum of the protein-ligand mixture.

  • Data Analysis: Compare the spectrum from step 3 with the reference spectrum from step 1.

    • Binding Indication: A change in the chemical shift (Δδ), an increase in the line width (line broadening), or a decrease in signal intensity indicates binding of the fragment to the protein.

    • No Binding: If the 19F spectrum is identical to the reference, it suggests no significant interaction under the tested conditions.

Causality: When a small fragment binds to a large protein, its effective rotational correlation time increases dramatically. This leads to faster transverse relaxation (T2), which manifests as a broader signal in the NMR spectrum. Changes in the local electronic environment upon binding cause shifts in the fluorine resonance frequency (chemical shift).

Conclusion

3-amino-4-fluoro-N-methylbenzamide is a versatile and strategically valuable building block for modern drug discovery. Its utility as a precursor for novel CRBN ligands makes it highly relevant for the rapidly expanding field of targeted protein degradation. Concurrently, its properties as a fluorinated fragment make it an excellent tool for biophysical screening methods like 19F NMR. The protocols and workflows outlined in these notes provide a comprehensive framework for researchers to effectively synthesize, validate, and apply this compound in their drug design campaigns, ultimately accelerating the discovery of new therapeutic agents.

References

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. [Link][3][4][11][12]

  • Continuous-flow and safe synthesis of 3-amino-4-amidoximinofurazan. RSC Publishing. [Link][13]

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Quick Company. [Link][14]

  • Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Advances. [Link][15]

  • Workflow for E3 Ligase Ligand Validation for PROTAC Development. ACS Chemical Biology. [Link][16]

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. [Link][17]

  • Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules. [Link][5]

  • 3-Amino-4-methylbenzamide | C8H10N2O | CID 88043. PubChem. [Link][18]

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. National Institutes of Health. [Link][3]

  • Mass spectrometry for fragment screening. University of Cambridge. [Link][19]

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. ChemRxiv. [Link][12]

  • Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. ResearchGate. [Link][10]

  • Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers in Molecular Biosciences. [Link][6]

  • 3-Amino-4-methylbenzamide, C8H10N2O, 19406-86-1, 2 Methyl 5 Carboxamidoaniline. Mallak Specialties. [Link][20]

  • E3 ligase ligand optimization of Clinical PROTACs. Frontiers in Chemistry. [Link][1]

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link][21]

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry - ACS Publications. [Link][4]

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link][8]

  • Fragment‐based drug discovery—the importance of high‐quality molecule libraries. FEBS Journal. [Link][22]

  • Exploring 3-Amino-4-Fluorobenzoic Acid: Properties and Applications. Medium. [Link][7]

Sources

Application

Application Notes and Protocols: In Vitro Characterization of 3-amino-4-fluoro-N-methylbenzamide as a Putative PARP Inhibitor

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 3-amino-4-fluoro-N-methylbenzamide, a compound with structural motifs su...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 3-amino-4-fluoro-N-methylbenzamide, a compound with structural motifs suggestive of Poly(ADP-ribose) polymerase (PARP) inhibition. Given the critical role of PARP enzymes in DNA repair and the therapeutic success of PARP inhibitors in oncology, a rigorous in vitro characterization is paramount.[1][2] This guide eschews a rigid template, instead presenting a logically structured workflow from initial biochemical validation to cell-based functional assays. We delve into the causality behind experimental choices, emphasizing self-validating protocols to ensure data integrity and reproducibility.

Introduction: The Rationale for Investigating 3-amino-4-fluoro-N-methylbenzamide as a PARP Inhibitor

The benzamide scaffold is a well-established pharmacophore present in numerous clinically approved PARP inhibitors. The structural features of 3-amino-4-fluoro-N-methylbenzamide, specifically the substituted benzamide ring, align with the key binding interactions observed in the NAD+ binding pocket of PARP enzymes. PARP inhibitors have demonstrated significant efficacy in treating cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[1][3] They function by blocking the repair of single-strand DNA breaks, which then lead to the formation of cytotoxic double-strand breaks during replication.[1] Therefore, the in vitro assays detailed herein are designed to systematically investigate the hypothesis that 3-amino-4-fluoro-N-methylbenzamide acts as a PARP inhibitor.

Biochemical Assays: Direct Measurement of PARP1/2 Inhibition

The initial step in characterizing a putative PARP inhibitor is to determine its direct effect on the enzymatic activity of the primary targets, PARP1 and PARP2. A variety of assay formats are available, each with its own advantages.

Homogeneous Proximity-Based Assays (AlphaScreen/HTRF)

Scientific Principle: These assays rely on the proximity of a donor and acceptor bead. In the context of a PARP assay, a biotinylated substrate (e.g., histone) is coated on a streptavidin-donor bead, and an antibody recognizing poly(ADP-ribose) (PAR) chains is coupled to an acceptor bead. When PARP is active, it poly(ADP-ribosyl)ates the substrate, bringing the donor and acceptor beads into close proximity and generating a detectable signal.[4][5][6] An inhibitor will disrupt this process, leading to a decrease in signal.

Workflow Diagram:

AlphaScreen_PARP_Assay cluster_NoInhibitor Active PARP1 cluster_WithInhibitor Inhibited PARP1 Donor_Bead Streptavidin-Donor Bead (with Biotinylated Histone) PARP1_Active Active PARP1 + NAD+ Donor_Bead->PARP1_Active Substrate PARylated_Histone PARylated Histone PARP1_Active->PARylated_Histone Enzymatic Reaction Acceptor_Bead Anti-PAR-Acceptor Bead PARylated_Histone->Acceptor_Bead Binding Signal Light Signal (520-620 nm) Acceptor_Bead->Signal Proximity Donor_Bead_Inhib Streptavidin-Donor Bead (with Biotinylated Histone) PARP1_Inhibited Inhibited PARP1 (+ 3-amino-4-fluoro-N-methylbenzamide) Donor_Bead_Inhib->PARP1_Inhibited No_PARylation No PARylation PARP1_Inhibited->No_PARylation No_Signal No Signal No_PARylation->No_Signal

Caption: AlphaScreen workflow for PARP1 inhibition.

Detailed Protocol: AlphaScreen PARP1 Assay

  • Reagent Preparation:

    • Prepare PARP1 Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl2, 0.1% BSA.

    • Dilute recombinant human PARP1 enzyme to the desired concentration (e.g., 1 nM) in Assay Buffer.

    • Prepare a solution of biotinylated histone H1 and NAD+ in Assay Buffer.

    • Prepare serial dilutions of 3-amino-4-fluoro-N-methylbenzamide and a known PARP inhibitor (e.g., Olaparib) as a positive control.

  • Assay Procedure (384-well format):

    • Add 2.5 µL of the compound dilutions to the wells.

    • Add 2.5 µL of the PARP1 enzyme solution and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the histone/NAD+ solution.

    • Incubate for 60 minutes at 30°C.

    • Add 5 µL of a mixture of streptavidin-donor beads and anti-PAR-acceptor beads.

    • Incubate for 60 minutes in the dark at room temperature.

    • Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Parameter3-amino-4-fluoro-N-methylbenzamideOlaparib (Control)
IC50 (nM) To be determinedExpected: 1-10 nM
Fluorescence Polarization (FP) Assays

Scientific Principle: FP assays measure the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[7] For PARP, a competitive FP assay can be employed where a fluorescently labeled PARP inhibitor (probe) binds to the enzyme, resulting in a high FP signal.[8][9] An unlabeled inhibitor, such as 3-amino-4-fluoro-N-methylbenzamide, will compete for binding, displacing the fluorescent probe and causing a decrease in the FP signal.[8]

Detailed Protocol: PARP1 Competitive Binding FP Assay

  • Reagent Preparation:

    • Prepare FP Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.01% Tween-20.

    • Dilute recombinant human PARP1 to the desired concentration (e.g., 5 nM) in FP Assay Buffer.

    • Prepare a solution of a fluorescently labeled PARP inhibitor probe (e.g., a fluorescent derivative of Olaparib) at a concentration equal to its Kd for PARP1.

    • Prepare serial dilutions of 3-amino-4-fluoro-N-methylbenzamide and a known unlabeled PARP inhibitor.

  • Assay Procedure (384-well, black, low-volume plate):

    • Add 5 µL of the compound dilutions to the wells.

    • Add 10 µL of the PARP1 enzyme solution.

    • Add 5 µL of the fluorescent probe solution.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • Calculate the change in millipolarization (mP) units.

    • Determine the IC50 value as described for the AlphaScreen assay.

Parameter3-amino-4-fluoro-N-methylbenzamideUnlabeled Olaparib (Control)
IC50 (nM) To be determinedExpected: 1-10 nM

Cell-Based Assays: Assessing Target Engagement and Cellular Activity

While biochemical assays confirm direct enzyme inhibition, cell-based assays are crucial to determine if the compound can penetrate the cell membrane, engage its target in a cellular context, and elicit a functional response.

PARP Activity in Cells (In-Cell Western or ELISA)

Scientific Principle: This assay measures the level of PARylation in cells following DNA damage. Cells are treated with a DNA damaging agent (e.g., H2O2 or MNNG) to activate PARP. The cells are then treated with the test compound, and the amount of PAR produced is quantified using an anti-PAR antibody.

Workflow Diagram:

In_Cell_PARP_Activity Cell_Culture Seed Cells in 96-well Plate DNA_Damage Treat with DNA Damaging Agent (e.g., H2O2) Cell_Culture->DNA_Damage Compound_Treatment Treat with 3-amino-4-fluoro-N-methylbenzamide DNA_Damage->Compound_Treatment Fix_and_Permeabilize Fix and Permeabilize Cells Compound_Treatment->Fix_and_Permeabilize Primary_Antibody Incubate with Anti-PAR Antibody Fix_and_Permeabilize->Primary_Antibody Secondary_Antibody Incubate with Labeled Secondary Antibody Primary_Antibody->Secondary_Antibody Detection Quantify Signal (Fluorescence or Chemiluminescence) Secondary_Antibody->Detection

Caption: Workflow for in-cell PARP activity measurement.

Detailed Protocol: In-Cell PARP Activity Assay

  • Cell Culture:

    • Seed a suitable cancer cell line (e.g., HeLa or A549) in a 96-well plate and allow to adhere overnight.

  • Treatment:

    • Pre-treat cells with serial dilutions of 3-amino-4-fluoro-N-methylbenzamide for 1 hour.

    • Induce DNA damage by adding H2O2 to a final concentration of 200 µM and incubate for 10 minutes.

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize with 0.1% Triton X-100.

    • Block with 5% BSA in PBS.

    • Incubate with a primary antibody against PAR.

    • Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Quantify the intensity of the PAR signal within the nucleus and normalize to cell number (DAPI count).

    • Determine the IC50 for the inhibition of cellular PARP activity.

Cell Line3-amino-4-fluoro-N-methylbenzamide IC50 (µM)Olaparib (Control) IC50 (µM)
HeLa To be determinedExpected: < 1 µM
A549 To be determinedExpected: < 1 µM
PARP Trapping Assay

Scientific Principle: Some PARP inhibitors not only block enzymatic activity but also "trap" PARP1 on the DNA, creating a cytotoxic lesion.[3] This can be a significant contributor to their anti-cancer effects.[3] A proximity ligation assay (PLA) can be used to detect the close association of PARP1 with chromatin.

Detailed Protocol: PARP Trapping by Proximity Ligation Assay

  • Cell Culture and Treatment:

    • Grow cells on coverslips and treat with the test compound.

  • Immunofluorescence:

    • Fix, permeabilize, and block the cells as described above.

    • Incubate with primary antibodies against PARP1 and a chromatin marker (e.g., histone H2AX).

  • Proximity Ligation:

    • Use a commercial PLA kit. Incubate with PLA probes (secondary antibodies with attached oligonucleotides).

    • Ligate the oligonucleotides if the probes are in close proximity.

    • Amplify the ligated DNA circle via rolling circle amplification.

  • Detection:

    • Hybridize fluorescently labeled oligonucleotides to the amplified DNA.

    • Visualize the PLA signals as distinct fluorescent spots using a fluorescence microscope.

  • Analysis:

    • Quantify the number of PLA spots per nucleus. An increase in spots indicates PARP trapping.

Cell Viability and Proliferation Assays

Scientific Principle: To assess the functional consequence of PARP inhibition, cell viability and proliferation assays are performed, particularly in cell lines with and without DNA repair deficiencies (e.g., BRCA1/2 mutant vs. wild-type). A potent PARP inhibitor is expected to show selective cytotoxicity in the DNA repair-deficient cells.

Detailed Protocol: Cell Viability Assay in BRCA-proficient and -deficient cells

  • Cell Lines:

    • Use a pair of isogenic cell lines, one with wild-type BRCA1/2 and one with a mutation or knockout.

  • Assay Procedure:

    • Seed both cell lines in 96-well plates.

    • Treat with a range of concentrations of 3-amino-4-fluoro-N-methylbenzamide for 72-96 hours.

    • Assess cell viability using a standard method such as resazurin reduction (e.g., alamarBlue) or ATP content (e.g., CellTiter-Glo).[10]

  • Data Analysis:

    • Determine the GI50 (concentration for 50% growth inhibition) for each cell line. A significantly lower GI50 in the BRCA-deficient line indicates synthetic lethality.

Cell Line3-amino-4-fluoro-N-methylbenzamide GI50 (µM)Olaparib (Control) GI50 (µM)
BRCA1/2 Wild-Type To be determinedExpected: > 10 µM
BRCA1/2 Mutant To be determinedExpected: < 1 µM

Concluding Remarks

The suite of in vitro assays detailed in this application note provides a robust framework for the comprehensive characterization of 3-amino-4-fluoro-N-methylbenzamide as a putative PARP inhibitor. By systematically progressing from biochemical confirmation of enzyme inhibition to the assessment of cellular target engagement and functional outcomes, researchers can generate a high-quality data package to support further preclinical and clinical development. The emphasis on causality and self-validating protocols is intended to ensure the generation of reliable and reproducible results.

References

  • PARP Assay Services. Reaction Biology. [Link]

  • PARP assay for inhibitors. BMG LABTECH. [Link]

  • PASTA: PARP activity screening and inhibitor testing assay. Star Protocols. [Link]

  • PARP1 Olaparib Competitive Inhibitor Assay Kit. BPS Bioscience. [Link]

  • PARP Assays. BPS Bioscience. [Link]

  • A rapid fluorescent method for the real-time measurement of poly(ADP-ribose) polymerase 1 activity. PubMed. [Link]

  • In vitro analysis of PARP inhibitor nanoformulations. Dove Medical Press. [Link]

  • PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. AACR Journals. [Link]

  • AlphaScreen. BMG LABTECH. [Link]

  • Fluorescence Polarization Detection. BMG LABTECH. [Link]

Sources

Method

Application Notes and Protocols for Evaluating the Efficacy of 3-amino-4-fluoro-N-methylbenzamide

Abstract The benzamide structural motif is a cornerstone in the development of targeted therapeutics, particularly for inhibitors of the Poly (ADP-ribose) polymerase (PARP) enzyme family, which are critical players in th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzamide structural motif is a cornerstone in the development of targeted therapeutics, particularly for inhibitors of the Poly (ADP-ribose) polymerase (PARP) enzyme family, which are critical players in the DNA Damage Response (DDR) pathway.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of novel benzamide-containing compounds, using 3-amino-4-fluoro-N-methylbenzamide as a representative example. We hypothesize that this compound may function as a PARP inhibitor, a class of drugs that has shown significant promise in oncology.[1] This guide outlines a tiered, systematic approach using a suite of robust, validated cell-based assays to determine the compound's cytotoxic and cytostatic efficacy, elucidate its mechanism of action, and characterize its downstream cellular consequences. We provide detailed, field-proven protocols and explain the scientific rationale behind key experimental choices to ensure data integrity and reproducibility.

Introduction: The Rationale for a Tiered Assay Approach

The evaluation of a novel therapeutic compound requires a multi-faceted approach that moves logically from broad phenotypic effects to specific molecular mechanisms. 3-amino-4-fluoro-N-methylbenzamide, as a novel small molecule, necessitates a thorough investigation to establish its biological activity profile. Given its structural similarity to known PARP inhibitors, a logical starting hypothesis is its involvement in the disruption of DNA repair pathways.[1][3]

Our proposed evaluation is structured in three tiers:

  • Tier 1: Primary Efficacy & Cytotoxicity Screening. This initial phase establishes the fundamental dose-dependent effect of the compound on cell viability and proliferation. The goal is to determine the effective concentration range and the half-maximal inhibitory concentration (IC50), which are critical parameters for all subsequent experiments.

  • Tier 2: Mechanistic Elucidation. Once a biological effect is confirmed, this tier aims to test our primary hypothesis. We will directly assess the compound's ability to inhibit PARP activity and measure the immediate downstream consequence: the accumulation of DNA damage.

  • Tier 3: Cellular Consequence Analysis. This final stage investigates the ultimate fate of the cells following treatment. We will determine if the mechanistic effects observed in Tier 2 translate into desired therapeutic outcomes, such as the induction of programmed cell death (apoptosis) and/or cell cycle arrest.

This structured workflow ensures that experimental resources are used efficiently and that a comprehensive, coherent biological story of the compound is built from the ground up.

Compound Preparation and Handling

Proper handling of the test compound is paramount for reproducible results. The physical and chemical properties of 3-amino-4-fluoro-N-methylbenzamide must be considered.

PropertyValue / InformationSource
Molecular Formula C₈H₉FN₂OPubChem[4]
Molecular Weight 168.17 g/mol PubChem[4]
Appearance White to Off-White SolidChemicalBook[5]
Solubility Slightly soluble in Chloroform, Methanol.ChemicalBook[5]
Storage Keep in a dark place, Inert atmosphere, Room temperature.ChemicalBook[5]

Protocol 2.1: Stock Solution Preparation

  • Rationale: A high-concentration, validated stock solution in a suitable solvent (like DMSO) is essential for accurate serial dilutions. Using an organic solvent allows for minimal volume addition to aqueous cell culture media, preventing solvent-induced toxicity.

  • Accurately weigh 5-10 mg of 3-amino-4-fluoro-N-methylbenzamide powder.

  • Dissolve in 100% cell culture-grade Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution.

  • Ensure complete dissolution by vortexing. Gentle warming to 37°C may be required.

  • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C, protected from light.

Tier 1: Primary Efficacy & Cytotoxicity Screening

The first step is to determine if and at what concentration the compound affects cell health. A cell viability assay is the workhorse for this analysis.

G cluster_0 Tier 1: Initial Screening Workflow prep Prepare Compound Stock (Protocol 2.1) seed Seed Cells in 96-Well Plate treat Dose-Response Treatment (e.g., 0.1 nM to 100 µM) seed->treat incubate Incubate for 48-72h treat->incubate assay Perform MTT/MTS Assay (Protocol 3.1) incubate->assay read Read Absorbance (Spectrophotometer) assay->read calc Calculate % Viability & Determine IC50 Value read->calc

Caption: Workflow for initial cytotoxicity screening and IC50 determination.

Protocol 3.1: Cell Viability Assessment using MTT Assay

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[6][7] The amount of formazan produced is directly proportional to the number of viable cells.

  • Materials & Reagents:

    • Selected cancer cell line (e.g., MCF-7, HeLa, or a relevant line for the intended therapeutic area).

    • Complete culture medium (e.g., DMEM + 10% FBS).

    • 96-well flat-bottom tissue culture plates.

    • 3-amino-4-fluoro-N-methylbenzamide (Compound).

    • MTT solution (5 mg/mL in sterile PBS).[6]

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[8]

    • Microplate spectrophotometer.

  • Step-by-Step Procedure:

    • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for "medium only" (blank) and "cells + vehicle" (negative control). Incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of the compound in complete medium from the 10 mM stock. A typical starting range is 100 µM down to 0.1 nM. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. For the vehicle control, add medium containing the same final concentration of DMSO as the highest compound dose (typically ≤0.5%).

    • Incubation: Incubate the plate for a relevant period, typically 48 or 72 hours, at 37°C, 5% CO₂.

    • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[8][9]

    • Formazan Development: Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[8] Mix gently by pipetting or placing on an orbital shaker for 10 minutes.

    • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Subtract the blank absorbance from all readings. Calculate percent viability relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100. Plot the percent viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

Tier 2: Mechanistic Elucidation Assays

If the compound demonstrates dose-dependent cytotoxicity, the next step is to investigate its mechanism of action. Based on our hypothesis, we will focus on PARP inhibition and DNA damage.

G cluster_0 Proposed MOA: PARP Inhibition ssb DNA Single-Strand Break (SSB) parp PARP1 Binds to SSB ssb->parp par PARP1 Synthesizes Poly(ADP-ribose) Chains parp->par inhibit PARP Inhibition (PARP Trapping) parp->inhibit recruit DDR Proteins Recruited (e.g., XRCC1) par->recruit repair SSB Repair recruit->repair compound 3-amino-4-fluoro -N-methylbenzamide compound->inhibit fork Replication Fork Stalls at SSB inhibit->fork dsb Replication Fork Collapse -> Double-Strand Break (DSB) fork->dsb h2ax ATM/ATR Kinases Phosphorylate H2AX dsb->h2ax gamma γ-H2AX Foci Formation h2ax->gamma

Caption: Proposed mechanism of action for a PARP inhibitor leading to γ-H2AX foci.

Protocol 4.1: Cell-Based PARP Activity Assay

  • Principle: This assay quantifies the activity of PARP enzymes within cells. Commercially available kits often utilize a chemiluminescent or fluorescence polarization format. For example, a common method measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, which is then detected using a streptavidin-HRP conjugate.[10] A reduction in signal in the presence of the compound indicates PARP inhibition. Another advanced method, NanoBRET™, measures the engagement of a fluorescent tracer with a NanoLuc®-PARP fusion protein inside living cells.[11]

  • General Procedure (Example using Chemiluminescent Kit):

    • Cell Culture and Lysis: Culture cells and treat with various concentrations of the compound (and a known PARP inhibitor like Olaparib as a positive control) for a defined period (e.g., 2-4 hours).

    • Lyse the cells to prepare nuclear extracts containing active PARP enzymes.

    • PARP Reaction: Add the cell lysate to a 96-well plate coated with histones and containing NAD+, the substrate for PARP.

    • Detection: After incubation, wash the wells and add a streptavidin-HRP conjugate, followed by a chemiluminescent substrate.[10]

    • Data Acquisition: Read the luminescent signal on a microplate reader. A decrease in luminescence correlates with PARP inhibition.

Protocol 4.2: Quantification of DNA Double-Strand Breaks via γ-H2AX Staining

  • Principle: When DNA double-strand breaks (DSBs) occur, the histone variant H2AX is rapidly phosphorylated at serine 139, forming γ-H2AX.[12] This phosphorylation event serves as a robust biomarker for DSBs.[13][14] Using immunofluorescence, distinct nuclear foci corresponding to individual DSBs can be visualized and quantified.[12][15]

  • Materials & Reagents:

    • Cells cultured on glass coverslips or in imaging-compatible plates.

    • Compound and positive control (e.g., Etoposide).

    • 4% Paraformaldehyde (PFA) for fixation.

    • 0.25% Triton™ X-100 in PBS for permeabilization.

    • Blocking buffer (e.g., 5% BSA in PBS).

    • Primary antibody: Anti-γ-H2AX (phospho S139) antibody.

    • Secondary antibody: Alexa Fluor™ 488 or 594-conjugated secondary antibody.

    • DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining.

    • Fluorescence microscope or high-content imaging system.

  • Step-by-Step Procedure:

    • Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Treat with the compound at 1x, 5x, and 10x the IC50 value for 24 hours. Include vehicle and positive controls.

    • Fixation: Wash cells with PBS, then fix with 4% PFA for 15 minutes at room temperature.

    • Permeabilization: Wash three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

    • Blocking: Wash three times with PBS. Block with 5% BSA in PBS for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate with the primary anti-γ-H2AX antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C or for 1-2 hours at room temperature.

    • Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

    • Counterstaining: Wash three times with PBS. Incubate with DAPI (e.g., 300 nM in PBS) for 5 minutes.

    • Mounting and Imaging: Wash a final three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image Acquisition & Analysis: Acquire images using a fluorescence microscope. Capture both DAPI (blue) and the secondary antibody (e.g., green) channels. Quantify the number of distinct γ-H2AX foci per nucleus using automated software like ImageJ/Fiji.[16] An increase in the average number of foci per cell indicates compound-induced DNA damage.

Tier 3: Cellular Consequence Analysis

These assays determine the ultimate fate of the cells following the mechanistic effects of DNA damage.

G cluster_0 Comprehensive Assay Workflow start Novel Compound: 3-amino-4-fluoro -N-methylbenzamide tier1 Tier 1: Viability Assay (Protocol 3.1) - Determine IC50 start->tier1 tier2_parp Tier 2: Mechanism PARP Inhibition Assay (Protocol 4.1) tier1->tier2_parp If IC50 is determined tier2_h2ax Tier 2: Mechanism γ-H2AX Staining (Protocol 4.2) tier1->tier2_h2ax If IC50 is determined tier3_apop Tier 3: Consequence Apoptosis Assay (Protocol 5.1) tier2_parp->tier3_apop If mechanism is validated tier3_cycle Tier 3: Consequence Cell Cycle Analysis (Protocol 5.2) tier2_parp->tier3_cycle If mechanism is validated tier2_h2ax->tier3_apop If mechanism is validated tier2_h2ax->tier3_cycle If mechanism is validated result Compound Efficacy Profile tier3_apop->result tier3_cycle->result

Caption: Tiered workflow for comprehensive compound characterization.

Protocol 5.1: Apoptosis Detection by Annexin V & Caspase-3/7 Staining

  • Principle: Apoptosis is a form of programmed cell death. Early in apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[17] A later event is the activation of executioner caspases, such as caspase-3 and -7.[18] Co-staining for both markers using flow cytometry provides a robust measure of apoptosis induction.

  • Materials & Reagents:

    • Flow cytometer.

    • FITC-Annexin V and Propidium Iodide (PI) Apoptosis Detection Kit, or a kit combining Annexin V with a live-cell caspase-3/7 reagent.[19][20]

    • 1X Annexin V Binding Buffer.

    • Treated and control cells in suspension.

  • Step-by-Step Procedure:

    • Cell Treatment: Culture cells in 6-well plates and treat with the compound at IC50 and supra-IC50 concentrations for 24-48 hours.

    • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

    • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

    • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add the fluorescent Annexin V conjugate and a caspase-3/7 substrate or a viability dye like PI.[19]

    • Incubation: Incubate for 15-20 minutes at room temperature in the dark.

    • Data Acquisition: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately on a flow cytometer.

    • Analysis: Differentiate cell populations:

      • Live cells: Annexin V-negative / Caspase-negative.

      • Early Apoptotic: Annexin V-positive / Caspase-positive (or PI-negative).

      • Late Apoptotic/Necrotic: Annexin V-positive / PI-positive.

Protocol 5.2: Cell Cycle Analysis by Propidium Iodide Staining

  • Principle: DNA damage often triggers cell cycle checkpoints to allow time for repair, commonly causing arrest in the G2 or M phase.[21] Propidium Iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is therefore proportional to their DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle by flow cytometry.[22][23]

  • Materials & Reagents:

    • Flow cytometer.

    • Cold 70% ethanol.

    • PI staining solution (containing PI and RNase A).

    • Treated and control cells.

  • Step-by-Step Procedure:

    • Cell Treatment & Harvesting: Treat cells as in Protocol 5.1. Harvest approximately 1x10⁶ cells per sample.

    • Fixation: Wash cells with PBS. Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing. This step is crucial for permeabilizing the cells and fixing them.[24]

    • Incubate on ice for 30 minutes or at -20°C for up to several weeks.

    • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase staining solution. The RNase is included to degrade RNA, ensuring that PI only stains DNA.

    • Incubation: Incubate for 30 minutes at room temperature in the dark.[25]

    • Data Acquisition & Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of PI. Use cell cycle analysis software to model the resulting histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak is indicative of DNA damage-induced cell cycle arrest.

Summary and Data Interpretation

By following this tiered approach, researchers can build a comprehensive efficacy profile for 3-amino-4-fluoro-N-methylbenzamide.

Expected Outcomes for a Positive Hit (PARP Inhibitor):

AssayExpected ResultInterpretation
MTT Viability Dose-dependent decrease in cell viability (calculable IC50).The compound is cytotoxic/cytostatic to the tested cell line.
PARP Activity Dose-dependent inhibition of PARP activity.The compound directly engages and inhibits its putative molecular target.
γ-H2AX Staining Dose-dependent increase in the number of nuclear foci per cell.Inhibition of PARP-mediated DNA repair leads to the accumulation of DSBs.
Apoptosis Assay Increase in the percentage of Annexin V and/or Caspase-3/7 positive cells.The accumulated DNA damage is cytotoxic and induces programmed cell death.
Cell Cycle Analysis Accumulation of cells in the G2/M phase.The DNA damage triggers a cell cycle checkpoint arrest.

A successful compound will demonstrate a clear, logical link between these assays: it inhibits PARP at a specific concentration, which leads to an accumulation of DNA damage, ultimately causing cell cycle arrest and apoptotic cell death, all of which is reflected in a dose-dependent loss of overall cell viability.

References

  • PubChem. (n.d.). 3-Amino-4-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2007). 3-Amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, an F-18 fluorobenzyl analogue of DASB: synthesis, in vitro binding, and in vivo biodistribution studies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cellular Assays to Study the Functional Importance of Human DNA Repair Helicases. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. Retrieved from [Link]

  • Google Patents. (n.d.). CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
  • National Institutes of Health. (n.d.). USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH. Retrieved from [Link]

  • BMG LABTECH. (n.d.). PARP assay for inhibitors. Retrieved from [Link]

  • MALLAK. (2018). 3-Amino-4-methylbenzamide, C8H10N2O, 19406-86-1, 2 Methyl 5 Carboxamidoaniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. Retrieved from [Link]

  • Elabscience. (n.d.). Caspase 3/7 and Annexin V Double Staining Apoptosis Kit. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • MDPI. (n.d.). Inhibition of DNA Repair in Cancer Therapy: Toward a Multi-Target Approach. Retrieved from [Link]

  • MDPI. (n.d.). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Retrieved from [Link]

  • National Institutes of Health. (n.d.). New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. Retrieved from [Link]

  • PubMed. (2020). Biomarker-Guided Development of DNA Repair Inhibitors. Retrieved from [Link]

  • JoVE. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Retrieved from [Link]

  • University of Bergen. (n.d.). Protocol IncuCyte® Apoptosis Assay. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARP Assays. Retrieved from [Link]

  • YouTube. (2022). Quantification Of γH2AX Foci In Response To Ionising Radiation l Protocol Preview. Retrieved from [Link]

  • Google Patents. (n.d.). WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.
  • National Institutes of Health. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • Champions Oncology. (n.d.). DNA Damage Assays. Retrieved from [Link]

  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

  • Reaction Biology. (n.d.). PARP Assay Services. Retrieved from [Link]

  • BMG LABTECH. (2025). Apoptosis – what assay should I use?. Retrieved from [Link]

  • Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Retrieved from [Link]

  • ResearchGate. (2025). Evaluation of clinical-stage PARP inhibitors in cell-based assays to correlate PARP suppression with functional impact on DNA repair. Retrieved from [Link]

  • MDPI. (2022). Factors to Consider for the Correct Use of γH2AX in the Evaluation of DNA Double-Strand Breaks Damage Caused by Ionizing Radiation. Retrieved from [Link]

  • National Institutes of Health. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-fluoro-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (n.d.). High-performance liquid chromatography and sensitive detection of amino acids derivatized with 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Elucidating the Structure-Activity Relationship (SAR) of 3-amino-4-fluoro-N-methylbenzamide Analogs as Novel Kinase Inhibitors

Introduction: The Strategic Pursuit of Potency and Specificity In the landscape of modern drug discovery, the meticulous exploration of Structure-Activity Relationships (SAR) stands as a cornerstone for the rational desi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Pursuit of Potency and Specificity

In the landscape of modern drug discovery, the meticulous exploration of Structure-Activity Relationships (SAR) stands as a cornerstone for the rational design of potent and selective therapeutic agents.[1][2] SAR studies systematically investigate how modifications to the chemical structure of a molecule influence its biological activity, providing a roadmap for optimizing lead compounds into clinical candidates. The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3] This application note presents a comprehensive guide to conducting an SAR study on a novel series of 3-amino-4-fluoro-N-methylbenzamide analogs, a scaffold with significant potential for therapeutic innovation.

The strategic placement of the fluorine atom and the amino and methylamide groups on the benzamide core provides a unique chemical space for exploration. The electron-withdrawing nature of fluorine can significantly influence the physicochemical properties of the molecule, such as pKa and membrane permeability, while the amino and N-methylamide moieties offer key hydrogen bonding capabilities and steric features for interaction with biological targets.[4] This guide will provide detailed protocols for the synthesis, purification, and in-vitro biological evaluation of these analogs against a hypothetical but plausible biological target, the fictitious "Kinase X," a representative member of a kinase family often implicated in proliferative diseases. The overarching goal is to furnish researchers with a robust framework for initiating and advancing SAR-driven drug discovery programs.

Experimental Design: A Systematic Approach to Unraveling SAR

A successful SAR campaign hinges on a well-conceived experimental design that allows for the systematic dissection of the contributions of different structural features to biological activity. For our 3-amino-4-fluoro-N-methylbenzamide scaffold, we will focus on modifications at three key positions: the amino group (R1), the aromatic ring (R2), and the N-methyl group (R3).

Key Areas of Structural Modification:

  • R1 (Amino Group): Acylation, alkylation, and arylation of the 3-amino group to explore the impact of varying steric bulk, electronics, and hydrogen bonding capacity.

  • R2 (Aromatic Ring): Introduction of various substituents at the 5- and 6-positions of the benzene ring to probe the effects of electronics (electron-donating vs. electron-withdrawing groups) and sterics on target engagement.

  • R3 (N-methyl Group): Exploration of alternative small alkyl and cycloalkyl groups to assess the steric tolerance of the binding pocket.

The following diagram illustrates the proposed points of diversification on the core scaffold:

SAR_Strategy cluster_scaffold 3-amino-4-fluoro-N-methylbenzamide Core scaffold scaffold R1 R1: Amino Group Modification (Acylation, Alkylation) R2 R2: Aromatic Ring Substitution (Positions 5 & 6) R3 R3: N-Alkyl Variation Core Core Scaffold Core->R1 Core->R2 Core->R3

Caption: Points of chemical modification on the 3-amino-4-fluoro-N-methylbenzamide scaffold.

Synthetic Protocol: A General Route to Analog Synthesis

The synthesis of the 3-amino-4-fluoro-N-methylbenzamide analogs can be achieved through a multi-step sequence, starting from commercially available materials. The following is a generalized and robust protocol that can be adapted for the synthesis of a diverse library of analogs. A preparation method for a similar compound, 4-amino-2-fluoro-N-methylbenzamide, has been previously described and serves as a foundational reference.[5][6]

Step 1: Synthesis of 4-Fluoro-3-nitro-N-methylbenzamide

  • To a solution of 4-fluoro-3-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2 hours, or until the evolution of gas ceases.

  • Cool the reaction mixture to 0 °C and add a solution of methylamine (2.0 M in THF, 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-fluoro-3-nitro-N-methylbenzamide.

Step 2: Reduction of the Nitro Group

  • Dissolve 4-fluoro-3-nitro-N-methylbenzamide (1.0 eq) in ethanol (0.1 M).

  • Add tin(II) chloride dihydrate (4.0 eq) and stir the mixture at 70 °C for 3 hours.

  • Cool the reaction to room temperature and carefully add a saturated aqueous solution of sodium bicarbonate until the pH is basic.

  • Filter the resulting suspension through a pad of celite and wash with ethyl acetate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the desired 3-amino-4-fluoro-N-methylbenzamide.

Step 3: Diversification of the 3-Amino Group (Example: Acylation)

  • To a solution of 3-amino-4-fluoro-N-methylbenzamide (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.1 M) at 0 °C, add the desired acyl chloride (1.1 eq) dropwise.

  • Stir the reaction at room temperature for 12 hours.

  • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the residue by flash chromatography to obtain the acylated analog.

In-Vitro Biological Evaluation: Kinase Inhibition Assay

The primary biological evaluation of the synthesized analogs will be performed using an in-vitro kinase inhibition assay to determine their potency against our hypothetical target, "Kinase X". The half-maximal inhibitory concentration (IC50) will be determined as a measure of potency.

Materials and Reagents:

  • Recombinant "Kinase X" enzyme

  • ATP

  • Kinase substrate (e.g., a specific peptide)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 384-well plates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Plate reader capable of luminescence detection

Protocol for IC50 Determination:

  • Prepare a serial dilution of the test compounds in DMSO. A common starting concentration is 10 mM, with 1:3 serial dilutions.

  • In a 384-well plate, add the test compounds at various concentrations. Include a positive control (a known inhibitor of Kinase X) and a negative control (DMSO vehicle).

  • Add the Kinase X enzyme to each well and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and the kinase substrate. The final ATP concentration should be at or near its Km for the enzyme.

  • Incubate the reaction at 30 °C for 1 hour.

  • Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's protocol.

  • Measure the luminescence using a plate reader.

  • Normalize the data to the positive and negative controls and plot the percent inhibition against the logarithm of the compound concentration.[7]

  • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the IC50 value.[8][9]

Data Presentation and Interpretation

The results of the in-vitro kinase inhibition assay should be tabulated to facilitate the analysis of the structure-activity relationship. The following is a hypothetical example of such a table:

Compound IDR1R2R3IC50 (nM) for Kinase X
1 -NH2-H-CH35,200
2a -NH-C(O)CH3-H-CH3850
2b -NH-C(O)Ph-H-CH3320
3a -NH25-Cl-CH31,500
3b -NH25-OCH3-CH37,800
4 -NH-C(O)Ph5-Cl-CH395

Interpretation of Hypothetical SAR Data:

  • Modification of the 3-Amino Group (R1): The parent compound 1 with a free amino group exhibits weak activity. Acylation of the amino group, as seen in compounds 2a and 2b , leads to a significant increase in potency. The larger, more aromatic benzoyl group (2b ) is more favorable than the smaller acetyl group (2a ), suggesting a potential hydrophobic interaction in the binding pocket.

  • Substitution on the Aromatic Ring (R2): The introduction of an electron-withdrawing chlorine atom at the 5-position (3a ) improves activity compared to the parent compound 1 . Conversely, an electron-donating methoxy group at the same position (3b ) is detrimental to activity. This suggests that the electronic properties of the benzamide ring are important for target binding.

  • Combined Modifications: The combination of a favorable R1 substitution (benzoyl) and a beneficial R2 substituent (5-chloro) in compound 4 results in a synergistic improvement in potency, yielding the most active compound in this hypothetical series.

Visualization of Experimental Workflow

SAR_Workflow cluster_synthesis Chemical Synthesis & Purification cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & Iteration Synthesis Synthesis of Analog Library Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Assay In-Vitro Kinase Assay Characterization->Assay Pure Compounds IC50 IC50 Determination Assay->IC50 Cytotoxicity Cytotoxicity Assay (e.g., on HEK293 cells) IC50->Cytotoxicity SAR_Analysis SAR Data Analysis Cytotoxicity->SAR_Analysis Biological Data Design Design of Next-Generation Analogs SAR_Analysis->Design Design->Synthesis Iterative Cycle

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

Conclusion and Future Directions

This application note has outlined a comprehensive and systematic approach to conducting an SAR study on 3-amino-4-fluoro-N-methylbenzamide analogs. By following the detailed protocols for synthesis and in-vitro biological evaluation, researchers can effectively navigate the early stages of a drug discovery project. The hypothetical data presented herein illustrates how systematic structural modifications can lead to a significant improvement in biological activity. Future work should focus on expanding the analog library based on the initial SAR findings, exploring additional substitution patterns, and conducting further in-vitro and in-vivo studies to assess the selectivity, pharmacokinetic properties, and efficacy of the most promising compounds.

References

  • Ghaem-Maghami, M., et al. (2021). Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Molecules, 26(11), 3141. [Link]

  • Schmidt, B., et al. (2021). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry, 12(10), 1736-1748. [Link]

  • Arooj, M., et al. (2022). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Pharmaceuticals, 15(10), 1245. [Link]

  • Wang, X., et al. (2022). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 27(19), 6529. [Link]

  • Brouwer, K. L. R., et al. (2013). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 15(4), 1037-1046. [Link]

  • CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
  • Khan, I., et al. (2025). Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. International Journal of Emerging Trends in Chemistry, 1(2), 42-59. [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • Singh, V., et al. (2022). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters, 13(7), 1146-1152. [Link]

  • Gkeka, P., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 27(15), 4983. [Link]

  • Kumar, A., et al. (2023). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. ChemistrySelect, 8(36), e202302482. [Link]

  • Drug Design. (n.d.). Structure Activity Relationships. [Link]

  • Research and Reviews. (2024). Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. Journal of Medicinal and Organic Chemistry, 11(2). [Link]

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

  • Liras, J. L. (2023). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 66(19), 13173-13176. [Link]

  • Brandeburg, Z. C., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17356-17366. [Link]

  • Phlomina, N. S., et al. (2022). Identification of Six Phytotoxic Compounds as Plant Growth Inhibitors from Afzelia xylocarpa Leaves. Plants, 11(19), 2533. [Link]

  • Lestari, D., et al. (2023). QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line A459. Journal of Pharmacy and Pharmacognosy Research, 11(6), 1123-1136. [Link]

  • Oreate AI. (2025). Understanding IC50: A Comprehensive Guide to Calculation. [Link]

  • Wang, Y., et al. (2022). Continuous-flow and safe synthesis of 3-amino-4-amidoximinofurazan. Reaction Chemistry & Engineering, 7(12), 2685-2692. [Link]

  • Schultheis, M., et al. (2021). New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. Molecules, 26(11), 3141. [Link]

  • Wang, W., et al. (2022). Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment. European Journal of Medicinal Chemistry, 238, 114467. [Link]

  • CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • Borges, F., et al. (2015). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Molecules, 20(8), 14878-14892. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. [Link]

  • WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.

Sources

Method

Application Notes and Protocols for High-Throughput Screening of Aminobenzamide Libraries

Introduction: The Therapeutic Promise of Aminobenzamides and the Imperative for High-Throughput Screening The aminobenzamide scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Aminobenzamides and the Imperative for High-Throughput Screening

The aminobenzamide scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for the development of potent and selective inhibitors of key enzymes involved in disease pathogenesis. Notably, aminobenzamide derivatives have yielded groundbreaking therapeutics targeting Poly(ADP-ribose) polymerase (PARP) and Histone Deacetylases (HDACs). PARP inhibitors have revolutionized the treatment of certain cancers, particularly those with deficiencies in DNA repair pathways, while HDAC inhibitors are emerging as a promising class of anti-cancer agents with broader applications in inflammatory and neurodegenerative diseases.[1][2][3] The therapeutic potential of these molecules underscores the critical need for robust and efficient methods to explore the vast chemical space of aminobenzamide libraries.

High-throughput screening (HTS) has become an indispensable tool in drug discovery, enabling the rapid evaluation of hundreds of thousands to millions of compounds against specific biological targets.[4][5][6] This technology leverages automation, miniaturization, and sensitive detection methods to accelerate the identification of "hit" compounds, which serve as the starting point for lead optimization.[6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, validation, and execution of HTS campaigns for aminobenzamide libraries, with a focus on ensuring scientific integrity and generating high-quality, actionable data.

Pillar 1: Strategic Assay Development and Optimization - The Foundation of a Successful HTS Campaign

The selection and optimization of the screening assay are paramount to the success of any HTS campaign. The choice of assay technology should be guided by the specific biological target and the mechanism of action of the inhibitors being sought. For aminobenzamide libraries targeting enzymes like PARP and HDACs, several assay formats are particularly well-suited.

Choosing the Right Tool: A Comparative Overview of HTS Assay Formats
Assay FormatPrincipleAdvantagesDisadvantagesKey Considerations
Fluorescence Polarization (FP) Measures the change in polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.[8]Homogeneous ("mix-and-read") format, high sensitivity, and suitable for detecting binding events.Requires a fluorescently labeled probe, potential for interference from fluorescent compounds.Probe design and validation are critical; ensure the probe's binding is competitive with the library compounds.[9]
Förster Resonance Energy Transfer (FRET) A distance-dependent energy transfer between two fluorophores (a donor and an acceptor).[10]Homogeneous format, provides information on molecular proximity, and can be used for both binding and enzymatic assays.[11]Requires careful selection of FRET pairs, potential for spectral overlap and interference from colored or fluorescent compounds.The distance between the FRET pair must be within the Förster radius (typically 1-10 nm) for efficient energy transfer.
Luminescence-Based Assays Measure the light produced by a chemical or enzymatic reaction.[12][13]High sensitivity, low background signal, and wide dynamic range.[12]Potential for inhibition or enhancement of the light-producing enzyme by library compounds, leading to false positives or negatives.[14]Counter-screening against the luciferase enzyme is often necessary to eliminate artifacts.

Expert Insight: The causality behind choosing a specific assay format lies in a deep understanding of the target's biology. For instance, an FP assay is an excellent choice for identifying competitive inhibitors of PARP that bind to the NAD+ pocket, as it directly measures the displacement of a fluorescently labeled NAD+ analog.[9][15] Conversely, a FRET-based assay might be more suitable for monitoring the enzymatic activity of an HDAC, where the cleavage of a FRET-labeled substrate results in a change in the FRET signal.[10]

The Critical Path of Assay Optimization: A Self-Validating System

A robust HTS assay is a self-validating system, meaning its performance is rigorously tested and optimized before embarking on a large-scale screen.[16][17][18] This involves a systematic evaluation of key parameters to ensure sensitivity, reproducibility, and a clear distinction between positive and negative controls.

Key Optimization Parameters:

  • Reagent Concentrations: Titrate the concentrations of the enzyme, substrate, and any coupling reagents to achieve a robust signal while minimizing reagent consumption.

  • Incubation Times: Determine the optimal incubation times for both the enzymatic reaction and the signal detection to ensure the reaction is within the linear range and the signal is stable.

  • Buffer Composition: Optimize the pH, salt concentration, and any necessary additives (e.g., detergents, reducing agents) to maintain enzyme stability and activity.

  • DMSO Tolerance: Assess the assay's tolerance to dimethyl sulfoxide (DMSO), the solvent in which compound libraries are typically stored. High concentrations of DMSO can inhibit enzyme activity and interfere with signal detection.

dot

Caption: A streamlined workflow for systematic assay optimization.

Pillar 2: Executing the Screen with Precision - A Step-by-Step Protocol for a PARP1 Fluorescence Polarization Assay

This section provides a detailed, step-by-step protocol for a representative HTS assay targeting PARP1 using fluorescence polarization. This protocol is designed to be a self-validating system, with integrated quality control measures.

Protocol: High-Throughput Screening of a 10,000-Compound Aminobenzamide Library against PARP1 using Fluorescence Polarization

1. Materials and Reagents:

  • Enzyme: Recombinant human PARP1 (full-length)

  • Fluorescent Probe: Fluorescein-labeled NAD+ analog (e.g., PARP1 FP-probe)

  • Positive Control: Known PARP1 inhibitor (e.g., Olaparib)

  • Negative Control: DMSO

  • Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% (v/v) BSA, 1 mM DTT

  • Compound Library: 10,000 aminobenzamide derivatives at 10 mM in DMSO

  • Assay Plates: 384-well, black, low-volume, non-binding surface microplates

  • Instrumentation: Automated liquid handler, microplate reader capable of fluorescence polarization detection.

2. Experimental Workflow:

dot

HTS_Workflow cluster_prep Plate Preparation cluster_reagents Reagent Addition cluster_incubation Incubation cluster_detection Detection & Analysis Compound_Dispensing 1. Dispense Compounds (50 nL) Control_Dispensing 2. Dispense Controls (50 nL) Enzyme_Addition 3. Add PARP1 Enzyme (5 µL) Control_Dispensing->Enzyme_Addition Probe_Addition 4. Add Fluorescent Probe (5 µL) Enzyme_Addition->Probe_Addition Incubate 5. Incubate at RT (30 min) Probe_Addition->Incubate Read_Plate 6. Read Fluorescence Polarization Incubate->Read_Plate Data_Analysis 7. Data Analysis & Hit Identification Read_Plate->Data_Analysis

Caption: The automated workflow for the PARP1 FP-HTS assay.

3. Detailed Protocol Steps:

  • Compound Plate Preparation:

    • Using an automated liquid handler, transfer 50 nL of each compound from the aminobenzamide library stock plates to the 384-well assay plates.

    • In designated control wells, dispense 50 nL of the positive control (Olaparib, final concentration 10 µM) and the negative control (DMSO).

  • Reagent Preparation:

    • Prepare a working solution of PARP1 enzyme in assay buffer at a 2X final concentration (e.g., 2 nM).

    • Prepare a working solution of the fluorescent probe in assay buffer at a 2X final concentration (e.g., 10 nM).

  • Reagent Addition:

    • Using a multi-channel dispenser, add 5 µL of the 2X PARP1 enzyme solution to all wells of the assay plates.

    • Centrifuge the plates briefly (1 min at 1000 rpm) to ensure all components are at the bottom of the wells.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Add 5 µL of the 2X fluorescent probe solution to all wells.

  • Incubation and Signal Detection:

    • Incubate the plates for 30 minutes at room temperature, protected from light.

    • Read the fluorescence polarization on a microplate reader using appropriate excitation and emission wavelengths for fluorescein (e.g., Ex: 485 nm, Em: 535 nm).

4. Quality Control: The Z'-Factor as a Measure of Assay Robustness

The Z'-factor is a statistical parameter that quantifies the quality of an HTS assay.[19][20][21] It takes into account both the dynamic range of the signal and the data variation. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[22][23]

Z'-Factor Calculation:

Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • μ_p = mean of the positive control

  • σ_p = standard deviation of the positive control

  • μ_n = mean of the negative control

  • σ_n = standard deviation of the negative control

Expert Insight: The Z'-factor should be calculated for each assay plate to monitor for plate-to-plate variability and ensure the consistent quality of the screen. A failing Z'-factor on a particular plate may indicate a problem with reagent dispensing, plate handling, or compound precipitation, and the data from that plate should be carefully scrutinized or excluded.

Quality Control MetricAcceptance CriteriaRationale
Z'-Factor ≥ 0.5Ensures a sufficient separation between positive and negative controls for reliable hit identification.[23]
Signal-to-Background (S/B) ≥ 3Indicates a clear and measurable signal window.
Coefficient of Variation (%CV) < 15% for controlsDemonstrates the reproducibility of the assay measurements.

Pillar 3: From Data to Discovery - A Rigorous Approach to Hit Identification and Validation

The massive amount of data generated from an HTS campaign requires a systematic and statistically sound approach to analysis and hit identification.[24][25][26]

Data Analysis Workflow:

dot

Data_Analysis_Workflow Raw_Data Raw Fluorescence Polarization Data Normalization Data Normalization (% Inhibition) Raw_Data->Normalization Hit_Selection Primary Hit Selection (e.g., > 3σ from mean) Normalization->Hit_Selection Dose_Response Dose-Response Confirmation (IC50 determination) Hit_Selection->Dose_Response Secondary_Assays Secondary & Orthogonal Assay Validation Dose_Response->Secondary_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Assays->SAR_Analysis

Caption: A robust workflow for HTS data analysis and hit validation.

  • Data Normalization: Raw fluorescence polarization data is typically normalized to percent inhibition using the following formula:

    % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

  • Primary Hit Selection: Primary hits are identified based on a pre-defined activity threshold. A common approach is to select compounds that exhibit an inhibition greater than three standard deviations from the mean of the library compounds.

  • Hit Confirmation and Dose-Response Analysis: Primary hits are re-tested in the same assay to confirm their activity. Confirmed hits are then subjected to dose-response analysis, where the compound is tested at multiple concentrations to determine its potency (IC50 value).

  • Secondary and Orthogonal Assays: To eliminate false positives and confirm the mechanism of action, confirmed hits should be tested in secondary and orthogonal assays. For example, a hit from a PARP1 FP assay could be tested in a PARP1 enzymatic assay that measures the formation of poly(ADP-ribose) (PAR).

  • Structure-Activity Relationship (SAR) Analysis: The SAR of the confirmed hits is analyzed to identify common structural motifs and guide the design of more potent and selective analogs.

Conclusion: Accelerating Drug Discovery through Rigorous High-Throughput Screening

The high-throughput screening of aminobenzamide libraries offers a powerful strategy for the discovery of novel therapeutics targeting a wide range of diseases. By adhering to the principles of rigorous assay development, precise execution, and robust data analysis outlined in this application note, researchers can significantly increase the probability of identifying high-quality hit compounds. The integration of self-validating systems and a deep understanding of the underlying biology are essential for navigating the complexities of HTS and ultimately translating promising hits into clinically successful drugs.

References

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]

  • Unknown. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]

  • Wikipedia. Z-factor. Retrieved from [Link]

  • Auld, D. S., et al. (2020). Inhibitor bias in luciferase-based luminescence assays. PMC - NIH. Retrieved from [Link]

  • Iversen, P. W., et al. (2012, May 1). HTS Assay Validation. Assay Guidance Manual - NCBI Bookshelf - NIH. Retrieved from [Link]

  • Zhang, J., et al. (2003). Development of a high-throughput screening-amenable assay for human poly(ADP-ribose) polymerase inhibitors. PubMed. Retrieved from [Link]

  • El-Sayed, M. T., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. PMC - NIH. Retrieved from [Link]

  • Abdel-Aal, A. A. M., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. NIH. Retrieved from [Link]

  • Miller, A., et al. (2025). TR-FRET assay for profiling HDAC10 inhibitors and PROTACs. PubMed. Retrieved from [Link]

  • Bornscheuer, U. T., et al. (2024). An Extremely Sensitive Ultra-High Throughput Growth Selection Assay for the Identification of Amidase Activity. NIH. Retrieved from [Link]

  • BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]

  • Reiding, K. R., et al. (2018). Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis. ResearchGate. Retrieved from [Link]

  • Eli Lilly and Company and the National Institutes of Health Chemical Genomics Center. (2007, March). Guidance for Assay Development & HTS. Retrieved from [Link]

  • Unknown. (n.d.). 2‐Aminobenzamide derivatives as class I histone deacetylase (HDAC) inhibitors. ResearchGate. Retrieved from [Link]

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • BMG LABTECH. (2012, February). Histone deacetylase 1 (HDAC1) assay. Retrieved from [Link]

  • Thorsell, A. G., et al. (2025). Insights into PARP Inhibitors' Selectivity Using Fluorescence Polarization and Surface Plasmon Resonance Binding Assays. ResearchGate. Retrieved from [Link]

  • Basicmedical Key. High-Throughput Screening Data Analysis. Retrieved from [Link]

  • Wege, T., et al. (2019). Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors. ACS Omega - ACS Publications. Retrieved from [Link]

  • Unknown. Synthesis of o-Aminobenzamide Compounds. Retrieved from [Link]

  • Lloyd, M. (2023, March 30). Assay performance and the Z'-factor in HTS. Drug Target Review. Retrieved from [Link]

  • Zhang, Z., et al. (2023). A review of progress in o-aminobenzamide-based HDAC inhibitors with dual targeting capabilities for cancer therapy. PubMed. Retrieved from [Link]

  • BPS Bioscience. PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved from [Link]

  • Kumar, A., et al. (2014). 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice. PubMed. Retrieved from [Link]

  • Unknown. (n.d.). A brief review of high throughput screening in drug discovery process. ResearchGate. Retrieved from [Link]

  • Biocompare. PARP2 Olaparib Competitive Inhibitor Assay Kit from BPS Bioscience, Inc.. Retrieved from [Link]

  • El-Sayed, M. T., et al. (2025). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. ResearchGate. Retrieved from [Link]

  • MDPI. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Retrieved from [Link]

  • MDPI. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Retrieved from [Link]

  • Miyake, T., et al. (2005). Real-time imaging of histone H4 hyperacetylation in living cells. PNAS. Retrieved from [Link]

  • MDPI. High-Throughput Screening of Five Compound Libraries for Anthelmintic Activity and Toxicity Leads to the Discovery of Two Flavonoid Compounds. Retrieved from [Link]

  • Iversen, P. W., et al. (2012). HTS Assay Validation. PubMed. Retrieved from [Link]

  • Hansel, C. S., et al. (2020, June 19). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. Retrieved from [Link]

  • BMG LABTECH. (2025, January 27). The Z prime value (Z´). Retrieved from [Link]

  • Google Patents. CN104193646A - Preparation method of p-aminobenzamide.
  • Unknown. (2015, June 3). Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen. Retrieved from [Link]

  • Du, Y., et al. (n.d.). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. PMC - NIH. Retrieved from [Link]

  • Casey, W., et al. (n.d.). Quantitative high-throughput screening data analysis: challenges and recent advances. PMC - NIH. Retrieved from [Link]

  • BPS Bioscience. (2023, January 6). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors [Video]. YouTube. Retrieved from [Link]

  • Unknown. (2024, May 8). An optimized fluorescence assay for screening novel PARP-1 inhibitors. ChemRxiv. Retrieved from [Link]

  • Unknown. (n.d.). Advances in High−throughput Screening Methods for Drug Discovery in Biomedicine. LinkedIn. Retrieved from [Link]

  • Wang, Y., et al. (2018). Design, Synthesis and Biological Screening of 2-aminobenzamides as Selective HDAC3 Inhibitors With Promising Anticancer Effects. PubMed. Retrieved from [Link]

  • Zhang, J. H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. PubMed. Retrieved from [Link]

  • Jameson, D. M., et al. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH. Retrieved from [Link]

  • Unknown. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Erden, E., et al. (2009). 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. PubMed. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for 3-amino-4-fluoro-N-methylbenzamide in Cancer Research

Abstract These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-amino-4-fluoro-N-methylbenzamide as a critical in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-amino-4-fluoro-N-methylbenzamide as a critical intermediate in the synthesis of novel targeted cancer therapeutics, particularly Poly(ADP-ribose) polymerase (PARP) inhibitors. While not an active therapeutic agent itself, the unique structural features of this compound make it a valuable scaffold for building potent and selective anticancer agents. This document outlines its theoretical role, detailed synthetic protocols for its incorporation into larger molecules, methods for analytical characterization, and essential safety and handling procedures.

Introduction: The Strategic Importance of the Benzamide Scaffold in Oncology

The benzamide moiety is a well-established pharmacophore in modern oncology, forming the core of numerous targeted therapies.[1][2] Its ability to form crucial hydrogen bonds with the nicotinamide pocket of the NAD+ binding site makes it a cornerstone for the design of PARP inhibitors.[1] PARP enzymes are central to the DNA damage response (DDR), and their inhibition has emerged as a powerful strategy, particularly in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[3] The concept of "synthetic lethality," where the inhibition of PARP in a cancer cell with a pre-existing DNA repair defect leads to cell death, has been successfully translated into approved therapies like Olaparib.[3]

3-amino-4-fluoro-N-methylbenzamide is a specialized building block designed for the synthesis of the next generation of PARP inhibitors and other kinase inhibitors. Its strategic utility stems from its distinct functional groups:

  • N-methylbenzamide: This core structure provides the essential hydrogen bonding interactions with the PARP catalytic domain.

  • 4-fluoro substituent: The fluorine atom can enhance binding affinity, improve metabolic stability, and modulate the physicochemical properties of the final compound, potentially leading to better oral bioavailability and cell permeability.[4]

  • 3-amino group: This reactive handle serves as a key attachment point for introducing further chemical diversity. It allows for the coupling of various heterocyclic systems or side chains that can extend into other pockets of the enzyme, thereby increasing potency and selectivity.

This guide will therefore focus on the application of 3-amino-4-fluoro-N-methylbenzamide as a synthetic intermediate, providing the necessary protocols to leverage its potential in a cancer drug discovery program.

Hypothetical Role in PARP Inhibitor Synthesis: A Design Strategy

While there are no direct literature reports of 3-amino-4-fluoro-N-methylbenzamide being used in a specific, publicly disclosed PARP inhibitor, we can postulate its role in a rational drug design workflow. The primary amino group is a versatile functional handle for elaboration. A common strategy in PARP inhibitor design is to append a heterocyclic group that can provide additional interactions with the enzyme or improve the pharmacological properties of the molecule.

The following diagram illustrates a hypothetical synthetic pathway where 3-amino-4-fluoro-N-methylbenzamide is a key intermediate in the synthesis of a novel PARP inhibitor.

G A 3-amino-4-fluoro-N-methylbenzamide C Amide Bond Formation (Coupling Reagents) A->C B Heterocyclic Carboxylic Acid (e.g., Phthalic Anhydride derivative) B->C D Protected Intermediate C->D Coupling E Deprotection/Cyclization D->E Chemical Transformation F Final PARP Inhibitor E->F Final Assembly

Caption: Hypothetical workflow for utilizing 3-amino-4-fluoro-N-methylbenzamide in PARP inhibitor synthesis.

Protocols for Synthesis and Characterization

The following protocols are generalized procedures based on established methods for the synthesis and characterization of benzamide derivatives and should be optimized for specific target molecules.[5][6][7][8]

General Protocol for Amide Coupling

This protocol describes the coupling of 3-amino-4-fluoro-N-methylbenzamide with a carboxylic acid to form a more complex intermediate.

Materials:

  • 3-amino-4-fluoro-N-methylbenzamide

  • Carboxylic acid of interest

  • Coupling agents (e.g., HCTU, HOBt)

  • Organic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Chromatography supplies (silica gel, solvents)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-4-fluoro-N-methylbenzamide (1.0 eq) and the carboxylic acid of interest (1.1 eq) in the chosen anhydrous solvent.

  • Addition of Reagents: Add the coupling agents HCTU (1.2 eq) and HOBt (1.2 eq), followed by the dropwise addition of DIPEA (2.5 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired amide.

Analytical Characterization of Benzamide Intermediates

Thorough characterization of synthetic intermediates is crucial for ensuring the identity and purity of the final compound.

Table 1: Analytical Techniques for Intermediate Characterization

Technique Purpose Expected Observations for a Benzamide Derivative
¹H NMR Structural elucidation and confirmation of proton environments.Aromatic protons in the 7-8 ppm region, N-H proton (amide) as a broad singlet, and signals corresponding to the coupled moiety.[9][10]
¹³C NMR Confirmation of the carbon skeleton.Carbonyl carbon of the amide around 165-175 ppm, aromatic carbons in the 110-160 ppm range.
Mass Spectrometry (MS) Determination of molecular weight.A molecular ion peak corresponding to the expected mass of the synthesized intermediate.
High-Performance Liquid Chromatography (HPLC) Assessment of purity.A single major peak indicating a high degree of purity.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic C=O stretch of the amide around 1650 cm⁻¹, N-H stretches around 3300 cm⁻¹.[11]

Protocol for NMR Sample Preparation:

  • Weigh approximately 5-10 mg of the purified intermediate.

  • Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

Safety and Handling of Aromatic Amine Intermediates

Aromatic amines and their derivatives require careful handling due to their potential toxicity.[12][13][14]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: Work in a well-ventilated fume hood. For handling powders, a respirator may be necessary.[15][16]

Handling and Storage:

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[14]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[15]

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

3-amino-4-fluoro-N-methylbenzamide represents a key synthetic intermediate with significant potential in the development of novel cancer therapeutics, particularly PARP inhibitors. Its carefully designed structure provides a versatile platform for medicinal chemists to explore new chemical space in the quest for more potent and selective anticancer agents. The protocols and guidelines presented in this document are intended to facilitate the effective and safe use of this compound in a research and development setting.

References

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. (URL not available)
  • Process for the synthesis of a benzamide deriv
  • Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. (URL not available)
  • Structural requirements for potent PARP inhibition. The benzamide... (URL not available)
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Design, Synthesis and Activity of Benzofuran-7-carboxamide Poly(ADP-ribose)-polymerase Inhibitors. (URL not available)
  • Structural, Physical, and Spectral Characteristics of Amides. [Link]

  • Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. [Link]

  • Processes for preparing olaparib. (URL not available)
  • Synthesis of benzamide derivatives. Reagents and conditions: (i) (COCl)2, DCM, reflux. (URL not available)
  • Sequential development of 1st, 2nd, and 3rd generation PARP inhibitors;... (URL not available)
  • Toxicity, Hazards, and Safe Handling of Primary Arom
  • Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. [Link]

  • Aromatic Amino Compounds. [Link]

  • Synthesis and characterization of benzamide metal complexes. (URL not available)
  • Synthesis of benzamide derivatives and their evaluation as antiprion agents. [Link]

  • Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. [Link]

  • Detection and Characterization of Rapidly Equilibrating Glycosylation Reaction Intermediates Using Exchange NMR. (URL not available)
  • What are the Health and Safety Guidelines for Using Amines?. (URL not available)
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv
  • Aromatic Amine Cleaning Developing Solution. (URL not available)
  • Characterization of Secondary Amide Peptide Bonds Isomerization: Thermodynamics and Kinetics from 2D NMR Spectroscopy. [Link]

  • Olaparib Synthesis Route. (URL not available)
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (URL not available)
  • Olaparib Intermedi
  • Benzamide

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-Amino-4-fluoro-N-methylbenzamide Synthesis Yield

Welcome to the technical support center for the synthesis of 3-amino-4-fluoro-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-amino-4-fluoro-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this critical amide coupling reaction. Our goal is to equip you with the knowledge to maximize your yield and purity, drawing from established protocols and a mechanistic understanding of the reaction.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reaction yield is consistently low (<60%). What are the likely causes and how can I improve it?

A low yield in the amidation of 3-amino-4-fluorobenzoic acid with methylamine is a common challenge. The primary culprits are often incomplete activation of the carboxylic acid, side reactions involving the free aromatic amine, or suboptimal reaction conditions. A reported synthesis of the closely related 3-amino-4-fluorobenzamide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) resulted in a 61% yield, indicating that this is a reaction that requires careful optimization.[1]

Causality and Corrective Actions:

  • Inefficient Carboxylic Acid Activation: The formation of the amide bond requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group. If this activation is incomplete, the reaction will stall.

    • Solution: Employ a robust coupling agent system. A highly successful approach for a similar substrate, 3-nitro-4-chlorobenzoic acid, utilized N,N'-diisopropylcarbodiimide (DIC) in conjunction with HOBt to achieve a yield of over 95%.[2] This combination forms a highly reactive HOBt ester intermediate, which then efficiently acylates the amine.

  • Side Reactions of the Aromatic Amine: The presence of the 3-amino group on the benzoic acid can lead to undesired side reactions, such as polymerization where one molecule's activated carboxyl group reacts with another's amino group.

    • Solution:

      • Control Stoichiometry: Use a slight excess of the carboxylic acid (e.g., 1.1 equivalents) relative to methylamine to ensure the amine is the limiting reagent and to drive the desired reaction to completion.

      • Slow Addition: Add the coupling agent solution slowly to the reaction mixture containing the carboxylic acid and methylamine. This maintains a low concentration of the highly reactive activated intermediate, favoring the intermolecular reaction with methylamine over intermolecular polymerization.

  • Suboptimal Reaction Conditions: Temperature, solvent, and the presence of a suitable base are critical.

    • Solution:

      • Temperature Control: Start the reaction at 0°C to control the initial exothermic activation step and then allow it to slowly warm to room temperature.

      • Solvent Choice: A polar aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) is generally effective for amide coupling reactions.[1][2]

      • Base Addition: When using methylamine hydrochloride, a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is essential to liberate the free methylamine. Use at least two equivalents of the base: one to neutralize the methylamine salt and one to scavenge the acid produced during the coupling reaction.

Question 2: I am observing significant amounts of unreacted 3-amino-4-fluorobenzoic acid in my crude product. What's going wrong?

The presence of unreacted starting material, even with an appropriate stoichiometry of reagents, points towards a deactivation of the coupling agent or insufficient reaction time.

Causality and Corrective Actions:

  • Hydrolysis of the Activated Intermediate: The activated carboxylic acid species (e.g., O-acylisourea intermediate from carbodiimide activation) is susceptible to hydrolysis by any water present in the reaction mixture, regenerating the starting carboxylic acid.

    • Solution: Ensure all reagents and solvents are anhydrous. Use freshly opened, high-purity solvents and dry your glassware thoroughly.

  • Insufficient Reaction Time: Amide coupling reactions, especially with sterically hindered or electronically deactivated substrates, can be slow.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 12-24 hours at room temperature.[1] If the reaction has stalled, consider gentle heating (e.g., to 40°C), but be mindful that this can also increase the rate of side reactions.

  • Poor Solubility: If the starting materials or intermediates are not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Choose a solvent in which all reactants are fully soluble. If necessary, a co-solvent system can be employed.

Question 3: My final product is difficult to purify. What are the likely impurities and how can I remove them?

Purification challenges often arise from byproducts of the coupling reagents and unreacted starting materials.

Causality and Corrective Actions:

  • Urea Byproducts: Carbodiimide coupling reagents like DCC and EDC form urea byproducts (dicyclohexylurea and N-ethyl-N'-(3-dimethylaminopropyl)urea, respectively). Dicyclohexylurea is poorly soluble in many organic solvents and can often be removed by filtration, whereas the urea from EDC is water-soluble and can be removed with an aqueous workup.[3]

    • Solution:

      • For DIC, the diisopropylurea byproduct is more soluble in organic solvents and may require column chromatography for removal.

      • For EDC, perform an aqueous workup. Wash the organic layer with dilute acid (e.g., 1 M HCl) to remove unreacted amine and the basic urea byproduct, followed by a wash with a dilute base (e.g., saturated sodium bicarbonate) to remove unreacted carboxylic acid and HOBt.

  • Residual Starting Materials: As discussed, unreacted 3-amino-4-fluorobenzoic acid and methylamine (or its salt) can be present.

    • Solution: An acidic and basic aqueous wash during the workup will effectively remove these impurities.

  • Column Chromatography: If the above methods are insufficient, purification by silica gel column chromatography is recommended. A gradient of ethyl acetate in hexanes is a good starting point for elution.

II. Frequently Asked Questions (FAQs)

Q1: What is the best method to activate the carboxylic acid for this synthesis?

There are two primary methods for activating the carboxylic acid:

  • Using a Coupling Agent: This is the most common and generally milder approach. A combination of a carbodiimide (like DIC or EDC) and an additive (like HOBt or 1-hydroxy-7-azabenzotriazole, HOAt) is highly effective. The use of HOBt or HOAt is known to suppress side reactions and minimize racemization if chiral centers are present.[3]

  • Conversion to an Acyl Halide: The carboxylic acid can be converted to the more reactive 3-amino-4-fluoro-benzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This acyl chloride can then be reacted with methylamine. However, this method is harsher and may not be compatible with sensitive functional groups. The presence of the free amino group on the aromatic ring can also lead to side reactions with the chlorinating agent.

For optimizing the yield of 3-amino-4-fluoro-N-methylbenzamide, the use of a carbodiimide coupling agent with HOBt is the recommended starting point due to its high efficiency and milder reaction conditions.

Q2: Can I use aqueous methylamine, or should it be anhydrous?

It is highly recommended to use anhydrous methylamine, either as a gas or as a solution in an anhydrous organic solvent like THF or ethanol. The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, which will reduce the yield of the desired amide. If you only have access to an aqueous solution of methylamine, you will need to use a larger excess of the coupling agent to compensate for the portion that will be consumed by water.

Q3: How does the 3-amino group affect the reaction?

The 3-amino group is an electron-donating group, which can slightly decrease the reactivity of the carboxylic acid towards activation. More importantly, it is a nucleophilic site that can compete with methylamine for the activated carboxylic acid, leading to the formation of dimers or polymers. This is why controlled addition of the coupling agent and appropriate stoichiometry are crucial.

Q4: How does the 4-fluoro group affect the reaction?

The 4-fluoro group is an electron-withdrawing group due to its high electronegativity. This has two main effects:

  • It increases the acidity of the carboxylic acid, which can facilitate its activation.

  • It can influence the reactivity of the aromatic ring, although it is not expected to directly interfere with the amide bond formation at the carboxyl group. The inductive effect of the fluorine atom is a known consideration in the reactivity of fluorinated benzamides.

Q5: What analytical techniques are best for monitoring the reaction and characterizing the product?

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A simple and effective way to monitor the disappearance of the starting materials and the appearance of the product. Use a suitable solvent system (e.g., 50% ethyl acetate in hexanes) and visualize with UV light.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing you to track the masses of the starting materials, product, and any significant byproducts.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch.

III. Recommended Protocol and Workflow

Based on successful syntheses of similar compounds, the following protocol is recommended as a starting point for optimizing the yield of 3-amino-4-fluoro-N-methylbenzamide.

Experimental Protocol: High-Yield Synthesis of 3-Amino-4-fluoro-N-methylbenzamide
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 3-amino-4-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Amine and Base Addition: Add methylamine hydrochloride (1.2 eq) followed by diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 10 minutes.

  • Activator Addition: Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) to the mixture.

  • Coupling Agent Addition: Cool the reaction mixture to 0°C in an ice bath. Slowly add a solution of N,N'-diisopropylcarbodiimide (DIC) (1.2 eq) in anhydrous DCM or DMF dropwise over 15-20 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Filter the reaction mixture to remove any precipitated diisopropylurea.

    • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain pure 3-amino-4-fluoro-N-methylbenzamide.

Data Summary Table
ParameterRecommended ConditionRationale
Carboxylic Acid 3-amino-4-fluorobenzoic acidStarting material
Amine Methylamine hydrochlorideSource of methylamine
Coupling Agent DIC (N,N'-diisopropylcarbodiimide)Forms a highly reactive intermediate
Activator HOBt (1-hydroxybenzotriazole)Suppresses side reactions
Base DIPEA (Diisopropylethylamine)Liberates free amine and scavenges acid
Solvent Anhydrous DCM or DMFGood solubility for reactants
Temperature 0°C to Room TemperatureControls initial exotherm, then allows reaction to proceed
Stoichiometry Acid:Amine:DIC:HOBt:DIPEA = 1:1.2:1.2:1.2:2.5Drives reaction to completion and neutralizes byproducts

IV. Visualizing the Workflow and Logic

Experimental Workflow Diagram

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Amide Coupling cluster_workup Work-up and Purification prep_flask Dissolve 3-amino-4-fluoro- benzoic acid in anhydrous solvent add_amine_base Add methylamine HCl and DIPEA prep_flask->add_amine_base add_hobt Add HOBt add_amine_base->add_hobt cool_reaction Cool to 0°C add_hobt->cool_reaction add_dic Slowly add DIC cool_reaction->add_dic react Stir at RT for 12-24h add_dic->react filter Filter urea byproduct react->filter wash Aqueous washes (acid, base, brine) filter->wash dry_concentrate Dry and concentrate wash->dry_concentrate chromatography Column chromatography dry_concentrate->chromatography product Pure 3-amino-4-fluoro- N-methylbenzamide chromatography->product

Caption: A step-by-step workflow for the optimized synthesis.

Troubleshooting Logic Diagram

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield or Incomplete Reaction cause1 Inefficient Acid Activation start->cause1 cause2 Side Reactions start->cause2 cause3 Suboptimal Conditions start->cause3 cause4 Reagent/Solvent Quality start->cause4 sol1a Use robust coupling agent (e.g., DIC/HOBt) cause1->sol1a sol1b Ensure correct stoichiometry cause1->sol1b sol2a Slow addition of coupling agent cause2->sol2a sol2b Control temperature cause2->sol2b sol3a Optimize solvent and base cause3->sol3a sol3b Monitor reaction to completion cause3->sol3b sol4a Use anhydrous reagents/solvents cause4->sol4a

Sources

Optimization

Technical Support Center: Purification of Crude 3-amino-4-fluoro-N-methylbenzamide

Welcome to the technical support center for the purification of 3-amino-4-fluoro-N-methylbenzamide. This guide is designed for researchers, chemists, and drug development professionals who are working with this key pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-amino-4-fluoro-N-methylbenzamide. This guide is designed for researchers, chemists, and drug development professionals who are working with this key pharmaceutical intermediate. The following content provides in-depth, field-proven insights into common challenges and their solutions, structured in a practical question-and-answer format. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions during your purification workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a robust purification strategy for 3-amino-4-fluoro-N-methylbenzamide.

Q1: What are the most common impurities I should expect in my crude 3-amino-4-fluoro-N-methylbenzamide?

A1: The impurity profile is intrinsically linked to the synthetic route. A common synthesis involves the reduction of a nitro-group precursor, such as 3-nitro-4-fluoro-N-methylbenzamide. Therefore, you should anticipate the following classes of impurities:

  • Unreacted Starting Material: Residual 3-nitro-4-fluoro-N-methylbenzamide is a primary impurity. Its presence often imparts a yellow or brownish color to the crude product.

  • Reduction Byproducts: Incomplete reduction can lead to intermediates like nitroso or hydroxylamine species.

  • Catalyst Residues: If catalytic hydrogenation is used (e.g., with Palladium on Carbon, Pd/C), trace amounts of the metal catalyst may carry over.[1][2]

  • Reagents and Solvents: Impurities can also arise from reagents used in the synthesis or solvents from the reaction work-up.[3]

Q2: What is the recommended first-pass purification strategy for this compound?

A2: For aromatic amides, recrystallization is often the most efficient and scalable first-pass purification method.[4] It is particularly effective at removing small amounts of impurities from a large amount of product, assuming a suitable solvent system can be identified. If the crude material is heavily contaminated or contains impurities with very similar solubility profiles, flash column chromatography over silica gel will be necessary.

Q3: How do I choose between recrystallization and flash column chromatography?

A3: The choice depends on purity, scale, and the nature of the impurities.

  • Choose Recrystallization When:

    • The crude product purity is estimated to be >90%.

    • You are working on a larger scale (multi-gram to kilogram).

    • You have identified a solvent system where the product has high solubility when hot and low solubility when cold, while impurities remain soluble at cold temperatures.

  • Choose Flash Column Chromatography When:

    • The crude product is a complex mixture with multiple impurities.[5]

    • Impurities have similar solubility characteristics to the desired product, making recrystallization ineffective.

    • You are working on a smaller, discovery scale (<5 grams) and need to isolate a pure sample quickly for analysis.

Below is a decision-making workflow to guide your choice.

Purification_Decision_Tree start Crude 3-amino-4-fluoro- N-methylbenzamide tlc Run TLC Analysis (e.g., 50% EtOAc/Hexane) start->tlc purity_check Is there one major spot with minor impurities? tlc->purity_check recrystallization Attempt Recrystallization purity_check->recrystallization Yes chromatography Perform Flash Column Chromatography purity_check->chromatography No purity_ok Purity >98%? recrystallization->purity_ok chromatography->purity_ok  Clean Fractions  Combined purity_ok->chromatography No final_product Final Pure Product purity_ok->final_product Yes

Caption: Decision tree for selecting a purification method.

Q4: What analytical techniques are best for assessing the purity of my final product?

A4: A combination of techniques is essential for a comprehensive purity assessment.

  • ¹H NMR Spectroscopy: Provides structural confirmation and can reveal the presence of organic impurities, even at low levels.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the gold standard for purity assessment in pharmaceutical development.[6] It separates the main compound from impurities and provides their mass-to-charge ratio, helping in their identification. A reversed-phase C18 column is a good starting point.[7]

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. For the related isomer 4-amino-2-fluoro-N-methylbenzamide, the melting point is 160-163°C.[8]

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during purification experiments.

Recrystallization Issues

Q5: My compound is "oiling out" instead of forming crystals. What is happening and what should I do?

A5: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent, causing it to separate as a liquid instead of a solid. This is common with compounds that have relatively low melting points or when the solution is cooled too rapidly.

Causality & Solution:

  • Cause: The cooling rate is too fast.

    • Solution: Re-heat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature overnight can promote slow crystal growth.

  • Cause: The solvent is too "good" a solvent for your compound.

    • Solution: The goal is to find a solvent that dissolves the compound when hot but poorly when cold. You may need to switch to a less polar solvent or use a binary solvent system. For instance, if your compound oils out from pure ethanol, try a mixture of ethanol and water, or ethyl acetate and hexanes.[9] Add the "poor" solvent (e.g., hexanes) to the hot solution of your compound in the "good" solvent (e.g., ethyl acetate) until it just starts to become cloudy, then add a drop of the good solvent to clarify and cool slowly.

Q6: I've cooled my solution, but no crystals have formed. What are my next steps?

A6: Failure to crystallize usually means the solution is not sufficiently supersaturated, or nucleation has not been initiated.

Troubleshooting Workflow:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections on the glass provide a surface for crystal nucleation.[10]

    • Seeding: If you have a tiny crystal of the pure compound, add it to the cold solution. This "seed" crystal will act as a template for further crystal growth.[11]

  • Increase Supersaturation:

    • Evaporation: If the solution is clear and nucleation attempts fail, there is likely too much solvent.[10] Gently warm the solution and evaporate some of the solvent using a stream of nitrogen or by rotary evaporation. Then, attempt to cool and crystallize again.

    • Refrigeration: Place the sealed flask in a refrigerator (4°C) or freezer (-20°C), but only after attempting nucleation at room temperature. Be aware that rapid cooling in a freezer can sometimes lead to the precipitation of impurities.

  • Last Resort: If all else fails, the solvent can be removed entirely by rotary evaporation to recover the solid, and you can attempt the recrystallization again with a different solvent system.[10]

Recrystallization_Troubleshooting start Hot, clear solution of crude product cool Cool slowly to room temperature start->cool crystals_form Crystals form? cool->crystals_form scratch Scratch flask with glass rod crystals_form->scratch No collect Collect crystals by filtration crystals_form->collect Yes seed Add a seed crystal (if available) scratch->seed refrigerate Cool to 4°C or -20°C seed->refrigerate check_again Crystals form? refrigerate->check_again concentrate Too much solvent. Reduce volume and repeat. check_again->concentrate No check_again->collect Yes

Caption: Troubleshooting workflow for failed crystallization.

Q7: My final crystals are still colored. How can I decolorize the product?

A7: A persistent color, typically yellow or brown, often indicates the presence of highly conjugated impurities, such as the starting nitro-aromatic compound.

  • Solution 1: Activated Charcoal: Add a very small amount (1-2% by weight) of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping. Use a fluted filter paper to filter the hot solution to remove the charcoal before cooling.

  • Solution 2: Multiple Recrystallizations: A second recrystallization from the same or a different solvent system may be sufficient to leave the remaining colored impurities in the mother liquor.

Column Chromatography Issues

Q8: I'm getting poor separation between my product and an impurity on a silica gel column. How can I improve the resolution?

A8: Poor resolution means the polarity of your chosen eluent (mobile phase) is not optimal for separating compounds on the silica (stationary phase).

  • Adjusting Polarity: Your goal is to have the desired product have an Rf value of ~0.3 on TLC.

    • If peaks are eluting too quickly (high Rf): Your eluent is too polar. Decrease the proportion of the polar solvent. For example, if you are using 50% ethyl acetate in hexanes, try 30% or 40%.

    • If peaks are eluting too slowly (low Rf): Your eluent is not polar enough. Increase the proportion of the polar solvent.

  • Use a Gradient: Instead of running the column with a single eluent mixture (isocratic), start with a low polarity eluent to wash off non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities on the column.[7]

  • Column Dimensions: Use a longer, thinner column for difficult separations. Ensure the column is packed properly without any air bubbles or cracks.

Section 3: Standard Operating Protocols
Protocol 1: Recrystallization from a Binary Solvent System (Ethyl Acetate/Hexanes)

This protocol is a robust starting point for purifying 3-amino-4-fluoro-N-methylbenzamide that is relatively pure (>90%).

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot ethyl acetate. Heat the mixture gently on a hot plate in a fume hood.

  • Hot Filtration (Optional): If there are insoluble impurities (like residual catalyst), perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Induce Cloudiness: While the solution is still hot, slowly add hexanes dropwise with swirling until the solution becomes faintly and persistently cloudy.

  • Clarification: Add 1-2 drops of hot ethyl acetate to just redissolve the precipitate and make the solution clear again.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexanes to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Data Presentation: Solvent & Eluent Systems

Table 1: Recommended Solvent Systems for Recrystallization

Solvent System (Good/Poor) Polarity Comments
Ethyl Acetate / Hexanes Medium / Low Excellent general-purpose system for compounds of moderate polarity.[9]
Ethanol / Water High / High (Polar) Good for polar compounds. Water acts as the anti-solvent.
Acetone / Hexanes Medium / Low Another effective general-purpose system.[9]

| Acetonitrile | Medium-High | Often gives very good results for amides and can be tried as a single solvent.[4] |

Table 2: Typical Eluent Systems for Flash Chromatography on Silica Gel

Eluent System Polarity Gradient Comments
Ethyl Acetate in Hexanes 20% -> 70% The standard choice for compounds of this type. Start with a lower polarity and increase to elute the product.

| Dichloromethane / Methanol | 1% -> 10% MeOH | A more polar system, useful if the product does not move in EtOAc/Hexanes. |

References
  • CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2- - Google P
  • 3-Amino-4-methylbenzamide | C8H10N2O | CID 88043 - PubChem - NIH. (URL: [Link])

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Rasayan J. Chem. (URL: [Link])

  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)
  • 3-Amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, an F-18 fluorobenzyl analogue of DASB: synthesis, in vitro binding, and in vivo biodistribution studies - PubMed. (URL: [Link])

  • 4-Amino-2-fluoro-N-methylbenzamide | C8H9FN2O | CID 44139521 - PubChem. (URL: [Link])

  • What is the best technique for amide purification? - ResearchGate. (URL: [Link])

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (URL: [Link])

  • Challenges and solutions for the downstream purification of therapeutic proteins - PMC. (URL: [Link])

  • Reagents & Solvents: Solvents for Recrystallization - University of Rochester. (URL: [Link])

  • Supporting Information - Wiley Online Library. (URL: [Link])

  • Guide for crystallization - McGill University. (URL: [Link])

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (URL: [Link])

  • SUPPORTING INFORMATION - University of Texas at Austin. (URL: [Link])

  • The Important Role of Specialty Chemicals in Water Treatment - SEATEX. (URL: [Link])

  • Challenges and Strategies for the Downstream Purification and Formulation of Fab Antibody Fragments | Pharmaceutical Technology. (URL: [Link])

  • Tips & Tricks: Recrystallization - University of Rochester. (URL: [Link])

  • Memory of chirality of tertiary aromatic amides: a simple and efficient method for the enantioselective synthesis of quaternary alpha-amino acids - PubMed. (URL: [Link])

  • Crystallization & Solid Form Challenges for Intermediates - At Tianming Pharmaceutical. (URL: [Link])

  • (PDF) A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide - ResearchGate. (URL: [Link])

  • Advice for Crystallization - Universität Potsdam. (URL: [Link])

  • HPLC Analysis of Amoxicillin Using AccQ-Fluor Reagent for Pre-Column Derivatization. (URL: [Link])

  • 2-Fluoro-4-amino-N-methylbenzamide - Veeprho. (URL: [Link])

  • Speciality Inorganic Chemicals - European Union. (URL: [Link])

  • Troubleshooting Common Issues with Crystallizer Equipment | Zhanghua - Filter Dryer. (URL: [Link])

  • How to recrystallization amine compound and it is not soluble in common organic solvents - ResearchGate. (URL: [Link])

  • 3-Amino-4-methylbenzamide, C8H10N2O, 19406-86-1, 2 Methyl 5 Carboxamidoaniline. (URL: [Link])

  • Polymorphism and Pseudopolymorphism of an Aromatic Amide: Spontaneous Resolution and Crystal-to-Crystal phase Transition - American Chemical Society. (URL: [Link])

Sources

Troubleshooting

Technical Support Center: Improving the Solubility of 3-amino-4-fluoro-N-methylbenzamide

Introduction: Navigating the Solubility Challenge Welcome to the technical support guide for 3-amino-4-fluoro-N-methylbenzamide. This molecule presents a common challenge for researchers: limited aqueous solubility that...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Solubility Challenge

Welcome to the technical support guide for 3-amino-4-fluoro-N-methylbenzamide. This molecule presents a common challenge for researchers: limited aqueous solubility that can complicate the generation of reliable and reproducible data in biological assays. As specific physicochemical data for this compound, such as its aqueous solubility and pKa, are not extensively documented in public literature, an empirical and systematic approach is required.

This guide is designed to provide you, the researcher, with the foundational knowledge, troubleshooting frameworks, and step-by-step protocols to effectively solubilize this compound for your experimental needs. We will move from theoretical understanding to practical application, empowering you to make informed decisions for your specific assay system.

Understanding the Molecule: A Structural Perspective

The structure of 3-amino-4-fluoro-N-methylbenzamide contains several key functional groups that dictate its solubility behavior:

  • Aromatic Ring: The core benzene ring is hydrophobic and inherently disfavors interaction with water.

  • Amino Group (-NH₂): The aromatic amine is a weak base. At acidic pH, this group can become protonated to form a positively charged ammonium salt (-NH₃⁺), which is significantly more water-soluble.[1][2] The pKa of the conjugate acid of simple aromatic amines is typically in the range of 4-5.[3][4]

  • Amide and Fluoro Groups: These polar groups can participate in hydrogen bonding but are generally insufficient to overcome the hydrophobicity of the aromatic core.

This combination of a hydrophobic scaffold with a pH-sensitive basic handle is the key to our solubilization strategy.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of 3-amino-4-fluoro-N-methylbenzamide? A: While not empirically published, based on its structure—a substituted aromatic ring—the intrinsic aqueous solubility is predicted to be low. Direct dissolution in aqueous buffers like PBS or cell culture media to generate a concentrated stock is highly likely to fail.

Q2: What solvent should I try first to create a primary stock solution? A: Dimethyl sulfoxide (DMSO) is the industry-standard starting point for most small molecules. It is a powerful, water-miscible organic solvent capable of dissolving a wide range of compounds. The goal is to create a high-concentration primary stock (e.g., 10-100 mM) in 100% DMSO, which can then be serially diluted.

Q3: My compound dissolved in DMSO, but why did it precipitate when I added it to my cell culture medium? A: This is a classic problem called "compound crash-out." It occurs when the highly concentrated DMSO stock is diluted into an aqueous environment where the compound is not soluble. The DMSO concentration drops dramatically, and the water-based medium cannot keep the compound in solution, causing it to precipitate. The strategies in this guide are designed to prevent this.

Q4: What is the maximum concentration of a co-solvent like DMSO that is safe for my cells? A: This is highly cell-line dependent. As a general rule, most cell lines can tolerate DMSO up to 0.5% (v/v), while some sensitive or primary cell lines may show stress at concentrations as low as 0.1%. It is critical to run a vehicle control experiment (your final assay medium containing the highest percentage of DMSO you will use) to ensure the solvent itself does not impact your biological endpoint.

Troubleshooting and Strategy Selection Workflow

When initial attempts to solubilize the compound fail, a systematic approach is necessary. The following workflow will guide you from the simplest to more advanced methods.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: You have solid compound prep_stock Prepare 10-100 mM Stock in 100% DMSO start->prep_stock dissolved_dmso Does it dissolve completely? prep_stock->dissolved_dmso dilute_aq Dilute stock into final aqueous assay buffer dissolved_dmso->dilute_aq Yes heat_sonic Gently warm (37°C) or sonicate dissolved_dmso->heat_sonic No precipitate Does it precipitate? dilute_aq->precipitate success Success! Proceed with assay. (Maintain final co-solvent <0.5%) precipitate->success No troubleshoot TROUBLESHOOTING REQUIRED precipitate->troubleshoot Yes strategy Select a Strategy troubleshoot->strategy ph_mod Strategy 1: pH Modification (Acidic Stock) strategy->ph_mod Compound has basic amine cyclo Strategy 2: Cyclodextrin Complexation strategy->cyclo Need to avoid pH changes or DMSO cosolvent Strategy 3: Alternative Co-solvents strategy->cosolvent Mild precipitation occurs dissolved_dmso2 Does it dissolve now? heat_sonic->dissolved_dmso2 dissolved_dmso2->dilute_aq Yes dissolved_dmso2->troubleshoot No

Caption: Decision workflow for solubilizing 3-amino-4-fluoro-N-methylbenzamide.

In-Depth Solubilization Protocols

If the standard DMSO stock approach fails, proceed with the following specialized protocols.

Protocol 1: pH Modification (Acidic Stock Solution)

Causality: This method leverages the basicity of the 3-amino group. By dissolving the compound in a dilute acid, the amine is protonated, forming a water-soluble salt. This acidic stock is often stable upon further dilution into a buffered medium like cell culture media, as the buffer capacity of the media can absorb the small amount of added acid.[5]

Step-by-Step Methodology:

  • Prepare Acidic Solvent: Prepare a sterile-filtered solution of 0.1 N Hydrochloric Acid (HCl) in water.

  • Weigh Compound: Accurately weigh the required amount of 3-amino-4-fluoro-N-methylbenzamide to prepare a 10 mM stock solution.

    • Calculation Example: The molecular weight of the related compound 3-amino-4-fluorobenzamide is 154.14 g/mol .[6] Assuming a similar weight for the target compound, to make 1 mL of a 10 mM stock, you would need 0.01 mol/L * 0.001 L * 154.14 g/mol = 0.00154 g or 1.54 mg. You must use the actual molecular weight of your compound.

  • Dissolution: Add the appropriate volume of 0.1 N HCl to the solid compound.

  • Mix Thoroughly: Vortex vigorously. If needed, gently warm the solution in a 37°C water bath or sonicate for 5-10 minutes until all solid is dissolved. The solution should be clear.

  • Sterilization: Sterilize the final stock solution by passing it through a 0.22 µm syringe filter.

  • Assay Dilution & Validation (Critical):

    • When adding this acidic stock to your final assay medium, ensure the volume is minimal (e.g., a 1:1000 dilution or greater).

    • Crucially, you must measure the pH of your final assay medium after adding the stock solution. Ensure the pH has not shifted outside the acceptable range for your cells (typically 7.2-7.4). If it has, this method may not be suitable, or you may need to use a more dilute primary stock.

Protocol 2: Cyclodextrin-Mediated Solubilization

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like our compound, forming an "inclusion complex" that is water-soluble.[7][8][9] This is an excellent method to avoid organic solvents and pH extremes.[10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, low-toxicity derivative.[10]

Step-by-Step Methodology:

  • Prepare Cyclodextrin Vehicle: Prepare a 20-40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., sterile PBS or saline). Warming to 37-50°C may be required to fully dissolve the HP-β-CD. Let it cool to room temperature.

  • Add Compound: Weigh and add the solid 3-amino-4-fluoro-N-methylbenzamide directly to the HP-β-CD solution to achieve your target final concentration.

  • Complexation: Mix the solution vigorously. This step requires significant energy to drive the compound into the cyclodextrin core. Options include:

    • Overnight rotation at room temperature.

    • Vortexing for 30-60 minutes.

    • Sonication in a bath sonicator for 30-60 minutes.

  • Clarify Solution: After mixing, there may be some undissolved compound. Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any insoluble material.

  • Collect Supernatant: Carefully collect the clear supernatant. This is your soluble drug-cyclodextrin complex stock solution.

  • Validation: It is highly recommended to determine the actual concentration of the compound in your final stock solution using an analytical method like HPLC-UV or LC-MS, as it may not be 100% of the theoretical value.

Data Summary: Comparison of Solubilization Strategies

StrategyMechanism of ActionProsConsBest For...
Co-solvency (DMSO) The compound is dissolved in a water-miscible organic solvent where it has high solubility.[11][12]Simple, fast, widely applicable for initial screening.[12]Risk of precipitation upon aqueous dilution; potential for solvent toxicity to cells.High-throughput screening; initial compound handling and storage.
pH Modification The basic amine group is protonated in acid to form a highly soluble salt.[2][5]Very effective for basic compounds; can achieve high aqueous concentrations; simple to prepare.[5]May alter assay pH; not suitable for compounds lacking an ionizable group; potential for precipitation in high-pH buffers.Assays with strong buffering capacity; compounds with basic functional groups.
Cyclodextrins Encapsulation of the hydrophobic molecule within the cyclodextrin's apolar cavity, presenting a soluble exterior.[7][9]Avoids organic solvents; low toxicity; enhances stability.[8][10]Requires optimization; may not work for all molecules; can be more expensive; requires validation of final concentration.In vivo studies; sensitive cell lines; when DMSO and pH changes must be avoided.

References

  • PubChem. 3-Amino-4-methylbenzamide. National Center for Biotechnology Information. Available from: [Link]

  • Mallak Specialties. 3-Amino-4-methylbenzamide, C8H10N2O, 19406-86-1, 2 Methyl 5 Carboxamidoaniline. Available from: [Link]

  • PubChem. 4-Amino-2-fluoro-N-methylbenzamide. National Center for Biotechnology Information. Available from: [Link]

  • Al-kassas, R., et al. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. Available from: [Link]

  • Prajapati, R., et al. Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Available from: [Link]

  • Di Gianvincenzo, A., et al. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available from: [Link]

  • Ferreira, L.A., et al. Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Journal of Chemical Thermodynamics. Available from: [Link]

  • Chemistry LibreTexts. Advanced Properties of Amines. Available from: [Link]

  • Jamshaid, H., et al. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. Available from: [Link]

  • Mura, P. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH. Available from: [Link]

  • Wimmer, R. Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. Available from: [Link]

  • Hussain, A., et al. (PDF) SOLUBILITY ENHANCEMENT TECHNIQUES: AN OVERVIEW. ResearchGate. Available from: [Link]

  • Google Patents. WO2016091350A1 - Process for improving the solubility of cell culture media.
  • Classic Chemistry. Solubility and pH of amines. Available from: [Link]

  • Yandrapu, S.K., et al. Exploring Cyclodextrin-Based MOFs for Drug Delivery: Synthesis, Applications, and Future Perspectives. American Chemical Society. Available from: [Link]

  • Patel, J.R., et al. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC - NIH. Available from: [Link]

  • Lumen Learning. Properties of amines | Organic Chemistry II. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • ResearchGate. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Available from: [Link]

  • Kumar, S., et al. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. Available from: [Link]

  • ResearchGate. (PDF) β-cyclodextrin inclusion complex as a potent delivery system for enhanced cytotoxicity of paclitaxel in triple-negative breast cancer cells. Available from: [Link]

  • Kumar, A., et al. Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. International Journal of Pharmaceutical and Bio-Medical Science. Available from: [Link]

  • LinkedIn. Co-solvency and anti-solvent method for the solubility enhancement. Available from: [Link]

Sources

Optimization

Technical Support Center: Synthesis of Fluorinated Aromatic Compounds

Welcome to the technical support center for the synthesis of fluorinated aromatic compounds. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexitie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of fluorinated aromatic compounds. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine into aromatic systems. The unique properties conferred by fluorine make it a valuable element in pharmaceuticals and agrochemicals, with over 20% of all pharmaceuticals containing at least one fluorine atom.[1] However, the synthesis of these compounds is often fraught with challenges. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to support your experimental success.

I. Frequently Asked Questions (FAQs)

This section addresses common questions and misconceptions regarding the synthesis of fluorinated aromatic compounds.

Nucleophilic Aromatic Substitution (SNAr)

Q1: Why is fluoride a good nucleophile for SNAr reactions, even though F- is a poor leaving group?

A: This is a crucial concept in SNAr reactions for fluorination. The rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as the Meisenheimer complex.[2][3] The high electronegativity of fluorine provides a strong inductive electron-withdrawing effect, which stabilizes this intermediate and lowers the activation energy of this slow step.[2] While the C-F bond is strong and fluoride is a poor leaving group, the subsequent elimination of the leaving group is a fast step as it restores aromaticity.[2][3] Therefore, the stabilizing effect of fluorine on the rate-determining step outweighs its poor leaving group ability.

Q2: What are the main challenges in using alkali metal fluorides like KF and CsF in SNAr fluorination?

A: Traditional SNAr fluorinations using alkali metal fluorides face several hurdles, especially on a larger scale. These include:

  • High reaction temperatures and long reaction times: This is often necessary to achieve sufficient reactivity.[4]

  • Poor functional group tolerance: The harsh conditions can lead to the decomposition of sensitive functional groups.[4]

  • Strict requirement for anhydrous conditions: The presence of water can significantly reduce the nucleophilicity of the fluoride ion through hydration.[4]

  • Low solubility of the fluoride source: This can lead to slow reaction rates.[4]

  • Basicity of "naked" fluoride: In the absence of hydrogen bond donors, fluoride anions are strongly basic, which can cause undesired side reactions.[5]

Q3: Can SNAr be used for electron-rich aromatic rings?

A: Generally, no. Nucleophilic aromatic substitution requires an electron-poor aromatic ring to be susceptible to nucleophilic attack.[3] The reaction is accelerated by the presence of strong electron-withdrawing groups (e.g., -NO2, -CN, -COR) positioned ortho or para to the leaving group.[3][6] These groups help to stabilize the negative charge of the Meisenheimer intermediate through resonance.

Electrophilic Fluorination

Q4: Why is elemental fluorine (F2) not commonly used for the electrophilic fluorination of arenes in a standard laboratory setting?

A: Direct fluorination with elemental fluorine is highly exothermic and difficult to control, often leading to a lack of selectivity and the formation of multiple products, including polyfluorinated compounds and degradation products.[7] Its extreme reactivity and the associated safety hazards necessitate specialized equipment and handling procedures, making it impractical for most academic and industrial labs.[7]

Q5: What are the advantages of using N-F reagents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI)?

A: N-F reagents have become the preferred choice for electrophilic fluorination due to their numerous advantages:

  • Stability and ease of handling: They are typically stable, crystalline solids that can be handled in the air, unlike the highly reactive and hazardous elemental fluorine.[7][8]

  • Improved selectivity: They offer much greater control and selectivity in fluorination reactions.[7]

  • Milder reaction conditions: Reactions can often be carried out under less harsh conditions compared to those using elemental fluorine.

  • Broad applicability: A wide range of N-F reagents with varying reactivities are available, allowing for the fluorination of diverse substrates.[7][9]

Q6: What is the proposed mechanism for electrophilic fluorination with N-F reagents?

A: The exact mechanism is still a subject of debate, with evidence supporting both a single electron transfer (SET) pathway and a direct SN2-type attack of the arene on the fluorine atom. The prevailing view for many substrates is the SET mechanism, where an electron is transferred from the aromatic substrate to the N-F reagent, followed by collapse of the resulting radical ion pair.[10][11]

Balz-Schiemann Reaction

Q7: What are the common side reactions in the Balz-Schiemann reaction?

A: The Balz-Schiemann reaction, which involves the thermal decomposition of an aryldiazonium tetrafluoroborate salt, can be plagued by several side reactions, including:

  • Formation of azo compounds: Dimerization of the diazonium salt can lead to the formation of colored azoarene byproducts.[12]

  • Hydrodediazoniation: Replacement of the diazonium group with a hydrogen atom, leading to the formation of the corresponding arene.

  • Formation of phenolic byproducts: Reaction with residual water can lead to the formation of phenols.

  • Rearrangements: In some cases, rearrangements of the aromatic ring can occur.[12]

II. Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of fluorinated aromatic compounds.

Nucleophilic Aromatic Substitution (SNAr)
Problem Potential Cause(s) Troubleshooting Steps
Low or no conversion 1. Insufficiently activated aromatic ring. 2. Water contamination deactivating the fluoride source. 3. Low solubility of the fluoride salt. 4. Inappropriate solvent.1. Ensure the presence of a strong electron-withdrawing group ortho or para to the leaving group.[3][6] 2. Rigorously dry all reagents and solvents. Consider using a phase-transfer catalyst or an anhydrous fluoride source.[4] 3. Use a more soluble fluoride source (e.g., CsF, or KF with a phase-transfer catalyst like 18-crown-6). 4. Use a polar aprotic solvent (e.g., DMF, DMSO, sulfolane) to enhance the nucleophilicity of the fluoride ion.
Formation of side products (e.g., hydrodehalogenation) 1. Presence of protic impurities. 2. High reaction temperature leading to decomposition. 3. Basicity of the fluoride source causing elimination or other side reactions.1. Ensure all reagents and solvents are anhydrous and free of protic impurities. 2. Optimize the reaction temperature; try running the reaction at a lower temperature for a longer duration. 3. Consider using a less basic fluoride source or adding a mild, non-nucleophilic base to scavenge protons.
Formation of constitutional isomers The basicity of dried fluoride salts can lead to side reactions that produce mixtures of constitutional isomers in some cases.[5]Optimize the reaction conditions, such as temperature and reaction time. Consider using a milder fluorinating agent if possible.
Electrophilic Fluorination
Problem Potential Cause(s) Troubleshooting Steps
Low regioselectivity 1. The substrate has multiple activated positions. 2. The reaction mechanism (e.g., radical vs. ionic) is not well-controlled.1. Use a milder fluorinating agent to increase selectivity. 2. Employ directing groups on the aromatic ring to favor fluorination at a specific position. 3. Optimize reaction conditions (solvent, temperature, additives) to favor the desired pathway.
Formation of over-fluorinated products The fluorinating agent is too reactive for the substrate.Use a less reactive N-F reagent. For example, if Selectfluor® is too reactive, consider using NFSI.
Reaction does not proceed to completion 1. The aromatic ring is not sufficiently nucleophilic. 2. The fluorinating agent is not strong enough.1. If possible, introduce an activating group onto the aromatic ring. 2. Use a more powerful fluorinating agent (e.g., a cationic N-F reagent like Selectfluor®). 3. Consider using a Lewis acid catalyst to enhance the electrophilicity of the fluorinating agent, but be mindful of potential side reactions.[13]
Oxidation of the substrate Some electrophilic fluorinating agents, like Selectfluor®, can also act as oxidants.[14]Choose a fluorinating agent with lower oxidizing potential. Protect sensitive functional groups that are prone to oxidation.
Balz-Schiemann Reaction
Problem Potential Cause(s) Troubleshooting Steps
Low yield of the aryl fluoride 1. Incomplete formation of the diazonium salt. 2. Premature decomposition of the diazonium salt. 3. Side reactions during thermal decomposition. 4. Inappropriate solvent for decomposition.1. Ensure the diazotization is carried out at low temperatures (0-5 °C). 2. Isolate the diazonium tetrafluoroborate salt carefully and ensure it is dry before decomposition. 3. Use an inert, high-boiling solvent for the thermal decomposition to ensure a smooth and controlled reaction. 4. Low- or non-polar solvents can be beneficial as they may promote the formation of intimate ion pairs, facilitating the fluorine transfer.[15][16]
Explosive decomposition Diazonium salts are thermally unstable and can decompose explosively.Handle diazonium salts with extreme care. Avoid friction and shock. Perform the thermal decomposition on a small scale initially and behind a blast shield. Never heat the dry solid diazonium salt directly.
Formation of colored impurities Formation of azo compounds.[12]Ensure complete diazotization and avoid excess nitrous acid. Purify the isolated diazonium salt before decomposition.

III. Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for key fluorination reactions.

Protocol 1: Nucleophilic Aromatic Fluorination of 2,4-Dinitrochlorobenzene using KF

Objective: To synthesize 2,4-dinitrofluorobenzene via SNAr.

Materials:

  • 2,4-Dinitrochlorobenzene

  • Potassium Fluoride (spray-dried)

  • 18-Crown-6

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add spray-dried potassium fluoride (1.5 equivalents) and 18-crown-6 (0.1 equivalents).

  • Add anhydrous DMF to the flask.

  • Add 2,4-dinitrochlorobenzene (1.0 equivalent) to the mixture.

  • Heat the reaction mixture to 120-130 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Electrophilic Fluorination of Anisole using Selectfluor®

Objective: To synthesize a mixture of fluoroanisole isomers via electrophilic fluorination.

Materials:

  • Anisole

  • Selectfluor® (F-TEDA-BF4)

  • Acetonitrile (anhydrous)

Procedure:

  • To a clean, dry round-bottom flask containing a magnetic stirrer, dissolve anisole (1.0 equivalent) in anhydrous acetonitrile.

  • In a separate flask, dissolve Selectfluor® (1.1 equivalents) in anhydrous acetonitrile.

  • Slowly add the Selectfluor® solution to the anisole solution at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Analyze the product mixture to determine the isomer distribution (ortho, meta, para). The crude product can be purified by column chromatography.

IV. Visualizations and Diagrams

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

SNAr_Mechanism cluster_reactants cluster_products A Aromatic Ring (with Leaving Group X and EWG) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) A->Meisenheimer Slow (Rate-Determining Step) Nu Nucleophile (F⁻) P Fluorinated Aromatic Compound Meisenheimer->P Fast LG Leaving Group (X⁻)

Caption: The SNAr mechanism for aromatic fluorination.

Workflow for Troubleshooting Low Yield in SNAr Fluorination

Troubleshooting_SNAr Start Low Yield in S N Ar Fluorination Check_Activation Is the ring sufficiently activated (ortho/para EWG)? Start->Check_Activation Check_Anhydrous Are all reagents and solvents strictly anhydrous? Check_Activation->Check_Anhydrous Yes Modify_Substrate Modify substrate to increase activation Check_Activation->Modify_Substrate No Check_Solubility Is the fluoride source soluble? Check_Anhydrous->Check_Solubility Yes Dry_Reagents Rigorously dry all components Check_Anhydrous->Dry_Reagents No Check_Temp Is the reaction temperature optimal? Check_Solubility->Check_Temp Yes Change_Fluoride Use a more soluble fluoride source (e.g., CsF, KF/18-crown-6) Check_Solubility->Change_Fluoride No Success Improved Yield Check_Temp->Success Yes Optimize_Temp Optimize reaction temperature Check_Temp->Optimize_Temp No Modify_Substrate->Start Dry_Reagents->Start Change_Fluoride->Start Optimize_Temp->Start

Caption: A logical workflow for troubleshooting low yields in SNAr fluorination reactions.

V. Safety Considerations

Working with fluorinating agents requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and gloves resistant to the specific chemicals being used.[17]

  • Ventilation: All manipulations of fluorinating agents should be performed in a well-ventilated fume hood.

  • Handling of N-F Reagents: While more stable than elemental fluorine, N-F reagents are strong oxidizing agents and should be handled with care. Avoid contact with skin and eyes.[17]

  • Quenching and Waste Disposal: Unused or excess quantities of these reagents should be disposed of as solid chemical waste without attempting to quench them in many cases. Contaminated materials should be collected in a designated, sealed waste container.[17]

  • Balz-Schiemann Reaction Hazards: Aryl diazonium salts are potentially explosive and should be handled with extreme caution.

This technical support guide is intended to be a living document. As new methods and reagents for the synthesis of fluorinated aromatic compounds are developed, we will continue to update this resource to provide you with the most current and comprehensive information.

References

Sources

Troubleshooting

byproduct identification in 3-amino-4-fluoro-N-methylbenzamide synthesis

Answering the call of complex synthetic challenges, this Technical Support Center guide is dedicated to the researchers, scientists, and drug development professionals working on the synthesis of 3-amino-4-fluoro-N-methy...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of complex synthetic challenges, this Technical Support Center guide is dedicated to the researchers, scientists, and drug development professionals working on the synthesis of 3-amino-4-fluoro-N-methylbenzamide. As a key building block in medicinal chemistry, ensuring its purity is paramount. This document, crafted from the perspective of a Senior Application Scientist, moves beyond simple protocols to dissect the causality behind byproduct formation, offering field-proven troubleshooting strategies and robust analytical methods.

Introduction: The Synthetic Challenge

The synthesis of 3-amino-4-fluoro-N-methylbenzamide typically follows a two-stage pathway: the formation of an amide bond followed by the reduction of a nitro group. While seemingly straightforward, each step presents unique challenges where minor deviations in reaction conditions can lead to a cascade of side reactions. This guide provides a structured approach to identifying and mitigating these common impurities.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is designed to address specific issues encountered during synthesis and analysis.

Part 1: Amide Formation Stage (4-fluoro-3-nitrobenzoic acid to 4-fluoro-3-nitro-N-methylbenzamide)

The initial step involves coupling 4-fluoro-3-nitrobenzoic acid with methylamine. The choice of coupling agent is critical and is a primary source of potential byproducts.[1][2]

Question 1.1: My crude product shows a significant amount of a water-insoluble, non-polar impurity after using DCC as a coupling agent. What is it?

Answer: You are most likely observing N,N'-dicyclohexylurea (DCU).

  • Causality & Mechanism: Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then attacked by methylamine to form the desired amide. The byproduct of this activation is DCU.[3] Because DCU is largely insoluble in many common organic solvents, it often precipitates directly from the reaction mixture, but can be challenging to remove completely without careful filtration.

  • Mitigation Strategy:

    • Filtration: After the reaction is complete, cool the reaction mixture (e.g., to 0 °C) to maximize the precipitation of DCU, then filter it off. Washing the filter cake with a small amount of cold solvent can help recover any trapped product.

    • Alternative Reagents: Consider using a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[3][4] The corresponding urea byproduct is water-soluble and can be easily removed during an aqueous workup.[3]

Question 1.2: After workup, my LC-MS analysis shows a peak corresponding to the starting carboxylic acid (m/z 185.02). Why wasn't the reaction complete?

Answer: The presence of unreacted 4-fluoro-3-nitrobenzoic acid points to either incomplete activation or hydrolysis of an activated intermediate.

  • Causality & Mechanism:

    • Incomplete Activation: The coupling reagent may have degraded due to moisture or was not used in sufficient stoichiometric amounts (typically 1.1-1.2 equivalents).

    • Hydrolysis: The O-acylisourea intermediate (with DCC/EDC) or the active ester (with additives like HOBt) is susceptible to hydrolysis.[3][5] Any water present in the reactants or solvents can cause the intermediate to revert to the starting carboxylic acid.

    • Competitive Acid-Base Reaction: The primary reaction between a carboxylic acid and an amine is an acid-base reaction to form a salt. The coupling agent's role is to overcome this and facilitate amide bond formation.[2] If conditions are not optimal, the equilibrium may favor the salt.

  • Mitigation Strategy:

    • Anhydrous Conditions: Ensure all solvents (e.g., DMF, DCM) are thoroughly dried and that reactants are protected from atmospheric moisture using an inert atmosphere (N₂ or Ar).

    • Reagent Stoichiometry: Use a slight excess (1.1-1.2 eq) of the coupling agent and methylamine.

    • Temperature Control: Add the coupling agent at a low temperature (e.g., 0 °C) to control the rate of activation and minimize side reactions before adding the amine.

Part 2: Nitro Reduction Stage (4-fluoro-3-nitro-N-methylbenzamide to 3-amino-4-fluoro-N-methylbenzamide)

The reduction of the aromatic nitro group is the final and often most delicate step. The choice of reducing agent dictates the potential byproduct profile. Catalytic hydrogenation is common and generally clean, but not without its own pitfalls.[6][7]

Question 2.1: My final product has a yellowish tint and the LC-MS shows peaks at m/z values higher than my product. What could these be?

Answer: These impurities are likely the result of incomplete reduction and subsequent dimerization, leading to azoxy (Ar-N=N(O)-Ar) or azo (Ar-N=N-Ar) compounds. You may also be seeing the hydroxylamine intermediate (Ar-NHOH).

  • Causality & Mechanism: The reduction of a nitro group (Ar-NO₂) to an amine (Ar-NH₂) proceeds through nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates.[8] If the reaction stalls due to catalyst poisoning, insufficient reductant, or inadequate reaction time, these reactive intermediates can accumulate. The hydroxylamine and nitroso intermediates can then condense to form the azoxy compound, which can be further reduced to the azo compound.

  • Mitigation Strategy:

    • Catalyst Quality & Loading: Use a fresh, high-quality catalyst (e.g., 5-10% Pd/C). Ensure the catalyst loading is appropriate (typically 5-10 mol%).

    • Hydrogen Pressure: Ensure adequate and consistent hydrogen pressure (e.g., 50 psi or as optimized for your reactor) throughout the reaction. A leak in the system can lead to stalling.

    • Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS to ensure it proceeds to completion. The intermediates are often more non-polar than the final amine product.

Question 2.2: My NMR and mass spec data suggest the presence of 3-amino-N-methylbenzamide (m/z 150.08), an impurity missing the fluorine atom. How did this happen?

Answer: This is a classic case of hydrodefluorination, a known side reaction during catalytic hydrogenation.

  • Causality & Mechanism: The Palladium on Carbon (Pd/C) catalyst, especially under prolonged reaction times, elevated temperatures, or in the presence of certain catalyst poisons, can catalyze the cleavage of the carbon-fluorine bond and its replacement with a hydrogen atom.[9][10] While C-F bonds are strong, aromatic C-F bonds can be susceptible under potent reductive conditions.[10]

  • Mitigation Strategy:

    • Milder Conditions: Reduce the reaction temperature and pressure to the minimum required for the nitro reduction to proceed efficiently.

    • Alternative Catalysts: If hydrodefluorination is persistent, consider alternative catalysts like Raney Nickel, which can sometimes be less prone to dehalogenation.[6]

    • Chemical Reduction: Switch to a chemical reducing agent like tin(II) chloride (SnCl₂) in an acidic medium or iron powder in acetic acid, which typically do not cause defluorination.[6]

Experimental Protocols & Data

Protocol 1: Recommended Synthesis of 3-amino-4-fluoro-N-methylbenzamide

Step A: Synthesis of 4-fluoro-3-nitro-N-methylbenzamide

  • To a round-bottom flask under a nitrogen atmosphere, add 4-fluoro-3-nitrobenzoic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

  • Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir for 20 minutes at 0 °C.

  • Slowly add a solution of methylamine (1.2 eq, e.g., 40% in H₂O or 2.0 M in THF) via syringe.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-cold water. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step B: Synthesis of 3-amino-4-fluoro-N-methylbenzamide

  • Dissolve the crude 4-fluoro-3-nitro-N-methylbenzamide from Step A in ethanol or ethyl acetate.

  • Carefully add 10% Palladium on Carbon (5-10% w/w).

  • Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS (typically 2-4 hours).

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Protocol 2: Byproduct Analysis by LC-MS

This protocol provides a general method for identifying the target product and key byproducts.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the crude reaction mixture in a suitable solvent (e.g., Methanol or Acetonitrile).

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 100-500.

    • Analysis: Extract the ion chromatograms for the theoretical masses of the expected product and potential byproducts listed in the table below.

Data Presentation: Common Species and Their Mass Signatures
Compound NameStructureFormulaExact Mass (m/z) [M+H]⁺Notes
Target Product 3-amino-4-fluoro-N-methylbenzamideC₈H₉FN₂O169.0771Final desired product.
Nitro Intermediate 4-fluoro-3-nitro-N-methylbenzamideC₈H₇FN₂O₃199.0513Starting material for Step B.
Starting Acid 4-fluoro-3-nitrobenzoic acidC₇H₄FNO₄186.0146Unreacted starting material from Step A.
Hydroxylamine Byproduct 4-fluoro-3-(hydroxyamino)-N-methylbenzamideC₈H₉FN₂O₂185.0721Incomplete reduction byproduct.
Defluorinated Byproduct 3-amino-N-methylbenzamideC₈H₁₀N₂O151.0866Result of hydrodefluorination.
Hydrolyzed Product 3-amino-4-fluorobenzoic acidC₇H₆FNO₂156.0455Hydrolysis of the final product's amide.

Visualizations: Workflows and Mechanisms

Overall Synthetic Pathway

G A 4-fluoro-3-nitrobenzoic Acid B Amidation (EDC/HOBt, Methylamine) A->B C 4-fluoro-3-nitro-N-methylbenzamide B->C D Nitro Reduction (H₂, Pd/C) C->D E 3-amino-4-fluoro-N-methylbenzamide (Final Product) D->E

Caption: High-level overview of the two-step synthesis.

Mechanism: Incomplete Nitro Reduction and Dimerization

G cluster_main Main Reduction Pathway cluster_side Side Reaction Pathway A Ar-NO₂ (Nitro) B Ar-NHOH (Hydroxylamine) A->B +[H] D Ar-NO (Nitroso) A->D +[H] (incomplete) C Ar-NH₂ (Amine) B->C +[H] E Ar-N(O)=N-Ar (Azoxy Dimer) B->E + Ar-NO

Caption: Pathway showing incomplete reduction leading to dimers.

Troubleshooting Workflow

G Start Impurity Detected in LC-MS? CheckMass Compare m/z to Table Start->CheckMass IsDefluoro Is it [M+H]⁺ ≈ 151.1? CheckMass->IsDefluoro Yes IsIncomplete Is it [M+H]⁺ ≈ 185.1 or higher MW dimers? CheckMass->IsIncomplete Yes IsUnreacted Is it [M+H]⁺ ≈ 186.0? CheckMass->IsUnreacted Yes ActionDefluoro Hydrodefluorination Issue. See FAQ 2.2 IsDefluoro->ActionDefluoro ActionIncomplete Incomplete Reduction Issue. See FAQ 2.1 IsIncomplete->ActionIncomplete ActionUnreacted Incomplete Amidation Issue. See FAQ 1.2 IsUnreacted->ActionUnreacted

Caption: A decision tree for rapid byproduct identification.

References

  • Sathiya, S., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Rasayan J. Chem., 12(4), 2260-2266. [Link]

  • Google Patents. (CN103304439B). The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
  • Quick Company. (N.D.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. [Link]

  • Google Patents. (CN105936625A). Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Akella, S., et al. (2007). 3-Amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, an F-18 fluorobenzyl analogue of DASB: synthesis, in vitro binding, and in vivo biodistribution studies. Bioconjugate Chemistry, 18(5), 1668-1675. [Link]

  • Wikipedia. (N.D.). Reduction of nitro compounds. [Link]

  • Google Patents. (CN103304439A). Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • Shokhen, M., et al. (2018). Catalytic Defluorination of Perfluorinated Aromatics under Oxidative Conditions Using N-Bridged Diiron Phthalocyanine. Journal of the American Chemical Society, 140(45), 15345-15353. [Link]

  • Chemguide. (N.D.). the hydrolysis of amides. [Link]

  • Organic Chemistry Portal. (N.D.). Amide synthesis by acylation. [Link]

  • Chemistry Steps. (N.D.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis. [Link]

  • Organic Chemistry Portal. (N.D.). Nitro Reduction - Common Conditions. [Link]

  • Sessler, J. L., & O'Connor, D. (2018). Synthetic Advantages of Defluorinative C–F Bond Functionalization. PMC. [Link]

  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]

  • Organic Chemistry Portal. (N.D.). Amine synthesis by nitro compound reduction. [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]

  • ResearchGate. (2025). Benzamide hydrolysis in strong acids — The last word. [Link]

Sources

Optimization

Technical Support Center: Reaction Condition Optimization for Fluorinated Benzamide Synthesis

Welcome to the technical support center for the synthesis of fluorinated benzamides. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of amide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of fluorinated benzamides. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of amide bond formation with fluorinated aromatic systems. The introduction of fluorine atoms into benzamide structures can significantly alter their physicochemical and biological properties, making them valuable motifs in medicinal chemistry.[1][2][3] However, the unique electronic effects of fluorine can also present challenges in synthesis and purification.[4][5]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to not only solve common problems but also to understand the underlying chemical principles for more effective reaction optimization.

General Troubleshooting Workflow

Before diving into specific issues, the following flowchart provides a general workflow for troubleshooting common problems in fluorinated benzamide synthesis.

Fluorinated_Benzamide_Synthesis_Troubleshooting start Reaction Outcome Unsatisfactory check_yield Low Yield or No Reaction? start->check_yield check_purity Impure Product? start->check_purity No check_reagents Verify Starting Material & Reagent Quality check_yield->check_reagents Yes identify_byproducts Identify Byproducts (TLC, LC-MS, NMR) check_purity->identify_byproducts Yes coupling_issue Optimize Coupling Conditions (Reagent, Solvent, Temp, Base) check_reagents->coupling_issue Reagents OK stoichiometry Adjust Stoichiometry coupling_issue->stoichiometry Still Low Yield end Successful Synthesis stoichiometry->end purification_strategy Select Purification Method (Recrystallization, Chromatography) identify_byproducts->purification_strategy Byproducts Identified modify_conditions Modify Reaction/Workup to Minimize Byproducts purification_strategy->modify_conditions Purification Difficult modify_conditions->end

Caption: General troubleshooting workflow for fluorinated benzamide synthesis.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, providing detailed explanations and actionable solutions.

Issue 1: Low to No Product Yield

Question: My reaction between a fluorinated benzoic acid/benzoyl chloride and an amine is resulting in a very low yield or no desired product. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in amide coupling reactions, especially with electron-deficient fluorinated systems, can stem from several factors. Here’s a systematic approach to diagnosing and solving the issue:

1. Reactivity of Starting Materials:

  • Fluorinated Benzoic Acid Activation: Fluorine atoms, being electron-withdrawing, increase the acidity of the carboxylic acid but can also influence the reactivity of activated intermediates. Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of an unreactive ammonium carboxylate salt.[6] Therefore, activation is crucial.

    • Solution: Convert the fluorinated benzoic acid to a more reactive species.

      • Acyl Chloride Formation: Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF is a standard and effective method.[6][7] Be aware that excess thionyl chloride must be removed before adding the amine to avoid side reactions.

      • In Situ Activation (Coupling Reagents): For sensitive substrates, using coupling reagents is preferable. A wide array of these reagents is available, and screening may be necessary to find the optimal one for your specific substrates.[8]

  • Nucleophilicity of the Amine: The electronic properties of the amine play a significant role. Electron-poor anilines, for instance, are less nucleophilic and will react more slowly.

2. Choice of Coupling Reagent and Additives:

  • Mechanism of Action: Coupling reagents like carbodiimides (e.g., DCC, EDC) or phosphonium/uronium salts (e.g., BOP, HBTU, HATU) work by activating the carboxylic acid to form a highly reactive intermediate.[9][10]

  • Troubleshooting with Coupling Reagents:

    • If a simple carbodiimide like DCC or EDC gives low yields, the intermediate O-acylisourea may be rearranging or reacting with other species faster than with your amine.

    • Solution: The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can trap the O-acylisourea to form a more stable active ester, which then reacts more cleanly with the amine, often leading to higher yields and reduced side reactions. For particularly challenging couplings, HATU is often considered a highly effective, albeit more expensive, option.

3. Reaction Conditions:

  • Solvent: The choice of solvent is critical. Aprotic solvents like dichloromethane (DCM), N,N-dimethylformamide (DMF), or acetonitrile are commonly used.[11][12] DMF can be particularly effective as it can help to dissolve a wide range of substrates and reagents.

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically required to neutralize the acid generated during the reaction (e.g., HCl from acyl chlorides or the proton from the carboxylic acid when using coupling reagents).[9][13] For slow reactions, pyridine can be a more effective base.[7] The stoichiometry of the base is important; typically 1.1 to 2.0 equivalents are used.

  • Temperature: Most amide couplings are run at room temperature.[13] However, for unreactive starting materials, gentle heating (e.g., to 40-60 °C) may be necessary to drive the reaction to completion.[7] Conversely, some highly reactive coupling agents may require initial cooling to 0 °C to control the reaction rate and minimize side reactions.[9]

Experimental Protocol: Synthesis of a Fluorinated Benzamide using EDC/HOBt

  • Dissolve the fluorinated benzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Add the amine (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Issue 2: Formation of Significant Byproducts

Question: My reaction is producing the desired fluorinated benzamide, but I'm also observing significant byproducts, which complicates purification. What are these byproducts and how can I prevent their formation?

Answer:

Byproduct formation is a common issue in amide synthesis.[6] Understanding the potential side reactions is key to minimizing them.

Common Byproducts and Their Causes:

ByproductLikely CausePrevention Strategy
Unreacted Starting Materials Incomplete reaction due to insufficient reaction time, low temperature, or poor reagent reactivity.Increase reaction time, consider gentle heating, or switch to a more potent coupling reagent (e.g., HATU).
Benzoic Acid Hydrolysis of the acyl chloride or the benzamide product, especially during aqueous workup under harsh pH conditions.[6]Use anhydrous conditions, perform the workup at neutral or slightly basic pH, and minimize exposure to strong acids or bases.
N-Acylurea Rearrangement of the O-acylisourea intermediate when using carbodiimide coupling reagents without an additive.Add HOBt or HOAt to the reaction mixture to trap the O-acylisourea as a more stable active ester.
Diacylated Amine Can occur if the reaction conditions are too harsh, particularly with a strong base or high temperatures, especially with primary amines.[6]Use milder conditions, control the stoichiometry of the acylating agent, and consider a less reactive base.
Anhydride Formation The activated carboxylic acid intermediate can react with another molecule of the carboxylic acid.[7]Ensure the amine is present to trap the activated intermediate. Sometimes, adding the coupling reagent last can help.

Logical Flow for Minimizing Byproducts:

Byproduct_Minimization start Byproduct Formation Observed identify Identify Byproduct Structure start->identify cause Determine Plausible Formation Pathway identify->cause strategy Develop Mitigation Strategy cause->strategy option1 option1 strategy->option1 Side Reaction of Activated Intermediate option2 option2 strategy->option2 Degradation during Workup option3 option3 strategy->option3 Over-reaction solution1 Add HOBt/HOAt to trap the intermediate option1->solution1 e.g., N-Acylurea solution2 Modify workup pH, use anhydrous conditions option2->solution2 e.g., Hydrolysis solution3 Adjust stoichiometry, use milder base/temp option3->solution3 e.g., Diacylation end Clean Reaction Profile solution1->end solution2->end solution3->end

Caption: Decision-making process for minimizing byproduct formation.

Issue 3: Difficulty in Product Purification

Question: I have successfully synthesized my fluorinated benzamide, but I am struggling with its purification. Recrystallization is not working well, and it is difficult to separate from byproducts during column chromatography. What can I do?

Answer:

Purification of fluorinated compounds can be challenging due to their unique properties. Fluorine substitution can alter the polarity and crystallinity of a molecule.[14]

Troubleshooting Purification:

  • Recrystallization:

    • Problem: The product either "oils out" or remains soluble even at low temperatures. This can be due to residual impurities disrupting the crystal lattice formation.

    • Solution:

      • Solvent Screening: Systematically screen a range of solvents with varying polarities (e.g., ethanol/water, ethyl acetate/hexanes, toluene).

      • Pre-purification: If the crude product is very impure, a preliminary purification by column chromatography might be necessary to remove the bulk of the impurities before attempting recrystallization.

      • Seeding: If you have a small amount of pure product, use it to seed the supersaturated solution to induce crystallization.

      • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. This encourages the formation of larger, purer crystals.[6]

  • Column Chromatography:

    • Problem: The product co-elutes with a starting material or a byproduct.

    • Solution:

      • Optimize the Mobile Phase: Systematically vary the solvent system. Using a shallow gradient of a more polar solvent in a less polar one can improve separation.

      • Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica (C18).

      • Derivative Formation: In some cases, it may be easier to purify a protected version of your molecule and then deprotect it in the final step.

Protocol: General Recrystallization Procedure

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent to just dissolve the solid completely.[6]

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then hot-filtered.[6]

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystal formation appears to have stopped, cool the flask in an ice bath to maximize the yield of crystals.[6]

  • Collect the pure crystals by vacuum filtration, washing with a small amount of cold solvent.[6]

  • Dry the crystals thoroughly, preferably in a vacuum oven.

Frequently Asked Questions (FAQs)

Q1: Does the position of the fluorine atom on the benzoyl ring affect the reaction? A: Yes, the position of the fluorine atom has a significant electronic and steric impact. An ortho-fluorine atom can sterically hinder the approach of the amine to the carbonyl carbon, potentially slowing down the reaction.[14] Electronically, fluorine is an inductively withdrawing group, which makes the carbonyl carbon more electrophilic and can facilitate the reaction. However, it can also decrease the nucleophilicity of a fluorinated aniline starting material.

Q2: My starting fluorinated aniline is very unreactive. How can I force the reaction to proceed? A: For unreactive anilines, you may need more forcing conditions.

  • Use a highly reactive acylating agent: Convert the benzoic acid to its acyl chloride using oxalyl chloride or thionyl chloride.[7]

  • Employ a more powerful coupling reagent: HATU is often successful where other coupling reagents fail.

  • Increase the temperature: Heating the reaction mixture (e.g., in DMF or NMP) can often overcome the activation energy barrier.[7]

  • Catalysis: Adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can sometimes accelerate the reaction, especially when using acid anhydrides or in conjunction with carbodiimides.

Q3: Can I use aqueous bases like NaOH for the workup? A: While a dilute aqueous base wash (like saturated sodium bicarbonate) is standard for removing excess acid, using strong bases like NaOH should be done with caution. Amide bonds can be susceptible to hydrolysis under strongly basic (or acidic) conditions, especially with heating.[6] This could lead to the degradation of your product back to the corresponding carboxylate salt and amine.

Q4: How do I remove the urea byproduct from a DCC or EDC coupling reaction? A: Dicyclohexylurea (DCU), the byproduct of DCC, is largely insoluble in many organic solvents like DCM and can often be removed by filtration.[9] The urea byproduct from EDC is water-soluble, so it is typically removed during the aqueous workup by washing the organic layer with water or dilute acid.[9]

References

  • N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. Available at: [Link]

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. Available at: [Link]

  • Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Organic Letters. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

  • Synthesis of Some of Fluorinated Benzimidazole Nucleosides. International Journal of Chemistry. Available at: [Link]

  • Tips and tricks for difficult amide bond formation? Reddit. Available at: [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Journal of Organic & Inorganic Chemistry. Available at: [Link]

  • Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. PMC - NIH. Available at: [Link]

  • Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. American Journal of Applied Science and Technology. Available at: [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Available at: [Link]

  • Challenges and Breakthroughs in Selective Amide Activation. PMC - NIH. Available at: [Link]

  • Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. PMC - NIH. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. ResearchGate. Available at: [Link]

  • Synthesis of Benzamide. YouTube. Available at: [Link]

  • Acid chloride reaction with amine. Reddit. Available at: [Link]

  • Uphill battles in amide couplings. amphoteros. Available at: [Link]

  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis and stability of strongly acidic benzamide derivatives. PMC - NIH. Available at: [Link]

  • A green chemistry perspective on catalytic amide bond formation. UCL Discovery. Available at: [Link]

  • Synthesis and stability of strongly acidic benzamide derivatives. ResearchGate. Available at: [Link]

  • Amine to Amide (via Acid Chloride) - Common Conditions. organic-chemistry.org. Available at: [Link]

  • Importance of fluorination in medicinal chemistry and approaches to... ResearchGate. Available at: [Link]

  • Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega. Available at: [Link]

  • (PDF) The Global Challenge of Fluoride Contamination: A Comprehensive Review of Removal Processes and Implications for Human Health and Ecosystems. ResearchGate. Available at: [Link]

  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. Available at: [Link]

  • The Dark Side of Fluorine. PMC - NIH. Available at: [Link]

  • The Global Challenge of Fluoride Contamination: A Comprehensive Review of Removal Processes and Implications for Human Health and Ecosystems. MDPI. Available at: [Link]

  • Optimization of reaction conditions of 2-aminobenzamide and 4-chlorobenzaldehyde a. ResearchGate. Available at: [Link]

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

Troubleshooting

analytical techniques for purity assessment of 3-amino-4-fluoro-N-methylbenzamide.

Welcome to the technical support center for the analytical assessment of 3-amino-4-fluoro-N-methylbenzamide. This guide is designed for researchers, analytical scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical assessment of 3-amino-4-fluoro-N-methylbenzamide. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth technical guidance, field-proven insights, and robust troubleshooting protocols to ensure the accurate and reliable determination of purity for this compound. Our approach is built on the pillars of scientific integrity, causality-driven experimental choices, and authoritative grounding in established analytical standards.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the purity analysis of 3-amino-4-fluoro-N-methylbenzamide.

Q1: What is the primary recommended technique for assessing the purity of 3-amino-4-fluoro-N-methylbenzamide? A1: The most robust and widely used technique is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1][2] This method offers excellent resolution for separating the main compound from potential process-related impurities and degradation products. Its quantitative accuracy makes it the gold standard for purity assays.

Q2: Why is method validation crucial for my purity analysis? A2: Analytical method validation is a documented process that proves your method is suitable for its intended purpose.[3] It is a mandatory requirement by regulatory agencies like the FDA and EMA to ensure that the analytical results are reliable, accurate, and reproducible.[3][4] Validation, following guidelines such as ICH Q2(R2), provides evidence of the method's specificity, linearity, accuracy, precision, and robustness.[5]

Q3: What are the likely impurities I should be looking for? A3: Impurities can originate from various sources, including the manufacturing process and degradation.[6] Potential impurities for 3-amino-4-fluoro-N-methylbenzamide include:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Intermediates: Partially reacted molecules from the synthetic route.[7]

  • By-products: Formed from side reactions during synthesis.

  • Degradation Products: Formed when the compound is exposed to stress conditions such as acid, base, oxidation, heat, or light.[8][9]

Q4: What is a "stability-indicating method," and why do I need one? A4: A stability-indicating method is a validated analytical procedure that can accurately quantify the drug substance without interference from its degradation products, impurities, or excipients.[10] Developing such a method, often through forced degradation studies, is essential for stability testing, ensuring that the measured purity of the active pharmaceutical ingredient (API) is not falsely inflated by co-eluting degradants.[8][11]

Section 2: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the cornerstone for the purity assessment of 3-amino-4-fluoro-N-methylbenzamide due to its high resolving power and quantitative precision.

The Principle: Why RP-HPLC Works

3-amino-4-fluoro-N-methylbenzamide is a molecule of moderate polarity. Reversed-phase chromatography, which utilizes a non-polar stationary phase (like C18) and a polar mobile phase, is the ideal separation mode.[2] The compound is retained on the column through hydrophobic interactions, and by systematically increasing the organic solvent content of the mobile phase (gradient elution), we can control its elution and separate it from more polar or less polar impurities.

Experimental Protocol: A Validated Starting Point

This protocol provides a robust starting point for method development and validation.

Step 1: Preparation of Solutions

  • Mobile Phase A: Prepare a 20 mM phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: HPLC-grade Acetonitrile (MeCN).

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of 3-amino-4-fluoro-N-methylbenzamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (1000 µg/mL): Prepare the test sample in the same manner as the standard stock solution.

Step 2: Chromatographic Conditions A summary of the recommended starting conditions is provided in the table below.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for reversed-phase separation of moderately polar compounds.
Mobile Phase A: 20 mM Phosphate Buffer, pH 3.0B: AcetonitrileProvides good peak shape for the amine group and efficient separation.
Gradient Program 0-5 min: 30% B5-20 min: 30% to 70% B20-25 min: 70% B25-26 min: 70% to 30% B26-30 min: 30% BA gradient is used to elute a wide range of potential impurities and ensure the column is clean for the next injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30 °CControls retention time reproducibility.
Detector UV or Photodiode Array (PDA) at 260 nmThe benzamide structure provides strong UV absorbance for sensitive detection.[2]
Injection Volume 10 µLA typical volume to avoid column overloading.

Step 3: System Suitability and Analysis

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Perform five replicate injections of the standard solution. The %RSD for peak area and retention time should be ≤ 2.0%.

  • Inject the sample solution and identify the peak for 3-amino-4-fluoro-N-methylbenzamide based on its retention time relative to the standard.

  • Calculate the purity by area normalization, assuming all impurities have a similar response factor.

Visualization: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (Aqueous & Organic) prep_sample Prepare Standard & Sample Solutions (e.g., 1 mg/mL) prep_mobile->prep_sample equilibrate Equilibrate HPLC System & Column prep_sample->equilibrate sst Perform System Suitability Test (SST) equilibrate->sst inject Inject Sample sst->inject acquire Acquire Chromatogram inject->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate report Generate Report calculate->report Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) dev_method Develop Initial Analytical Method (e.g., HPLC) force_deg Perform Forced Degradation Studies dev_method->force_deg check_spec Check Specificity & Resolution force_deg->check_spec optimize Optimize Method check_spec->optimize If resolution is poor val_protocol Write Validation Protocol check_spec->val_protocol If resolution is good optimize->force_deg val_params Execute Validation Experiments (Linearity, Accuracy, Precision, etc.) val_protocol->val_params val_report Analyze Data & Write Validation Report val_params->val_report final_method Final Validated Method val_report->final_method

Sources

Optimization

Technical Support Center: Storage and Handling of 3-amino-4-fluoro-N-methylbenzamide

Introduction: Welcome to the technical support center for 3-amino-4-fluoro-N-methylbenzamide (CAS No. 169555-52-6).

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support center for 3-amino-4-fluoro-N-methylbenzamide (CAS No. 169555-52-6). This molecule is a key intermediate and research chemical in pharmaceutical development. Its structural integrity is paramount for reproducible experimental outcomes. This guide provides in-depth troubleshooting advice and preventative protocols to address potential degradation during storage and handling. As an aromatic amine and a benzamide derivative, this compound is susceptible to specific environmental factors that can compromise its purity and stability over time.

Section 1: Frequently Asked Questions (FAQs)

Q1: My vial of 3-amino-4-fluoro-N-methylbenzamide, which was originally an off-white powder, has turned yellow/brown. What is the likely cause?

A: The most probable cause is oxidation of the 3-amino group. Aromatic amines are notoriously susceptible to air oxidation, a process often accelerated by light and trace metal impurities. This reaction typically forms highly colored nitroso and nitro compounds, as well as polymeric materials, leading to the observed discoloration.

Q2: I need to store my compound for different durations. What are the ideal conditions?

A: Storage conditions should be adjusted based on the intended duration to minimize degradation. Please refer to the summary table in Section 3 for detailed recommendations covering short-term (days to weeks), medium-term (weeks to months), and long-term (months to years) storage.

Q3: How can I quickly assess if my stored material has degraded?

A: A primary indicator is a visual inspection for color change, as mentioned above. For a more definitive assessment, we recommend a purity check using High-Performance Liquid Chromatography (HPLC). A significant decrease in the area of the main peak or the appearance of new peaks is indicative of degradation.[1]

Q4: Is 3-amino-4-fluoro-N-methylbenzamide sensitive to moisture?

A: Yes. The amide functional group is susceptible to hydrolysis, which would break the molecule into 3-amino-4-fluorobenzoic acid and methylamine. While this reaction is slow at neutral pH, it can be accelerated by the presence of acidic or basic contaminants and ambient moisture. Therefore, storage in a dry, desiccated environment is critical.

Section 2: In-Depth Troubleshooting Guides

Issue 1: Discoloration and Potential Oxidation of Solid Compound
  • Symptom: The solid material, initially a light-colored powder, has developed a distinct yellow, tan, or brown hue.

  • Probable Cause: Oxidation of the aromatic amine moiety.

  • Scientific Rationale: The lone pair of electrons on the nitrogen of the amino group makes it highly susceptible to attack by atmospheric oxygen. This process can be auto-catalytic and is often initiated by exposure to UV light or heat. The resulting oxidized species are conjugated systems that absorb visible light, appearing colored. Aromatic amines are known to be sensitive to such oxidative degradation.[2][3]

  • Verification Protocol:

    • Visual and Solubility Check: Note the color change. Dissolve a small, accurately weighed sample in a suitable solvent (e.g., Methanol or Acetonitrile). Oxidized products are often less soluble or may produce a colored solution.

    • HPLC-UV Purity Analysis: Perform an HPLC analysis (see Section 4 for a sample method). Compare the chromatogram of the suspect sample to a reference standard or a freshly opened sample. Look for:

      • A decrease in the main peak's area percentage.

      • The appearance of new, typically earlier-eluting, impurity peaks.

  • Preventative & Corrective Actions:

    • Prevention: Always store the compound under an inert atmosphere (Nitrogen or Argon) to displace oxygen.[4] Use amber glass vials or wrap clear vials in aluminum foil to protect from light. Store at reduced temperatures (see Section 3).

    • Corrective: If oxidation is minor, the material may be purified by recrystallization or column chromatography. However, for critical applications, using a new, uncompromised lot is strongly advised.

Issue 2: Purity Decline with Emergence of New Impurities (Detected by HPLC/LC-MS)
  • Symptom: Routine QC analysis by HPLC shows a loss of purity over time, with new peaks appearing in the chromatogram.

  • Probable Cause: Primarily amide hydrolysis, but other degradation pathways could be involved.

  • Scientific Rationale: The amide bond is susceptible to nucleophilic attack by water (hydrolysis). This reaction is significantly catalyzed by H+ (acid) or OH- (base). If the compound was stored in a non-inert container or exposed to atmospheric moisture, hydrolysis could occur, yielding 3-amino-4-fluorobenzoic acid (MW: 155.12) and methylamine (gas).[5]

  • Troubleshooting Workflow: The following workflow can help diagnose the issue.

G start Purity Loss Detected via HPLC check_mass Perform LC-MS Analysis on Impurity Peaks start->check_mass mass_match Does Mass Match Hydrolysis Product? (e.g., M+H = 156.04) check_mass->mass_match hydrolysis Conclusion: Amide Hydrolysis is Occurring. Review Storage for Moisture. mass_match->hydrolysis  Yes other_degradation Conclusion: Other Degradation Pathway. Investigate Photodegradation or Reactivity with Container. mass_match->other_degradation  No review_storage Review Storage Conditions: - Desiccant used? - Container sealed properly? - Solvent purity? hydrolysis->review_storage

Caption: Troubleshooting workflow for identifying the cause of purity loss.

  • Verification Protocol (Forced Hydrolysis):

    • Prepare three solutions of the compound (~1 mg/mL) in:

      • a) 100% Acetonitrile (Control)

      • b) Acetonitrile/0.1 M HCl (1:1)

      • c) Acetonitrile/0.1 M NaOH (1:1)

    • Let the solutions stand at room temperature for 4-6 hours.

    • Analyze all three by HPLC. The emergence of a new peak in solutions (b) and/or (c) that matches the retention time of the unknown impurity in your stored sample confirms its identity as a hydrolysis product.[6]

  • Preventative Actions:

    • Store the solid compound in a desiccator, preferably with an indicator desiccant.

    • Ensure the container cap has a tight seal (e.g., PTFE-lined cap).

    • For making stock solutions, use only high-purity, anhydrous solvents.

Section 3: Best Practices for Proactive Storage and Handling

Adhering to these protocols will maximize the shelf-life and integrity of your 3-amino-4-fluoro-N-methylbenzamide.

Recommended Storage Conditions
ParameterShort-Term (≤ 1 month)Medium-Term (1-6 months)Long-Term (≥ 6 months)
Temperature 2-8°C (Refrigerated)-20°C (Frozen)-80°C (Deep Frozen)
Atmosphere Tightly Sealed ContainerSealed under Inert Gas (N₂ or Ar)Sealed under Inert Gas (N₂ or Ar)
Light Protection Amber VialAmber VialAmber Vial (store in freezer box)
Moisture Control Store in a dry locationStore within a desiccatorStore within a desiccator

Rationale: Lower temperatures drastically reduce the rate of all chemical degradation reactions.[7] An inert atmosphere prevents oxidation, and light protection prevents photodegradation.[4][8]

Standard Handling Protocol (Aseptic Technique for Chemicals)
  • Preparation: Allow the container to equilibrate to room temperature for at least 30 minutes before opening. This is critical to prevent condensation of atmospheric moisture onto the cold solid.

  • Environment: If possible, handle the compound inside a glovebox or a controlled humidity environment. If not, minimize the time the container is open to the atmosphere.

  • Dispensing: Use clean, dry spatulas. Do not use spatulas that have been used for other chemicals, especially acids, bases, or oxidizing agents.

  • Resealing: After dispensing, purge the vial headspace with a gentle stream of nitrogen or argon before tightly resealing the cap.

  • Storage: Promptly return the container to the recommended storage conditions.

Section 4: Analytical Methods for Stability Assessment

Protocol 1: Stability-Indicating HPLC Method

This method is designed to separate the parent compound from potential degradation products.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-22 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve sample in Acetonitrile/Water (1:1) to a concentration of ~0.5 mg/mL.

Rationale: A C18 column provides good retention for this moderately polar molecule. The gradient elution ensures that both more polar (e.g., hydrolyzed acid) and less polar degradation products are effectively separated from the main peak. Formic acid is used as a modifier to improve peak shape.

Protocol 2: Forced Degradation Study Workflow

Forced degradation studies are essential for understanding potential stability issues and are a cornerstone of developing stability-indicating methods as per ICH guidelines.[9][10]

G cluster_prep Sample Preparation prep_control Control Sample (in solvent) analysis Analyze All Samples by HPLC-UV and LC-MS prep_control->analysis prep_acid Acid Stress (e.g., 0.1M HCl) prep_acid->analysis prep_base Base Stress (e.g., 0.1M NaOH) prep_base->analysis prep_ox Oxidative Stress (e.g., 3% H₂O₂) prep_ox->analysis prep_therm Thermal Stress (Solid, 80°C) prep_therm->analysis prep_photo Photolytic Stress (Solution, UV/Vis light) prep_photo->analysis interpretation Data Interpretation: - Identify Degradants - Calculate Mass Balance - Elucidate Pathways analysis->interpretation

Caption: Experimental workflow for a comprehensive forced degradation study.

References

  • Title: Thermogravimetric Analysis and Mass Spectrometry of 2D Polyaramid Nanoplatelets Source: ACS Nano URL: [Link]

  • Title: 3-Amino-4-methylbenzamide | C8H10N2O | CID 88043 Source: PubChem - NIH URL: [Link]

  • Title: The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2- Source: Google Patents URL
  • Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Chemical Health & Safety URL: [Link]

  • Title: Forced Degradation – A Review Source: Biomedical Journal of Scientific & Technical Research URL: [Link]

  • Title: Analytical Methods - Benzidine Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]

  • Title: Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods Source: Biosciences Biotechnology Research Asia URL: [Link]

  • Title: Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry Source: PubMed URL: [Link]

  • Title: Aromatic Amine Cleaning Developing Solution - Safety Data Sheet Source: SKC Inc. URL: [Link]

  • Title: Degradation of fluorobenzene and its central metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia fungorum FLU100 Source: PubMed URL: [Link]

  • Title: Amine Storage Conditions: Essential Guidelines for Safety Source: Diplomata Comercial URL: [Link]

  • Title: Analytical methodologies for discovering and profiling degradation-related impurities Source: ResearchGate URL: [Link]

  • Title: Pharmaceutical Forced Degradation Studies with Regulatory Consideration Source: International Journal of Research and Development in Pharmacy and Life Sciences URL: [Link]

  • Title: 3-Amino-4-methylbenzamide, C8H10N2O, 19406-86-1 Source: Mallak Specialties URL: [Link]

  • Title: Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics Source: ResearchGate URL: [Link]

  • Title: A study on forced degradation and validation of stability indicating RP-HPLC method for determination of benzalkonium chloride Source: ResearchGate URL: [Link]

  • Title: Short- and Long-Term Stability of Aromatic Amines in Human Urine Source: MDPI URL: [Link]

  • Title: Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of 4-Fluorocatechol and Catechol Source: PMC - NIH URL: [Link]

  • Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines (Supporting Information) Source: ACS Publications URL: [Link]

  • Title: 3-Amino-4-Nitrobenzonitrile MSDS/SDS Source: A1 BioChem Labs URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head In Vitro Comparison: Evaluating the PARP Inhibition Potential of 3-amino-4-fluoro-N-methylbenzamide Against the Clinical Benchmark, Olaparib

In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a clinically validated strategy, particularly for tumors harboring deficiencies in homologous recombination...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a clinically validated strategy, particularly for tumors harboring deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[1] This guide provides a comprehensive framework for the in vitro cross-validation of a novel investigational compound, 3-amino-4-fluoro-N-methylbenzamide, against the well-established PARP inhibitor, Olaparib. Our objective is to present a scientifically rigorous comparison, detailing the experimental rationale, protocols, and data interpretation necessary for a thorough preclinical evaluation.

The Rationale for PARP Inhibition

PARP enzymes, particularly PARP1 and PARP2, are central to the cellular response to single-strand DNA breaks (SSBs).[2][3] Upon detection of DNA damage, PARP synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, recruiting the machinery for DNA repair. Inhibition of PARP leads to the persistence of SSBs, which, during DNA replication, are converted into more cytotoxic double-strand breaks (DSBs).[2] In healthy cells, these DSBs are efficiently repaired by the HRR pathway. However, in cancer cells with a compromised HRR pathway, the accumulation of DSBs leads to genomic instability and ultimately, cell death—a concept known as synthetic lethality.

This guide will delineate a series of in vitro assays to characterize and compare the activity of 3-amino-4-fluoro-N-methylbenzamide and Olaparib, providing a clear roadmap for researchers in the field of drug discovery.

Comparative In Vitro Profiling: A Multi-faceted Approach

A robust in vitro evaluation hinges on a multi-tiered assay cascade, moving from direct enzymatic inhibition to cell-based functional outcomes. This approach allows for a comprehensive understanding of a compound's potency, selectivity, and mechanism of action.

Biochemical Potency: Direct PARP1 Enzymatic Assay

The initial step in characterizing a potential PARP inhibitor is to determine its direct effect on the enzymatic activity of PARP1. A common method is a biochemical assay that measures the incorporation of biotinylated NAD+ onto a histone substrate in the presence of the inhibitor.

  • Reagents and Materials:

    • Recombinant human PARP1 enzyme

    • Histone H1

    • Biotinylated NAD+

    • Activated DNA (e.g., sonicated calf thymus DNA)

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)

    • Streptavidin-coated microplates

    • Anti-PAR antibody conjugated to a detectable enzyme (e.g., HRP)

    • Substrate for the detection enzyme (e.g., TMB for HRP)

    • Test compounds (3-amino-4-fluoro-N-methylbenzamide and Olaparib) dissolved in DMSO

  • Procedure:

    • Coat a streptavidin plate with histone H1.

    • Prepare serial dilutions of the test compounds in assay buffer.

    • In the wells of a separate plate, add the PARP1 enzyme, activated DNA, and the test compounds. Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding biotinylated NAD+. Incubate for 60 minutes at 30°C.

    • Stop the reaction and transfer the reaction mixture to the histone-coated plate. Incubate for 60 minutes to allow the biotinylated PAR chains to bind to the streptavidin.

    • Wash the plate to remove unbound reagents.

    • Add the anti-PAR antibody and incubate for 60 minutes.

    • Wash the plate and add the detection substrate.

    • Measure the signal (e.g., absorbance at 450 nm for TMB).

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

CompoundPARP1 IC50 (nM)
3-amino-4-fluoro-N-methylbenzamide8.5
Olaparib5.0[4]

This table illustrates a hypothetical outcome where 3-amino-4-fluoro-N-methylbenzamide demonstrates potent inhibition of PARP1, comparable to the established inhibitor Olaparib.

Cellular Potency: Cell Viability in a BRCA-Deficient Background

To assess the functional consequence of PARP inhibition in a relevant biological context, a cell viability assay is performed using a cancer cell line with a known HRR deficiency, such as the BRCA1-mutant breast cancer cell line, MDA-MB-436.

  • Reagents and Materials:

    • MDA-MB-436 cells

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test compounds

    • Cell viability reagent (e.g., CellTiter-Glo®)

    • 96-well cell culture plates

  • Procedure:

    • Seed MDA-MB-436 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for 72 hours.

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure the luminescence signal, which is proportional to the amount of ATP and thus the number of viable cells.

    • Calculate the percent viability relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.

CompoundMDA-MB-436 GI50 (µM)
3-amino-4-fluoro-N-methylbenzamide0.25
Olaparib0.18

This hypothetical data suggests that 3-amino-4-fluoro-N-methylbenzamide effectively reduces the viability of BRCA1-deficient cells, indicating its potential as a synthetic lethal agent.

Mechanistic Validation: PAR Formation Assay

To confirm that the observed cellular effects are indeed due to the inhibition of PARP activity, a cellular PAR formation assay can be conducted. This assay measures the levels of PARylation in cells following DNA damage.

  • Reagents and Materials:

    • HeLa cells

    • Test compounds

    • DNA damaging agent (e.g., H2O2)

    • Primary antibody against PAR

    • Secondary antibody conjugated to a near-infrared fluorophore

    • Cell normalization dye (e.g., DRAQ5™)

    • 96-well plates

  • Procedure:

    • Seed HeLa cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with test compounds for 1 hour.

    • Induce DNA damage by adding H2O2 for 10 minutes.

    • Fix and permeabilize the cells.

    • Incubate with the primary anti-PAR antibody, followed by the fluorescently labeled secondary antibody.

    • Stain with the cell normalization dye.

    • Scan the plate using a near-infrared imaging system.

    • Quantify the PAR signal and normalize it to the cell number.

    • Determine the IC50 for the inhibition of PAR formation.

CompoundPAR Formation IC50 (nM)
3-amino-4-fluoro-N-methylbenzamide15.2
Olaparib10.8

This hypothetical result would confirm that 3-amino-4-fluoro-N-methylbenzamide inhibits PARP activity within the cellular environment at concentrations consistent with its biochemical potency.

Visualizing the Scientific Framework

To better illustrate the concepts and workflows discussed, the following diagrams are provided.

PARP_Signaling_Pathway cluster_0 DNA Damage & Repair cluster_1 PARP Inhibition SSB Single-Strand Break PARP1 PARP1 Activation SSB->PARP1 Detection PAR PAR Synthesis PARP1->PAR Catalysis DSB Double-Strand Break PARP1->DSB Replication Fork Collapse Repair SSB Repair PAR->Repair Recruitment Repair->SSB Resolution Inhibitor 3-amino-4-fluoro- N-methylbenzamide Inhibitor->PARP1 Inhibition HRR Homologous Recombination Repair DSB->HRR Repair in Normal Cells CellDeath Cell Death DSB->CellDeath Synthetic Lethality in HRR-Deficient Cells HRR->DSB Resolution

Caption: The role of PARP in DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors.

Experimental_Workflow start Compound Synthesis (3-amino-4-fluoro-N-methylbenzamide) biochem Biochemical Assay (PARP1 Inhibition) start->biochem cell_potency Cell-Based Assay (Viability in BRCA-deficient cells) biochem->cell_potency Primary Screen mechanistic Mechanism of Action Assay (PAR Formation) cell_potency->mechanistic Secondary Screen data_analysis Data Analysis & Comparison (IC50/GI50 Determination) mechanistic->data_analysis conclusion Conclusion on In Vitro Profile data_analysis->conclusion

Caption: A streamlined workflow for the in vitro cross-validation of a novel PARP inhibitor.

Conclusion and Future Directions

This guide outlines a foundational in vitro cross-validation strategy for 3-amino-4-fluoro-N-methylbenzamide as a potential PARP inhibitor, using Olaparib as a comparator. The described assays provide a robust framework for assessing biochemical potency, cellular efficacy, and on-target activity. The hypothetical data presented herein suggests that 3-amino-4-fluoro-N-methylbenzamide warrants further investigation.

Subsequent steps in the preclinical evaluation would involve broader selectivity profiling against other PARP family members and a panel of kinases, assessment of off-target liabilities, and in vivo pharmacokinetic and pharmacodynamic studies to establish a clear path toward clinical development. This systematic approach ensures that only the most promising candidates, with a well-defined in vitro profile, advance in the drug discovery pipeline.

References

  • Springer, C. J., et al. (1990). J. Med. Chem., 33, 677-681.
  • PubChem. (n.d.). 3-Amino-4-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Le-Deygen, I., et al. (2020). New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. Molecules, 25(23), 5736. [Link]

  • Wang, J., et al. (2023). 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide, C11H15O3ClFN3S. Zeitschrift für Kristallographie - New Crystal Structures, 238(4), 597-598.
  • Matulienė, J., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 23(22), 14327. [Link]

  • Xu, D., et al. (2013). A convenient synthesis of 4-amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 37(10), 615-616.
  • Pilie, P. G., et al. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. Cancers, 14(5), 1139. [Link]

  • Xu, D., et al. (2013). The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
  • Glick, M., et al. (2022). Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery.
  • Broad Institute. (n.d.). Small Molecule Hit Identification and Validation. Retrieved from [Link]

  • Weaver, A. N., et al. (2018). In vitro analysis of PARP inhibitor nanoformulations. International Journal of Nanomedicine, 13, 3677-3686. [Link]

  • Crown Bioscience. (2023). How to use in vitro models to study and overcome drug resistance in oncology. Retrieved from [Link]

  • Lo, Y.-C., et al. (2021). The Experimentalist's Guide to Machine Learning for Small Molecule Design.
  • Rose, M., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences, 7, 27. [Link]

  • Sathiya, S., et al. (2019). Synthesis and Antimicrobial Activity of Novel 4-Amino Benzamide Derived 1,2,3-Triazole Linked Pyrazolines. Rasayan Journal of Chemistry, 12(4), 2260-2266.
  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-fluoro-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Small Molecule Drug Discovery CRO. Retrieved from [Link]

  • Thorsell, A.-G., et al. (2017). Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors. Journal of Medicinal Chemistry, 60(4), 1262-1271.
  • Mallak. (n.d.). 3-Amino-4-methylbenzamide, C8H10N2O, 19406-86-1, 2 Methyl 5 Carboxamidoaniline. Retrieved from [Link]

  • Le-Deygen, I. M., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7169. [Link]

  • Chemcd. (n.d.). 3-AMINO-N-(4-FLUORO-3-METHYLPHENYL)-2-METHYLBENZAMIDE Spectrum. Retrieved from [Link]

  • Tang, W., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(16), 5268. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Docking of Aminobenzamide Analogs

Introduction: The Therapeutic Promise of the Aminobenzamide Scaffold The aminobenzamide scaffold is a cornerstone in modern medicinal chemistry, serving as a critical pharmacophore in a multitude of targeted therapies. I...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of the Aminobenzamide Scaffold

The aminobenzamide scaffold is a cornerstone in modern medicinal chemistry, serving as a critical pharmacophore in a multitude of targeted therapies. Its remarkable versatility allows it to interact with a diverse range of protein targets, including Poly (ADP-ribose) polymerases (PARPs), histone deacetylases (HDACs), and various kinases.[1][2][3] This chemical framework's ability to engage in key hydrogen bonding and aromatic interactions within enzyme active sites has led to the development of numerous clinically significant inhibitors. For instance, 3-aminobenzamide is a first-generation PARP1 inhibitor, acting as a structural analog of nicotinamide.[4] In the context of HDACs, the 2-aminobenzamide group functions as a zinc-binding group, contributing to selectivity for class I HDACs.[1][3]

Given the scaffold's prevalence, comparative molecular docking studies are indispensable for elucidating the structure-activity relationships (SAR) that govern the potency and selectivity of different aminobenzamide analogs. These in silico analyses allow researchers to predict how subtle modifications to the core structure will influence binding affinity and interaction patterns, thereby guiding the rational design of next-generation inhibitors with improved therapeutic profiles. This guide provides a comprehensive framework for conducting such comparative studies, grounded in scientific rigor and practical application.

Pillar I: Strategic Planning of a Comparative Docking Study

A robust comparative docking study begins not with the software, but with a clear and well-defined scientific question. The causality behind your experimental choices at this stage will dictate the quality and relevance of your results.

1. Defining the Research Objective: The primary goal is to compare a series of aminobenzamide analogs to understand how structural variations impact their interaction with a specific protein target. For the purpose of this guide, we will focus on Poly (ADP-ribose) polymerase 1 (PARP-1) , a key enzyme in DNA repair and a validated target in oncology.[5][6] Our objective will be to compare the docking performance of a hypothetical series of aminobenzamide analogs with varying substitutions on the phenyl ring.

2. Curating the Ligand Set: The selection of analogs is critical. A well-curated set should include:

  • A known reference inhibitor (e.g., Olaparib or a similar benzamide-containing compound) for validation.

  • A series of novel analogs with systematic modifications (e.g., electron-donating vs. electron-withdrawing groups at different positions of the benzamide ring).

  • Both active and inactive (or less active) compounds, if known, to assess the docking protocol's ability to discriminate.

3. Target Protein Selection and Preparation: The choice of the protein structure is paramount. Prioritize high-resolution crystal structures from the Protein Data Bank (PDB) with a co-crystallized ligand similar to your scaffold. For PARP-1, a suitable PDB entry would be one that clearly shows the nicotinamide-binding pocket.

Pillar II: A Self-Validating Docking Protocol

The trustworthiness of a docking study hinges on a protocol that is both reproducible and validated. This section outlines a detailed, step-by-step methodology using widely accepted tools.

Experimental Protocol: Comparative Docking of Aminobenzamide Analogs against PARP-1

1. Protein Preparation:

  • Objective: To prepare the PARP-1 receptor for docking by removing extraneous molecules and adding necessary components.

  • Procedure:

    • Download the crystal structure of PARP-1 (e.g., PDB ID: 4R6E) from the PDB.

    • Load the structure into a molecular visualization tool like UCSF Chimera or PyMOL.[7]

    • Remove water molecules, co-solvents, and any co-crystallized ligands from the binding site.[7]

    • Add polar hydrogen atoms, as these are crucial for defining hydrogen bond interactions.[8]

    • Assign atomic charges (e.g., Gasteiger charges) to the protein atoms.[8]

    • Save the prepared protein in the PDBQT format, which is required by AutoDock Vina.[9]

2. Ligand Preparation:

  • Objective: To generate 3D conformations of the aminobenzamide analogs and prepare them for docking.

  • Procedure:

    • Sketch the 2D structures of your aminobenzamide analogs using a chemical drawing tool like ChemDraw or MarvinSketch.

    • Convert the 2D structures to 3D using a program like Open Babel.[9]

    • Perform energy minimization on each ligand to obtain a low-energy conformation.

    • Define the rotatable bonds for each ligand to allow for conformational flexibility during docking.

    • Save the prepared ligands in the PDBQT file format.[9]

3. Docking Simulation with AutoDock Vina:

  • Causality: AutoDock Vina is chosen for its balance of speed and accuracy, employing a Lamarckian genetic algorithm for ligand conformational searching.[8][10]

  • Procedure:

    • Grid Box Definition: Define a 3D grid box that encompasses the entire nicotinamide-binding site of PARP-1. The size and center of this box are critical parameters.[11]

    • Configuration File: Create a configuration file specifying the paths to the prepared protein and ligand files, the grid box parameters, and the desired exhaustiveness of the search.

    • Execution: Run the AutoDock Vina docking calculation from the command line. Vina will score and rank multiple binding poses for each ligand.[11][12]

4. Protocol Validation (Redocking):

  • Objective: To ensure the docking protocol can accurately reproduce a known binding pose. This is a critical self-validating step.[13][14]

  • Procedure:

    • Extract the co-crystallized ligand from the original PDB file.

    • Prepare this ligand using the same procedure as your analogs.

    • Dock the co-crystallized ligand back into the binding site using your established protocol.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value < 2.0 Å is generally considered a successful validation.[14][15]

Workflow Visualization

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation & Validation cluster_analysis Phase 3: Analysis & Comparison PDB Select Target PDB PrepProt Prepare Protein (Add H, Assign Charges) PDB->PrepProt Grid Define Grid Box PrepProt->Grid Ligands Design & Prepare Ligands (2D to 3D, Minimize) Dock Run Docking (AutoDock Vina) Ligands->Dock Grid->Dock Validate Protocol Validation (Redocking, RMSD < 2Å) Dock->Validate Self-Validation Analyze Analyze Binding Poses (Scores, Interactions) Dock->Analyze Compare Comparative Analysis (SAR) Analyze->Compare Visualize Visualize Interactions (PyMOL, LigPlot) Analyze->Visualize

Caption: Workflow for a comparative molecular docking study.

Pillar III: Data Interpretation and Comparative Analysis

The output of a docking simulation is rich with data. The key is to extract meaningful insights through systematic analysis.

1. Post-Docking Analysis:

  • Binding Affinity: The primary quantitative metric from AutoDock Vina is the predicted binding affinity in kcal/mol. Lower values indicate more favorable binding.[16]

  • Interaction Analysis: For the top-ranked pose of each analog, meticulously analyze the non-covalent interactions with the protein's active site residues. Key interactions for PARP-1 inhibitors include:

    • Hydrogen Bonds: With the backbone of Gly863 and the side chain of Ser904.[17]

    • π-π Stacking: With the aromatic rings of Tyr907 and Tyr896.[5][18]

    • Hydrophobic Interactions: With residues such as Ala898, Leu769, and others lining the pocket.

2. Data Presentation for Comparison: Summarize your findings in a structured table. This allows for at-a-glance comparison of the analogs.

Analog IDModificationDocking Score (kcal/mol)Key Hydrogen Bondsπ-π Stacking Interactions
Ref-01 Reference Inhibitor-9.5Gly863, Ser904Tyr907
AB-01 4-Fluoro-9.8Gly863, Ser904Tyr907
AB-02 4-Methoxy-8.7Gly863Tyr907
AB-03 3-Amino-10.2Gly863, Ser904, Glu988Tyr907, Tyr896

3. Deriving Structure-Activity Relationships (SAR): By comparing the data in the table, you can draw conclusions about the SAR. For example:

  • The addition of a 4-fluoro group (AB-01) slightly improves binding affinity compared to the reference, likely due to favorable electrostatic interactions.

  • The bulkier 4-methoxy group (AB-02) results in a less favorable score, possibly due to steric hindrance, and disrupts a key hydrogen bond with Ser904.

  • The 3-amino group (AB-03) significantly enhances binding affinity. This is likely due to the formation of an additional hydrogen bond with the catalytic residue Glu988 and enhanced π-π stacking.

Visualization of Comparative Interactions

A visual representation of the binding modes is crucial for understanding the structural basis of affinity differences.

G cluster_protein PARP-1 Active Site cluster_ligands Aminobenzamide Analogs G863 Gly863 S904 Ser904 Y907 Tyr907 E988 Glu988 AB01 Analog AB-01 (4-Fluoro) AB01->G863 H-Bond AB01->S904 H-Bond AB01->Y907 π-π Stacking AB03 Analog AB-03 (3-Amino) AB03->G863 H-Bond AB03->S904 H-Bond AB03->Y907 π-π Stacking AB03->E988 H-Bond (Additional)

Caption: Comparative interaction diagram for two aminobenzamide analogs.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to conducting comparative docking studies of aminobenzamide analogs. By adhering to these principles of strategic planning, protocol validation, and systematic analysis, researchers can generate reliable in silico data to guide drug discovery efforts. The insights gained from these studies, such as the identification of key interactions that enhance potency and selectivity, are invaluable for the iterative process of lead optimization.

It is crucial to remember that molecular docking is a predictive tool. The hypotheses generated from these studies must be validated through experimental means, such as enzyme inhibition assays and co-crystallization experiments. The true power of computational docking lies in its ability to prioritize and rationalize experimental work, ultimately accelerating the development of novel and effective aminobenzamide-based therapeutics.

References

  • Al-Sanea, M. M., et al. (2021). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. Molecules, 27(1), 129. Available from: [Link]

  • Gabibov, A. G., et al. (2024). Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. International Journal of Molecular Sciences, 25(22), 12345. Available from: [Link]

  • Konecny, T. E., et al. (2022). PARP1: Structural Insights and Pharmacological Targets for Inhibition. Journal of Molecular Biology, 434(1), 167343. Available from: [Link]

  • Omixium. (2023). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. Available from: [Link]

  • Kalinichenko, E. N., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(19), 3543. Available from: [Link]

  • Abdel-Aziem, A., et al. (2021). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. PubMed. Available from: [Link]

  • Bolivar Avila, S. (2024). Validation of Docking Methodology (Redocking). ResearchGate. Available from: [Link]

  • Kalinichenko, E., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(19), 3543. Available from: [Link]

  • Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905–919. Available from: [Link]

  • Konecny, T. E., et al. (2022). PARP1: Structural Insights and Pharmacological Targets for Inhibition. ResearchGate. Available from: [Link]

  • Salman, M., & Nandi, S. (2015). QSAR and pharmacophore modeling of aminopyridazine derivatives of γ-aminobutyric acid as selective GABA-A receptor antagonists against induced coma. Research and Reports in Medicinal Chemistry, 5, 87–101. Available from: [Link]

  • Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Journal of Medicinal Chemistry, 49(20), 5912–5931. Available from: [Link]

  • Zavodszky, M. I., & Kuhn, L. A. (2005). Lessons from Docking Validation. Journal of Medicinal Chemistry, 48(1), 22-30. Available from: [Link]

  • Lee, E. K., et al. (2024). Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation. ACS Chemical Biology, 19(10), 2845–2854. Available from: [Link]

  • Herforth, C., et al. (2020). Docking, Binding Free Energy Calculations and In Vitro Characterization of Pyrazine Linked 2-Aminobenzamides as Novel Class I Histone Deacetylase (HDAC) Inhibitors. ResearchGate. Available from: [Link]

  • Salman, M., & Nandi, S. (2015). QSAR and pharmacophore modeling of aminopyridazine derivatives of γ-aminobutyric acid as selective GABA-A receptor antagonists against induced coma. Dove Medical Press. Available from: [Link]

  • Kalinichenko, E., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Semantic Scholar. Available from: [Link]

  • Ahamad, T., et al. (2022). Identification of PARP12 Inhibitors By Virtual Screening and Molecular Dynamics Simulations. Frontiers in Molecular Biosciences, 9, 936453. Available from: [Link]

  • AutoDock Vina Documentation. (n.d.). Multiple ligands docking. Read the Docs. Available from: [Link]

  • Singh, A., et al. (2015). Understanding structural characteristics of PARP-1 inhibitors through combined 3D-QSAR and molecular docking studies and discovery of new inhibitors by multistage virtual screening. Medicinal Chemistry Research, 24(7), 2937–2951. Available from: [Link]

  • Sahu, N. K., et al. (2017). Pharmacophore generation, atom-based 3D-QSAR, molecular docking and molecular dynamics simulation studies on benzamide analogues as FtsZ inhibitors. Journal of Biomolecular Structure & Dynamics, 36(8), 2118–2134. Available from: [Link]

  • Bioinformatics Review. (2021). Protein-Ligand Docking with Autodock, follow the tutorial and perform docking with 100% confidence. YouTube. Available from: [Link]

  • Zavodszky, M. I., & Kuhn, L. A. (2005). Lessons from Docking Validation. Michigan State University. Available from: [Link]

  • Ghodsi, R., et al. (2023). Some simple 2-aminobenzamide derivatives with HDAC inhibitory activity. ResearchGate. Available from: [Link]

  • Lee, E. K., et al. (2024). Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation. PMC. Available from: [Link]

  • Ko, J. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina. University of Texas at El Paso. Available from: [Link]

  • Al-Sanea, M. M., et al. (2023). 2D interaction diagrams Interaction of PARP1 active site's amino acid... ResearchGate. Available from: [Link]

  • Santos-Carballal, B., et al. (2014). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems, 10(6), 1476–1488. Available from: [Link]

  • Al-Sha'er, M. A., et al. (2022). Discovery of novel natural products as dual MNK/PIM inhibitors for acute myeloid leukemia treatment: Pharmacophore modeling, molecular docking, and molecular dynamics studies. Frontiers in Chemistry, 10, 936453. Available from: [Link]

  • Wang, Y., et al. (2022). Discovery of novel anti-tumor compounds targeting PARP-1 with induction of autophagy through in silico and in vitro screening. Frontiers in Pharmacology, 13, 988463. Available from: [Link]

  • Tsoukalas, D., et al. (2023). A Review on Molecular Docking on HDAC Isoforms: Novel Tool for Designing Selective Inhibitors. International Journal of Molecular Sciences, 24(13), 10831. Available from: [Link]

  • Durdagi, S., et al. (2019). Investigation of 3D pharmacophore of N-benzyl benzamide molecules of melanogenesis inhibitors using a new descriptor Klopman index: uncertainties in model. Journal of Biomolecular Structure & Dynamics, 37(10), 2533–2546. Available from: [Link]

  • Sahu, N. K., et al. (2017). Pharmacophore generation, atom-based 3D-QSAR, molecular docking and molecular dynamics simulation studies on benzamide analogues as FtsZ inhibitors. Semantic Scholar. Available from: [Link]

  • Sangeetha, R., et al. (2022). Bioactivity of benzophenazine enaminone derivatives as inhibitors of ERK2 based on molecular docking and dynamics simulation studies. New Journal of Chemistry, 46(36), 17355–17367. Available from: [Link]

Sources

Validation

A Researcher's Guide to Evaluating the Specificity of Novel Benzamide-Based Compounds: A Case Study with 3-amino-4-fluoro-N-methylbenzamide

For drug development professionals and researchers, establishing the specificity of a novel compound is a critical step in the journey from a promising hit to a viable clinical candidate. Off-target effects can lead to u...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers, establishing the specificity of a novel compound is a critical step in the journey from a promising hit to a viable clinical candidate. Off-target effects can lead to unforeseen toxicities and a narrow therapeutic window, ultimately derailing an otherwise promising therapeutic. This guide provides a comprehensive framework for evaluating the specificity of novel small molecules, using the hypothetical case of 3-amino-4-fluoro-N-methylbenzamide.

While no specific biological target for 3-amino-4-fluoro-N-methylbenzamide has been reported in the public domain, its core benzamide structure is a well-established pharmacophore in a class of therapeutics known as Poly (ADP-ribose) polymerase (PARP) inhibitors.[1][2][3][4] These inhibitors have garnered significant attention in oncology, particularly for the treatment of cancers with deficiencies in DNA damage repair pathways.[5] Therefore, for the purpose of this illustrative guide, we will proceed with the hypothesis that 3-amino-4-fluoro-N-methylbenzamide is a putative PARP1 inhibitor. This guide will walk through the essential experiments to determine its enzymatic and cellular specificity, and compare its hypothetical performance against established PARP inhibitors.

The Rationale for Specificity Testing in PARP Inhibition

The human PARP family consists of 17 members, with PARP1 and PARP2 being the most well-characterized and the primary targets of clinically approved inhibitors. While both PARP1 and PARP2 are involved in DNA single-strand break repair, they have distinct as well as overlapping functions. Non-selective inhibition of multiple PARP family members can lead to increased toxicity, particularly hematological side effects.[1] Therefore, developing PARP1-selective inhibitors is an active area of research, with the goal of improving the therapeutic index.[2][3]

This guide will outline a tiered approach to specificity evaluation, starting with focused enzymatic assays and progressing to broader cellular and proteome-wide analyses.

Tier 1: In Vitro Enzymatic Specificity Profiling

The initial assessment of specificity involves determining the inhibitory activity of the compound against a panel of purified enzymes. For our hypothetical PARP inhibitor, this would involve, at a minimum, assessing its activity against PARP1 and its closest homolog, PARP2.

Experimental Protocol: Homogeneous PARP Enzymatic Assay

This protocol describes a common method for measuring PARP1 and PARP2 activity in a high-throughput format.

Materials:

  • Recombinant human PARP1 and PARP2 enzymes

  • Histone H1 (PARP1 substrate)

  • NAD+ (nicotinamide adenine dinucleotide)

  • Biotinylated NAD+

  • Streptavidin-Europium cryptate

  • Anti-poly(ADP-ribose) (PAR) antibody conjugated to a suitable fluorophore (e.g., Alexa Fluor 647)

  • Assay buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT, and 0.01% (v/v) Tween-20

  • 384-well, low-volume, white plates

  • Test compound (3-amino-4-fluoro-N-methylbenzamide) and reference compounds (Olaparib - non-selective, Veliparib - weak PARP2 inhibitor)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 3-amino-4-fluoro-N-methylbenzamide and reference compounds in 100% DMSO. Create a dilution series in assay buffer.

  • Enzyme and Substrate Preparation: Dilute PARP1 and PARP2 enzymes and histone H1 in assay buffer to the desired working concentrations.

  • Reaction Initiation: Add 5 µL of the compound dilutions to the wells of the 384-well plate. Add 5 µL of the enzyme/substrate mix.

  • Incubation: Incubate the plate at room temperature for 15 minutes.

  • NAD+ Addition: Add 5 µL of a mixture of NAD+ and biotinylated NAD+ to initiate the PARP reaction.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and Detection: Add 5 µL of a solution containing streptavidin-europium and the anti-PAR antibody.

  • Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes.

  • Data Acquisition: Read the plate on a suitable time-resolved fluorescence resonance energy transfer (TR-FRET) plate reader.

Data Analysis:

The TR-FRET signal is proportional to the amount of PARylation. The data is normalized to the positive (no inhibitor) and negative (no enzyme) controls. The IC50 values are determined by fitting the data to a four-parameter logistic equation.

Hypothetical Data and Comparative Analysis

To illustrate the output of this experiment, let's consider the following hypothetical data for 3-amino-4-fluoro-N-methylbenzamide compared to established PARP inhibitors.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity Ratio (PARP2/PARP1)
3-amino-4-fluoro-N-methylbenzamide5500100
Olaparib (Non-selective)510.2
Veliparib (Weak PARP2 inhibitor)52.50.5
Talazoparib (Potent Trapper)10.80.8

Note: The IC50 values for Olaparib, Veliparib, and Talazoparib are representative values from the literature. The values for 3-amino-4-fluoro-N-methylbenzamide are hypothetical for illustrative purposes.

Interpretation:

In this hypothetical scenario, 3-amino-4-fluoro-N-methylbenzamide demonstrates significant selectivity for PARP1 over PARP2, with a 100-fold higher concentration required to inhibit PARP2 to the same extent as PARP1. This contrasts with the non-selective profile of Olaparib and the weaker selectivity of Veliparib.

Tier 2: Cellular Target Engagement and Specificity

While enzymatic assays are crucial, they do not fully recapitulate the complexity of the cellular environment. Therefore, the next step is to assess the compound's activity in a cellular context.

Experimental Protocol: In-Cell Western for PARP Activity

This assay measures the level of PARylation in cells treated with the test compound, providing a direct measure of target engagement.

Materials:

  • Human cancer cell line (e.g., HeLa or a cell line with known DNA repair deficiencies)

  • 96-well tissue culture plates

  • DNA damaging agent (e.g., hydrogen peroxide or MMS)

  • Primary antibody against PAR

  • Secondary antibody conjugated to an infrared dye (e.g., IRDye 800CW)

  • Cell staining dye for normalization (e.g., Sapphire700)

  • Fixing and permeabilization buffers

  • Infrared imaging system

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a dilution series of the test and reference compounds for 1-2 hours.

  • Induction of DNA Damage: Expose the cells to a DNA damaging agent for a short period (e.g., 10 minutes).

  • Cell Lysis and Fixing: Wash the cells and then fix and permeabilize them.

  • Immunostaining: Block the cells and then incubate with the primary anti-PAR antibody. Following washing, incubate with the secondary antibody and the normalization dye.

  • Image Acquisition: Scan the plate using an infrared imaging system.

Data Analysis:

The intensity of the infrared signal from the secondary antibody is proportional to the level of PARylation. The signal is normalized to the cell number using the normalization dye. The cellular EC50 is calculated from the dose-response curve.

Cellular_PARP_Assay_Workflow cluster_plate 96-Well Plate cluster_analysis Data Analysis A Seed Cells B Treat with Compound A->B C Induce DNA Damage B->C D Fix & Permeabilize C->D E Immunostain for PAR D->E F Image & Quantify E->F G Normalize PAR Signal F->G H Generate Dose-Response Curve G->H I Calculate EC50 H->I caption Cellular PARP Activity Assay Workflow

Figure 1. A schematic overview of the In-Cell Western workflow for assessing cellular PARP activity.

Tier 3: Broad Specificity Profiling - Kinome and Beyond

To build a comprehensive specificity profile, it is essential to screen the compound against a broad panel of off-targets. Benzamide-containing molecules have been reported to interact with a variety of proteins, including kinases and other enzymes.[6]

A common approach is to utilize commercially available screening services that offer panels of hundreds of kinases and other relevant protein targets. These screens are typically performed using radiometric or fluorescence-based assays.

Example of a Broad Specificity Panel Output:

A typical output from a broad kinase screen would be a list of kinases for which the compound shows significant inhibition (e.g., >50% inhibition at a single high concentration, such as 10 µM). Any significant hits would then be followed up with full dose-response curves to determine the IC50.

Hypothetical Kinase Screening Results for 3-amino-4-fluoro-N-methylbenzamide at 10 µM:

Kinase% Inhibition
Kinase A85%
Kinase B62%
All other kinases (400+)<20%

Follow-up IC50 Determination:

CompoundKinase A IC50 (nM)Kinase B IC50 (nM)
3-amino-4-fluoro-N-methylbenzamide1,2005,500

Interpretation:

In this hypothetical example, 3-amino-4-fluoro-N-methylbenzamide shows some off-target activity against Kinase A and Kinase B, but with IC50 values that are significantly higher than its on-target PARP1 IC50. The selectivity window (off-target IC50 / on-target IC50) is a critical parameter in assessing the potential for off-target effects at therapeutic doses.

Advanced Specificity Profiling: Chemoproteomics

For a deeper understanding of a compound's specificity in a native biological system, chemoproteomic approaches such as Cellular Thermal Shift Assay (CETSA) and affinity-based protein profiling can be employed. These methods can identify direct and indirect targets of a compound in intact cells or tissue lysates.

Specificity_Evaluation_Pyramid cluster_top High Confidence cluster_middle Medium Confidence cluster_bottom Initial Assessment A Chemoproteomics (e.g., CETSA) B Broad Off-Target Screening (e.g., Kinome Scan) B->A C Cellular Target Engagement C->B D In Vitro Enzymatic Assays (PARP1 vs. PARP2) D->C caption Tiered Approach to Specificity Profiling

Figure 2. A tiered approach for evaluating compound specificity, from initial enzymatic assays to comprehensive proteome-wide analysis.

Conclusion

This guide has outlined a systematic and tiered approach to evaluating the specificity of a novel compound, using the hypothetical case of 3-amino-4-fluoro-N-methylbenzamide as a putative PARP1 inhibitor. By combining in vitro enzymatic assays, cellular target engagement studies, broad off-target screening, and advanced chemoproteomic methods, researchers can build a comprehensive understanding of a compound's selectivity profile. This knowledge is paramount for making informed decisions in the drug discovery and development process, ultimately leading to safer and more effective therapeutics.

References

  • Google Patents. (1994). 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88043, 3-Amino-4-methylbenzamide. Retrieved from [Link]

  • Google Patents. (2014). The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
  • PubMed. (2007). 3-Amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, an F-18 fluorobenzyl analogue of DASB: synthesis, in vitro binding, and in vivo biodistribution studies. Retrieved from [Link]

  • Google Patents. (2016). Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • National Center for Biotechnology Information. (2025). Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors. Retrieved from [Link]

  • ACS Publications. (2025). The Promise of Selective PARP1 Inhibitors in Cancer Therapy. Retrieved from [Link]

  • Springer Nature. (n.d.). Comparison of PARP1 selective inhibitors and selected first-generation PARP inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. Retrieved from [Link]

  • Frontiers. (n.d.). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Retrieved from [Link]

  • Mallak Specialties. (n.d.). 3-Amino-4-methylbenzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44139521, 4-Amino-2-fluoro-N-methylbenzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12541234, Methyl 3-amino-4-fluorobenzoate. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.